Uracil
描述
Structure
3D Structure
属性
IUPAC Name |
1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Record name | uracil | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uracil | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4021424 | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uracil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
| Record name | Uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyrimidinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil-5-d | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cornerstone of Primordial Genetics: Uracil's Pivotal Role in the Origin of Life and the RNA World Hypothesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of life on Earth is a question that has long captivated scientific inquiry. Central to this enigma is the "RNA world" hypothesis, which posits that ribonucleic acid (RNA) was the primary molecule of life, predating DNA and proteins. Within this paradigm, the nucleobase uracil (B121893) (U) holds a position of profound significance. As a fundamental component of RNA, its prebiotic synthesis, incorporation into the first genetic polymers, and eventual replacement by thymine (B56734) (T) in deoxyribonucleic acid (DNA) are critical milestones in the evolutionary trajectory from inanimate chemistry to cellular life. This technical guide provides a comprehensive examination of this compound's role in the origin of life, detailing the plausible prebiotic pathways for its formation, the experimental evidence supporting these routes, and the evolutionary pressures that led to the transition to the more stable DNA world. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key cited studies, and utilize visualizations to elucidate complex biochemical pathways and logical relationships.
Introduction: The RNA World and the Primacy of this compound
The RNA world hypothesis proposes that early life was based on RNA, which served as both the repository of genetic information and the primary catalytic molecule, a function now predominantly fulfilled by proteins.[1][2] This concept is supported by the discovery of ribozymes, RNA molecules with enzymatic activity, which demonstrate RNA's capacity to catalyze essential biochemical reactions.[3][4] In this primordial scenario, this compound, alongside adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C), would have been a crucial building block of the first self-replicating genetic systems.[5]
The preference for this compound in RNA over thymine, its counterpart in DNA, is thought to be a matter of prebiotic availability and energetic efficiency. This compound is structurally simpler than thymine, lacking a methyl group, and its synthesis requires less energy.[2][6] This inherent simplicity makes this compound a more likely candidate for abiotic synthesis on the early Earth.
Prebiotic Synthesis of this compound: From Simple Precursors to a Key Nucleobase
For the RNA world to emerge, a consistent and reliable source of its constituent nucleobases would have been necessary. Several plausible prebiotic pathways for the synthesis of this compound have been proposed and experimentally validated.
Synthesis from Cyanoacetaldehyde and Urea (B33335) in Evaporating Lagoons
One of the most robustly supported pathways for prebiotic this compound synthesis involves the reaction of cyanoacetaldehyde with urea.[7][8] This reaction is particularly efficient in concentrated urea solutions, conditions that could have been prevalent in evaporating lagoons or on drying beaches on the primitive Earth.[8]
The proposed reaction pathway begins with the formation of cytosine, which then hydrolyzes to form this compound.[4][8]
Photochemical Synthesis in Astrophysical Ice Analogs
Another compelling model for the prebiotic origin of this compound involves its formation in extraterrestrial environments.[9] Laboratory experiments simulating conditions in interstellar and cometary ices have demonstrated that this compound can be synthesized from the ultraviolet (UV) irradiation of pyrimidine (B1678525) in water (H₂O) ice.[9][10] Pyrimidine, a simpler heterocyclic molecule, is found in meteorites and is thought to be present in interstellar dust clouds.[2][9]
This photochemical pathway suggests that this compound could have been delivered to the early Earth via comets and meteorites, providing an exogenous source of this vital building block.[10][11]
From Nucleobase to Nucleoside: The Abiotic Synthesis of Uridine (B1682114)
The formation of the nucleobase is only the first step; for incorporation into an RNA polymer, it must be attached to a ribose sugar, forming a ribonucleoside. The direct condensation of this compound with ribose in an aqueous solution is thermodynamically unfavorable.[12] However, recent research has demonstrated a plausible abiotic pathway for the synthesis of uridine (the ribonucleoside of this compound) in aqueous microdroplets.[13][14]
This process, which can occur at room temperature and atmospheric pressure, involves the reaction of D-ribose, phosphoric acid, and this compound. The microdroplet environment appears to overcome the thermodynamic barriers present in bulk solution.[14]
The Transition to a DNA World: The Instability of this compound in a Genetic Context
While this compound was likely a cornerstone of the RNA world, the evolution of life necessitated a more stable genetic material. This led to the emergence of DNA, which incorporates thymine instead of this compound. The primary driver for this transition is the chemical instability of cytosine, which can spontaneously deaminate to form this compound.[14][15]
If this compound were a natural component of DNA, this common mutation would be difficult for cellular repair machinery to distinguish from a naturally occurring this compound base.[14][15] By using thymine, the cell can recognize any this compound found in DNA as a product of cytosine deamination and initiate repair, thereby preserving genetic fidelity.[15][16] This repair is initiated by the enzyme this compound-DNA glycosylase (UDG).[17][18]
The overall transition from an RNA-based to a DNA-based genetic system represents a major evolutionary leap, driven by the need for increased stability and fidelity of genetic information.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the prebiotic synthesis of this compound and related compounds.
Table 1: Prebiotic Synthesis of this compound and its Precursors
| Reaction | Precursors | Conditions | Yield | Reference(s) |
| Cytosine Synthesis | Cyanoacetaldehyde, Urea | Concentrated urea solution (e.g., 1-10 molal), 100°C | 30-50% | [4][8][19] |
| This compound Formation | Cytosine | Hydrolysis | - | [4][8] |
| This compound and 4(3H)-pyrimidone Synthesis | Pyrimidine, H₂O ice | UV irradiation at low temperature (<25 K) | - | [10][13] |
Table 2: Abiotic Synthesis of Uridine in Aqueous Microdroplets
| Parameter | Value | Conditions | Reference(s) |
| Reactant Concentrations | 15 mM D-ribose, 15 mM phosphoric acid, 5 mM this compound | Electrospray ionization into a mass spectrometer at room temperature and 1 atm pressure | [13] |
| Uridine Yield | ~2.5% | During a flight time of ~50 µs | [13] |
| Gibbs Free Energy (ΔG) in microdroplets | -1.1 kcal/mol | For D-ribose-1-phosphate formation | [14][16] |
| Enthalpy (ΔH) in microdroplets | -0.9 kcal/mol | For D-ribose-1-phosphate formation | [14][16] |
| Entropy (TΔS) in microdroplets | 0.0007 kcal/mol·K | For D-ribose-1-phosphate formation | [14][16] |
Table 3: Stability and Photochemistry of this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-life of Cytosine (deamination to this compound) | ~340 years | at 25°C | [19] |
| Photohydration Quantum Yield of this compound | ~2.4 x 10⁻³ | - | [3] |
| Electron Ejection Quantum Yield (Φe-) | 3 x 10⁻³ - 4 x 10⁻² | 248 nm laser pulse photolysis, dependent on laser intensity | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Cytosine and this compound from Cyanoacetaldehyde and Urea
-
Objective: To demonstrate the synthesis of cytosine and its subsequent hydrolysis to this compound under simulated prebiotic drying lagoon conditions.
-
Materials: Cyanoacetaldehyde, urea, sealed glass ampules.
-
Procedure:
-
Prepare aqueous solutions with varying concentrations of urea (e.g., 1 molal to 10 molal).[19]
-
Add cyanoacetaldehyde to the urea solutions to a final concentration of 10⁻³ M.[19]
-
Seal the solutions in glass ampules.
-
Heat the ampules at 100°C for an extended period (e.g., several hours to days) to determine maximum yield.[19] For kinetic studies, reactions can be stopped at specific time points (e.g., 5 hours).[19]
-
Analyze the reaction products for the presence of cytosine and this compound using techniques such as high-performance liquid chromatography (HPLC).
-
Photochemical Synthesis of this compound from Pyrimidine in Ice
-
Objective: To simulate the formation of this compound in astrophysical ice analogs through UV irradiation.
-
Materials: Pyrimidine, deionized water, CaF₂ substrate, ultrahigh-vacuum (UHV) chamber, UV/EUV radiation source (e.g., synchrotron or H₂-discharge lamp).[13]
-
Procedure:
-
Prepare a gas-phase mixture of water and pyrimidine (e.g., H₂O:pyrimidine ratio of approximately 7:1 to 10:1).[13]
-
In an ultrahigh-vacuum chamber, deposit the gas mixture onto a cold CaF₂ substrate (e.g., <25 K) to form an ice film.[13]
-
Simultaneously irradiate the ice film with UV/EUV photons.[13]
-
After irradiation, allow the sample to warm to room temperature, resulting in a solid residue.
-
Analyze the residue for the presence of this compound and other photoproducts using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[10][13]
-
Abiotic Synthesis of Uridine in Aqueous Microdroplets
-
Objective: To demonstrate the formation of the ribonucleoside uridine from its constituent components in an aqueous microdroplet environment.
-
Materials: D-ribose, phosphoric acid, this compound, deionized water, electrospray ionization (ESI) source, mass spectrometer.
-
Procedure:
-
Prepare a bulk aqueous solution containing 15 mM D-ribose, 15 mM phosphoric acid, and 5 mM this compound.
-
Generate aqueous microdroplets from the bulk solution using an electrospray ionization source. The solution is electrosprayed from a capillary at a high voltage (e.g., +5 kV).
-
Direct the microdroplets into a mass spectrometer at room temperature and atmospheric pressure.
-
Analyze the mass spectra for the formation of uridine, identified by its characteristic mass-to-charge ratio.[14]
-
Conclusion and Future Directions
This compound's role in the origin of life is multifaceted and fundamental. Plausible prebiotic synthesis routes, both terrestrial and extraterrestrial, suggest its availability on the early Earth. Its incorporation into RNA as a primary genetic component of the RNA world is a cornerstone of this hypothesis. The eventual transition to a more stable DNA-based system, with thymine replacing this compound, highlights the evolutionary pressures that shaped the development of life.
While significant progress has been made in understanding this compound's role, several areas warrant further investigation. The precise mechanisms of ribozyme catalysis involving this compound, the kinetics of prebiotic reactions under a wider range of simulated early Earth conditions, and the exploration of alternative prebiotic pathways will continue to refine our understanding of life's origins. The study of this compound provides a critical lens through which we can view the chemical evolution that ultimately gave rise to the complex biological systems we observe today. For drug development professionals, understanding these fundamental processes can offer insights into the design of novel therapeutics that target nucleic acid metabolism and repair pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A Plausible Mechanism of this compound Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient prebiotic synthesis of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role Of this compound DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]
- 10. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 11. Formation of this compound from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantum chemical study of the generation of a potential prebiotic compound, cyanoacetaldehyde, and related sulfur containing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irradiation of Pyrimidine in Pure H2O Ice with High-Energy Ultraviolet Photons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Concentration by evaporation and the prebiotic synthesis of cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 18. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 19. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transients of this compound and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Uracil in RNA: A Technical Guide for Researchers
Abstract
Uracil (B121893), a defining feature of ribonucleic acid (RNA), plays a pivotal role far beyond its canonical function as a simple base-pairing partner to adenine. Its presence in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) is fundamental to the flow of genetic information, protein synthesis, and the regulation of these critical cellular processes. Furthermore, the enzymatic modification of this compound, particularly its isomerization to pseudouridine (B1679824) (Ψ), introduces a layer of regulatory complexity with profound implications for RNA structure, stability, and function. This technical guide provides an in-depth exploration of the function of this compound and its modifications in mRNA, tRNA, and rRNA, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated molecular pathways and workflows.
The Core Functions of this compound Across RNA Species
This compound is a pyrimidine (B1678525) nucleobase that replaces thymine (B56734) in RNA.[1] This distinction is crucial for cellular mechanisms that differentiate between DNA and RNA.[2] In all three major RNA types, this compound's primary role is to form two hydrogen bonds with adenine, a cornerstone of the secondary structures that are essential for their function.[3]
This compound in Messenger RNA (mRNA)
In mRNA, this compound is a fundamental component of the genetic code, transcribed from the DNA template.[4] During translation, the sequence of this compound-containing codons is read by the ribosome to dictate the precise order of amino acids in a polypeptide chain.[5] The transient nature of mRNA, partly attributed to the use of the less energetically expensive and less stable this compound over thymine, allows for dynamic regulation of gene expression.[6][7]
Beyond this canonical role, the modification of this compound to pseudouridine in mRNA has emerged as a significant regulatory mechanism. Pseudouridylation can influence mRNA stability, translation efficiency, and even alter the coding potential of a codon.[8][9][10]
This compound in Transfer RNA (tRNA)
tRNA molecules are critical adaptors in protein synthesis, and this compound is integral to their structure and function.[11] The cloverleaf secondary structure of tRNA is stabilized by base pairing, including A-U pairs.[12] this compound is also a frequent target for modification in tRNA, with pseudouridine being the most abundant modification.[13] These modifications, particularly in the anticodon loop, are crucial for maintaining the structural integrity of the tRNA, ensuring proper codon recognition, and influencing translational fidelity.[12][13] For instance, the highly conserved pseudouridine at position 55 in the TΨC loop contributes to tRNA stability.[14]
This compound in Ribosomal RNA (rRNA)
As the most abundant RNA species, rRNA forms the structural and catalytic core of the ribosome.[3] this compound residues are essential for the complex three-dimensional folding of rRNA, which creates the binding sites for mRNA, tRNA, and various ribosomal proteins.[10] Pseudouridylation is also widespread in rRNA, with modifications often clustered in functionally important regions such as the peptidyl transferase center and the decoding center.[1][10] These modifications are critical for ribosome biogenesis, stability, and the overall fidelity of protein synthesis.[10][15]
Quantitative Analysis of this compound and Pseudouridine
The extent of this compound modification to pseudouridine varies across different RNA species, cell types, and physiological conditions. This quantitative variation underscores the regulatory significance of this modification.
| Parameter | Cell Line/Tissue | RNA Type | Value | Reference |
| Ψ/U Ratio | HEK293T | mRNA | ~0.25% | [16] |
| HeLa | mRNA | ~0.40% | [16] | |
| Mouse Liver | mRNA | ~0.20% | [16] | |
| Mouse Brain | mRNA | ~0.60% | [16] | |
| Modification Fraction at Specific Sites | HEK293T | eEF1A1 mRNA | ~84% | [17] |
| HEK293T | MALAT1 lncRNA | ~50% | [17] | |
| HEK293T | HPRT1 mRNA | ~30% | [17] | |
| Impact on Translation | Arabidopsis seedlings | mRNA | Positive correlation between Ψ level and translation efficiency | [8] |
| Human cells | mRNA | Complete substitution of U with Ψ increases translation efficiency | [8] |
Experimental Protocols for the Study of this compound and its Modifications
The investigation of this compound and its modifications in RNA relies on a suite of specialized molecular biology techniques. Below are detailed protocols for key experimental approaches.
Chemical Probing of this compound Accessibility with CMCT
N-cyclohexyl-N'-(β-[4-methylmorpholino]ethyl)carbodiimide p-toluenesulfonate (CMCT) is a chemical probe that selectively modifies the N3 position of unpaired this compound and pseudouridine residues. The resulting covalent adducts can be detected as stops during reverse transcription, revealing the single-stranded regions of an RNA molecule.
Protocol:
-
RNA Preparation: Purify the RNA of interest. For in vitro studies, transcribe the RNA and purify it. For in vivo analysis, isolate total cellular RNA.
-
RNA Denaturation and Refolding: Resuspend 2 pmoles of RNA in 10 µL of RNase-free water. Denature at 95°C for 2 minutes, then place on ice for 2 minutes to promote refolding.
-
CMCT Modification:
-
Prepare a fresh solution of 0.5 M CMCT.
-
Add the appropriate buffer (e.g., potassium borate, pH 8.0) to the RNA sample.[18]
-
Add CMCT to a final concentration of 20-50 mg/mL.
-
Incubate at 37°C for 10-20 minutes.
-
A control reaction ("-CMCT") should be run in parallel without the addition of CMCT.
-
-
RNA Purification: Stop the reaction by adding a quenching agent (e.g., a buffer containing β-mercaptoethanol) and purify the RNA by ethanol (B145695) precipitation.
-
Primer Extension Analysis:
-
Anneal a 5'-radiolabeled or fluorescently labeled primer to the modified RNA.
-
Perform reverse transcription using an enzyme like AMV reverse transcriptase.[3]
-
The reverse transcriptase will stall one nucleotide 3' to the CMCT-modified this compound or pseudouridine.
-
-
Gel Electrophoresis and Analysis:
-
Separate the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
The positions of the stops indicate the locations of accessible this compound and pseudouridine residues.
-
Transcriptome-Wide Pseudouridine Profiling using Pseudo-seq
Pseudo-seq is a high-throughput method to map pseudouridylation sites across the transcriptome with single-nucleotide resolution. It relies on the CMC-induced termination of reverse transcription at pseudouridine sites.
Protocol:
-
RNA Fragmentation: Isolate poly(A)+ RNA and fragment it to an appropriate size (e.g., ~100-200 nucleotides).
-
CMC Treatment:
-
Divide the fragmented RNA into two samples: "+CMC" and "-CMC" (mock-treated).[19]
-
Denature the RNA at 80°C for 3 minutes and place on ice.[19]
-
Add 0.5 M CMC in BEU buffer to the "+CMC" sample to a final concentration of 0.4 M. Add only BEU buffer to the "-CMC" sample.[19]
-
Incubate at 37°C for 20 minutes.
-
-
Alkaline Treatment: Treat the RNA with an alkaline buffer (e.g., sodium carbonate, pH 10.4) to reverse the CMC adducts on this compound and guanine, leaving the adduct on pseudouridine intact.
-
RNA Cleanup: Purify the RNA from both samples.
-
Library Preparation for High-Throughput Sequencing:
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription. The reverse transcriptase will terminate one nucleotide prior to the CMC-modified pseudouridine.
-
Amplify the resulting cDNA by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify sites with a significant enrichment of reverse transcription stops in the "+CMC" library compared to the "-CMC" library. These sites correspond to pseudouridylation.
-
In Vitro Transcription of this compound-Containing RNA
This protocol allows for the synthesis of specific RNA molecules for functional and structural studies.
Protocol:
-
Template Preparation: Generate a linear DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence. This can be a linearized plasmid or a PCR product.[20]
-
Transcription Reaction Setup:
-
Combine the following components in a reaction tube: DNA template, T7 RNA polymerase, ribonucleotide triphosphates (ATP, GTP, CTP, and UTP), and a transcription buffer.[14]
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[14]
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template.[14]
-
RNA Purification: Purify the synthesized RNA using phenol-chloroform extraction followed by ethanol precipitation or using a column-based purification kit.[14]
-
Quality Control: Assess the integrity and concentration of the transcribed RNA using gel electrophoresis and spectrophotometry.
Signaling Pathways and Experimental Workflows
The modification of this compound to pseudouridine is a dynamic process regulated by pseudouridine synthases (PUS). These enzymes can be RNA-guided (in the case of H/ACA box snoRNPs) or can act as standalone proteins.[1][21]
Mechanisms of Pseudouridylation
Experimental Workflow for Identifying PUS Substrates
This workflow outlines the steps to identify the RNA targets of a specific pseudouridine synthase.
Implications for Drug Development
The critical roles of this compound and its modifications in fundamental cellular processes make them attractive targets for therapeutic intervention.
-
Anticancer Agents: this compound analogues, such as 5-fluorothis compound (B62378) (5-FU), are widely used in chemotherapy. 5-FU is converted in the cell to metabolites that inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby halting the proliferation of cancer cells.[9]
-
Antiviral Therapies: The enzymes involved in RNA metabolism, including those that process this compound, can be targeted to inhibit viral replication. For example, some antiviral drugs are nucleoside analogs that get incorporated into the viral RNA, disrupting its function.
-
mRNA Therapeutics: The stability and translational efficiency of therapeutic mRNAs, such as those used in vaccines, can be enhanced by substituting this compound with modified nucleosides like N1-methylpseudouridine. This modification helps to evade the innate immune response and increase protein production.
Conclusion
This compound's function in RNA extends far beyond its role as a simple nucleotide. Its presence and, more importantly, its modification to pseudouridine, provide a dynamic and intricate layer of regulation over gene expression. For researchers in academia and the pharmaceutical industry, a deep understanding of the mechanisms governing this compound's function and modification is essential for dissecting complex biological pathways and for the rational design of novel therapeutics that target RNA-mediated processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field.
References
- 1. Pseudouridylation goes regulatory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA. [scholars.duke.edu]
- 5. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 6. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanoporetech.com [nanoporetech.com]
- 12. researchgate.net [researchgate.net]
- 13. RNA Modifications and the Link to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptome-Wide Identification of Pseudouridine Modifications Using Pseudo-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Noncoding RNA Pseudouridylation in Nuclear Gene Expression Events - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of uracil and its derivatives
An In-depth Technical Guide on the Core Chemical and Physical Properties of Uracil (B121893) and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a pyrimidine (B1678525) nucleobase, is a fundamental component of ribonucleic acid (RNA)[1][2][3][4]. It is a naturally occurring and common derivative of pyrimidine[1]. In RNA, this compound base-pairs with adenine (B156593) through two hydrogen bonds, playing a crucial role in the transcription of genetic information[1][3]. Unlike DNA, where thymine (B56734) is present, this compound serves as its unmethylated precursor[1]. First discovered in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein, this compound can also be found in bovine spleen and thymus, wheat germ, and herring sperm[1].
Beyond its structural role in RNA, this compound and its derivatives are vital in various cellular metabolic processes. They act as coenzymes and allosteric regulators in both animals and plants[5]. For instance, uridine (B1682114) monophosphate (UMP) regulates the activity of key enzymes in pyrimidine biosynthesis, while UDP-glucose is essential for carbohydrate metabolism[1][5]. This compound also participates in polysaccharide biosynthesis and the detoxification of certain carcinogens[1][2].
The study of this compound and its derivatives, such as the potent anticancer agent 5-fluorothis compound (B62378), is critical for drug development and understanding fundamental biological processes. This guide provides a comprehensive overview of the core chemical and physical properties of this compound and several of its key derivatives, along with relevant experimental protocols and a visualization of its metabolic pathways.
Chemical and Physical Properties
The are central to their biological function and pharmacological applications. These properties, including melting point, pKa, and solubility, are summarized in the tables below.
This compound
This compound is a planar, unsaturated weak acid that can absorb light.[1][6] It exists in two tautomeric forms: the lactam structure (amide form) and the lactim structure (imidic acid form), with the lactam form being the most common at neutral pH.[1][5] It readily undergoes reactions such as alkylation, nitration, and oxidation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₂ | [3][6] |
| Molar Mass | 112.08676 g/mol | [6] |
| Appearance | White crystalline powder/needle-like crystals | [3][4][7] |
| Melting Point | 335-338 °C (decomposes) | [4][6] |
| pKa (acidic) | 9.389 | [6] |
| pKa (basic) | -3.4 | [6] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and dilute ammonia; insoluble in alcohol and ether. | [4][7] |
| UV Absorption Maxima (λmax) | 202 nm, 258 nm | [8] |
This compound Derivatives
Modifications to the this compound ring structure give rise to derivatives with distinct properties and applications.
5-Fluorothis compound is a this compound analog where the hydrogen at the 5th position is replaced by a fluorine atom.[9] It is a widely used chemotherapeutic agent that acts as an antimetabolite.[9][10][11]
Table 2: Chemical and Physical Properties of 5-Fluorothis compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃FN₂O₂ | [9] |
| Molar Mass | 130.08 g/mol | |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 282-286 °C (decomposes) | [10] |
| Solubility | Slightly soluble in water and ethanol; insoluble in chloroform (B151607) and ether; soluble in dilute HCl and NaOH. Soluble in 1 N NH₄OH (50 mg/ml) and DMSO (10-50 mg/ml). | [10][12] |
| UV Absorption Maximum (λmax) | 265 nm (in 0.1 M HCl) | [10] |
5-Nitrothis compound (B18501) is a derivative with a nitro group at the 5-position of the this compound ring.[13][14] It is a C-nitro compound that has been investigated for its potential as an anticancer agent.[13][15]
Table 3: Chemical and Physical Properties of 5-Nitrothis compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₃O₄ | [13][16] |
| Molar Mass | 157.08 g/mol | [14][16] |
| Appearance | White to off-white crystalline powder | [15][16] |
| Melting Point | >300 °C (decomposes) | [16] |
| Water Solubility | 3.61 g/L (at 25 °C) | [16] |
5-Aminothis compound features an amino group at the 5-position.
Table 4: Chemical and Physical Properties of 5-Aminothis compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [17] |
| Molar Mass | 127.10 g/mol | [17] |
| Appearance | Crystalline solid | |
| Melting Point | >300 °C | [18] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [19] |
Experimental Protocols
Accurate determination of the is essential for research and quality control. Below are detailed methodologies for key experiments.
Determination of Melting Point (Thermal Melting)
The melting temperature (Tm) is the temperature at which 50% of a substance transitions from a solid to a liquid state. For nucleic acids, it refers to the temperature at which 50% of the double-stranded molecules dissociate into single strands.[20]
Methodology:
A common method for determining the melting point of compounds like this compound or the thermal melting of nucleic acid duplexes involves using a UV spectrophotometer with a thermostatted cell.[20]
-
Sample Preparation:
-
For a pure compound like this compound, prepare a solution in a suitable solvent (e.g., water or buffer).
-
For DNA/RNA duplexes, dissolve the oligonucleotide strands in a buffered solution (e.g., saline-sodium citrate (B86180) buffer) to a known concentration.
-
-
Instrumentation Setup:
-
Use a spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 260 nm for nucleic acids).[21]
-
The cuvette holder must be temperature-controlled, allowing for a gradual increase in temperature.
-
-
Data Acquisition:
-
Place the sample cuvette in the holder and set the initial temperature below the expected Tm.
-
Slowly increase the temperature at a controlled rate (e.g., 1 °C/minute).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1-5 °C).[21]
-
-
Data Analysis:
-
Plot absorbance versus temperature. The resulting curve will be sigmoidal (S-shaped).[20]
-
The Tm is the temperature corresponding to the midpoint of the transition between the lower and upper plateaus of the curve.[20]
-
For a more precise determination, the first derivative of the absorbance with respect to temperature (dA/dT) can be plotted against temperature. The peak of this derivative curve corresponds to the Tm.[21]
-
Determination of pKa
The pKa value is a measure of the acidity of a compound. It can be determined experimentally through titration monitored by spectroscopy or potentiometry.
Methodology (Spectrophotometric pH Titration): [22]
-
Sample Preparation:
-
Prepare a stock solution of the compound (e.g., this compound) of known concentration in deionized water.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Data Acquisition:
-
For each buffer solution, add a small, constant volume of the stock solution.
-
Measure the UV-Vis spectrum of each solution at a constant temperature.
-
Identify the wavelength(s) where the largest change in absorbance occurs upon protonation/deprotonation.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The resulting titration curve will be sigmoidal.
-
The pKa is the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of a compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or a specific buffer). For this compound, a suitable mobile phase for HPLC analysis is 0.68% potassium phosphate (B84403) monobasic in HPLC grade water.[23]
-
A typical sample concentration for this compound assay is 50 µg/mL.[23]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette for measurements in the UV range.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent (blank).
-
Fill the cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
-
Data Analysis:
-
The resulting spectrum will show one or more absorption maxima (λmax). For this compound, the absorption maxima are at 202 nm and 258 nm.[8]
-
Signaling Pathways and Experimental Workflows
This compound and its derivatives are integral to several metabolic and therapeutic pathways.
This compound Metabolism
This compound is metabolized in the cell through both salvage and catabolic pathways. The salvage pathway recycles this compound into nucleotides for RNA synthesis, while the catabolic pathway degrades it.[24][25]
Caption: this compound metabolic pathways, including salvage and catabolic routes.
Mechanism of Action of 5-Fluorothis compound
5-Fluorothis compound exerts its anticancer effects by interfering with DNA and RNA synthesis.[26][27][28] It is converted intracellularly into several active metabolites that inhibit thymidylate synthase (TS) and can be misincorporated into RNA and DNA.[27][28][29]
Caption: Mechanism of action of the anticancer drug 5-Fluorothis compound (5-FU).
Experimental Workflow for Isotope Tracing of this compound Metabolism
Stable isotope-labeled this compound, such as this compound-¹⁵N₂, can be used to trace the metabolic fate of this compound in cells using mass spectrometry.[24]
Caption: Workflow for tracing this compound metabolism using stable isotope labeling.
References
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Definition, Structure & Function - Lesson | Study.com [study.com]
- 4. This compound | 66-22-8 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newworldencyclopedia.org [newworldencyclopedia.org]
- 7. nbinno.com [nbinno.com]
- 8. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 9. 5-Fluorothis compound | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Fluorothis compound | 51-21-8 [chemicalbook.com]
- 11. Modulating the solubility and pharmacokinetic properties of 5-fluorothis compound via cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DNAmod: 5-nitrothis compound [dnamod.hoffmanlab.org]
- 14. 5-Nitrothis compound | C4H3N3O4 | CID 69135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
- 16. chembk.com [chembk.com]
- 17. 5-Aminothis compound | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Aminothis compound | 932-52-5 [chemicalbook.com]
- 19. 5-Aminothis compound | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biospectra.us [biospectra.us]
- 24. benchchem.com [benchchem.com]
- 25. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorothis compound - Wikipedia [en.wikipedia.org]
- 27. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 28. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Discovery and Enduring Significance of Uracil in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893), a pyrimidine (B1678525) nucleobase, is a cornerstone of molecular biology, fundamentally distinguished as a core component of ribonucleic acid (RNA). Its discovery and subsequent characterization were pivotal in unraveling the chemical distinctions between RNA and deoxyribonucleic acid (DNA), shaping our understanding of the central dogma of molecular biology. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, detailed experimental methodologies for its synthesis and isolation, and its critical roles in biological pathways. Quantitative data are presented in structured tables, and key molecular processes are visualized through detailed diagrams to offer a comprehensive resource for researchers and professionals in the life sciences.
Discovery and Historical Context
The journey to understanding this compound's role in the cell began in the late 19th and early 20th centuries, a period of foundational discoveries in biochemistry.
Initial Isolation and Naming
The name "this compound" was first coined in 1885 by German chemist Robert Behrend , who was investigating derivatives of uric acid.[1] However, the actual isolation of this compound from a biological source was achieved in 1900 by Italian biochemist Alberto Ascoli .[2] He successfully isolated this compound by the hydrolysis of yeast nuclein.[2] Subsequent studies found this compound in bovine thymus and spleen, herring sperm, and wheat germ, establishing it as a naturally occurring biological molecule.[3]
Elucidating the Structure of Nucleic Acids
The work of Phoebus Levene , a Russian-American biochemist, was instrumental in differentiating the chemical composition of RNA and DNA. In the early 20th century, Levene and his colleagues identified the components of nucleic acids: the phosphate (B84403) group, a sugar (ribose in yeast nucleic acid, later identified as RNA, and deoxyribose in thymus nucleic acid, or DNA), and the four nitrogenous bases.[4][5] Levene correctly identified adenine (B156593), guanine (B1146940), and cytosine in both nucleic acids but found that RNA contained this compound while DNA contained thymine (B56734).[5] This discovery was a critical step in defining the chemical identities of these two fundamental molecules of life.
Levene proposed the "tetranucleotide hypothesis," suggesting that nucleic acids were composed of repeating units of the four bases in equal amounts.[6] While this hypothesis was later proven incorrect by the work of Erwin Chargaff, Levene's foundational work on the chemical components of nucleic acids, including the identification of this compound in RNA, laid the essential groundwork for future discoveries.
Chargaff's Rules and the Dawn of Molecular Biology
In the late 1940s, Erwin Chargaff's meticulous analysis of the base composition of DNA from various species revealed that the amounts of adenine (A) were equal to thymine (T), and the amounts of guanine (G) were equal to cytosine (C). This finding, known as Chargaff's rules, was a crucial piece of evidence for the base-pairing rules in the DNA double helix model proposed by Watson and Crick. While Chargaff's primary focus was DNA, his work reinforced the distinction between DNA and RNA, where this compound replaces thymine.
Quantitative Data
A summary of the key quantitative properties of this compound is presented below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂O₂ | [3] |
| Molecular Weight | 112.087 g/mol | [3] |
| Melting Point | 335 °C (decomposes) | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility in Water | Soluble | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| UV-Vis Spectroscopy | λmax: 202 nm, 258 nm (in aqueous solution) | [7] |
| Infrared (IR) Spectroscopy | Pronounced absorption at 3500-2500, 1700-1600, 1500-1400, and near 1220 cm⁻¹ | [8] |
| ¹H NMR Spectroscopy (DMSO-d₆) | δ 10.64 (s, 2H, NH), 7.39 (m, 1H, C(6)H) | [9] |
| ¹³C NMR Spectroscopy (DMSO-d₆) | δ 164.3 (C(4)), 151.5 (C(2)), 142.2 (C(6)H), 100.2 (C(5)H) | [1][10] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and isolation of this compound.
Laboratory Synthesis of this compound
Several methods have been developed for the chemical synthesis of this compound in a laboratory setting.
This is one of the most common methods for synthesizing this compound.[3]
-
Principle: Malic acid is condensed with urea (B33335) in the presence of fuming sulfuric acid. The reaction involves dehydration and cyclization to form the pyrimidine ring of this compound.
-
Protocol:
-
Carefully add urea to fuming sulfuric acid under constant stirring in a flask equipped with a reflux condenser.
-
Slowly add malic acid to the mixture.
-
Heat the reaction mixture, typically on a steam bath, for several hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain purified this compound.
-
This compound can be prepared by the hydrolysis of cytosine.[3]
-
Principle: The amino group at the C4 position of cytosine is replaced by a hydroxyl group through hydrolysis, converting it to this compound and releasing ammonia.
-
Protocol:
-
Dissolve cytosine in an aqueous acidic solution (e.g., hydrochloric acid).
-
Heat the solution under reflux for several hours.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Collect the precipitate by filtration and wash with water.
-
Purify the product by recrystallization.
-
Historical Isolation from Yeast Nuclein (Ascoli, 1900)
The original method used by Alberto Ascoli to isolate this compound involved the hydrolysis of nucleic acids from yeast.
-
Principle: Yeast nuclein, a crude preparation of nucleic acids, is subjected to harsh hydrolysis to break it down into its constituent bases.
-
Protocol (Reconstructed based on historical accounts):
-
Prepare yeast nuclein from yeast cells by extraction and precipitation.
-
Subject the yeast nuclein to hydrolysis by heating with a strong acid (e.g., sulfuric acid) or a strong base.
-
This process cleaves the phosphodiester bonds and the N-glycosidic bonds, releasing the free purine (B94841) and pyrimidine bases.
-
Separate the mixture of bases using fractional crystallization or other early separation techniques.
-
Identify and characterize the isolated this compound based on its chemical properties and elemental analysis.
-
Biological Significance and Signaling Pathways
This compound's significance extends beyond being a simple structural component of RNA. It is involved in numerous critical cellular processes.
The Central Dogma of Molecular Biology
This compound is central to the flow of genetic information. In the process of transcription, the genetic code from a DNA template is transcribed into a messenger RNA (mRNA) molecule. During this process, this compound is incorporated into the mRNA strand wherever adenine appears in the DNA template. This mRNA molecule then serves as the template for protein synthesis (translation). The presence of this compound in RNA and thymine in DNA is a key distinction in the central dogma.
Caption: The Central Dogma of Molecular Biology.
De Novo Pyrimidine Biosynthesis
Cells can synthesize pyrimidines, including this compound, from simple precursor molecules. This de novo pathway is a fundamental metabolic process.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
This compound Salvage Pathway
Cells can also recycle this compound and its nucleoside, uridine, from the degradation of RNA. This salvage pathway is more energy-efficient than de novo synthesis.
Caption: this compound Salvage Pathway.
Role in Polysaccharide Biosynthesis
This compound, in the form of Uridine Diphosphate-glucose (UDP-glucose), is a key intermediate in the synthesis of polysaccharides like glycogen.[11][12]
Caption: Role of UDP-Glucose in Glycogen Synthesis.
This compound in Carcinogen Detoxification
This compound derivatives play a role in the detoxification of various carcinogens. The UDP-glucuronosyltransferase (UGT) enzyme system utilizes UDP-glucuronic acid (UDPGA), derived from UDP-glucose, to conjugate and facilitate the excretion of harmful substances.[13][14]
Caption: Carcinogen Detoxification via Glucuronidation.
This compound in Drug Development
The unique properties of this compound and its central role in nucleotide metabolism have made it a valuable target and building block in drug development.
-
Anticancer Agents: The most notable example is 5-fluorothis compound (5-FU) , a this compound analog that acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.
-
Antiviral Therapies: this compound derivatives have been explored for their potential as antiviral agents by interfering with viral nucleic acid replication.
-
Drug Delivery: The this compound structure can be modified to create novel compounds with targeted therapeutic actions and can be incorporated into drug delivery systems.[15]
Conclusion
From its initial isolation from yeast to its established role at the heart of molecular biology, this compound has been a subject of intense scientific inquiry. Its discovery was a landmark event that helped to define the chemical basis of heredity and the distinct functions of RNA and DNA. Today, a deep understanding of this compound's biochemistry continues to be critical for researchers in fields ranging from molecular genetics and cell biology to drug development and synthetic biology. The pathways it participates in, from de novo synthesis to its role as a precursor for essential coenzymes, highlight its multifaceted importance in cellular life. This guide serves as a comprehensive technical resource, providing the historical context, quantitative data, experimental methodologies, and visual representations of key pathways to support ongoing research and innovation in the molecular sciences.
References
- 1. Solvation of this compound and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. superpathway of pyrimidine ribonucleosides salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 6. cdn.wou.edu [cdn.wou.edu]
- 7. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. Roles of UDP-glucuronosyltransferases in chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Recognition and Binding of Uracil by Proteins and Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical biological process of uracil (B121893) recognition and binding by a diverse array of proteins and enzymes. This compound, a fundamental component of RNA, can erroneously appear in DNA through cytosine deamination or misincorporation during replication, posing a significant threat to genomic integrity. Consequently, sophisticated cellular mechanisms have evolved to identify and excise this misplaced base. This guide provides a comprehensive overview of the key protein families involved in this compound recognition, the structural and thermodynamic principles governing these interactions, and the experimental methodologies used to elucidate them.
The Significance of this compound Recognition
The presence of this compound in DNA can lead to G:C to A:T transition mutations if not repaired before DNA replication. The spontaneous deamination of cytosine to this compound is a frequent event, estimated to occur around 100 times per cell per day in humans.[1][2] Furthermore, dUTP can be mistakenly incorporated opposite adenine (B156593) during DNA synthesis. To counteract these threats, cells have evolved a primary defense mechanism known as the Base Excision Repair (BER) pathway, which is initiated by the recognition and removal of this compound by specialized enzymes.[1][2][3] Beyond DNA repair, the recognition of this compound in RNA is fundamental to a vast range of cellular processes, including RNA processing, transport, and translation, orchestrated by a multitude of RNA-binding proteins.[4][5]
Key Families of this compound-Binding Proteins and Enzymes
A variety of proteins have evolved to specifically recognize and bind this compound in different nucleic acid contexts. These can be broadly categorized into DNA repair enzymes and RNA-binding proteins.
This compound-DNA Glycosylases (UDGs)
This compound-DNA glycosylases (UDGs) are the primary enzymes responsible for initiating the BER pathway by locating and excising this compound from DNA.[3][6] They achieve this by hydrolyzing the N-glycosidic bond between the this compound base and the deoxyribose sugar backbone, creating an abasic (AP) site.[1][7] The UDG superfamily is classified into at least six families based on sequence and substrate specificity, with Family 1 (UNGs) being the most extensively studied.[6]
-
Family 1 (UNGs): These are highly efficient and specific for this compound in both single-stranded and double-stranded DNA.[6] Human UNG has two isoforms, the nuclear UNG2 and the mitochondrial UNG1, which arise from alternative splicing.[8]
-
Family 2 (MUGs/TDGs): These enzymes, including human thymine (B56734) DNA glycosylase (TDG), have a broader substrate specificity and can remove thymine from G:T mismatches in addition to this compound from G:U mismatches.[9][10]
-
Family 3 (SMUGs): Single-strand selective monofunctional this compound-DNA glycosylase 1 (SMUG1) was initially thought to prefer single-stranded DNA but is also active on double-stranded DNA. It can excise this compound and its oxidized derivatives like 5-hydroxymethylthis compound.[6][11][12]
-
Other Families: Families 4, 5, and 6 contain members with unique properties, including some found in thermophilic organisms that possess iron-sulfur clusters.[6]
The recognition mechanism of UNG involves the enzyme scanning the DNA for this compound. Upon encountering a potential site, it induces a significant conformational change in the DNA, flipping the this compound base out of the DNA helix and into a highly specific active site pocket.[7][9] This "pinch-push-pull" mechanism ensures high fidelity in recognizing this compound while rejecting the structurally similar thymine.[7]
A notable inhibitor of Family 1 UDGs is the this compound Glycosylase Inhibitor (Ugi) protein from the bacteriophage PBS1.[13] Ugi mimics the DNA backbone and binds tightly to the DNA-binding groove of UDG, effectively blocking its activity.[3][6]
RNA-Binding Proteins (RBPs)
A vast and diverse group of proteins specifically recognize this compound within RNA molecules to regulate various aspects of RNA metabolism.
-
RNA-Recognition Motif (RRM) containing proteins: The RRM is one of the most common RNA-binding domains. These domains typically utilize a four-stranded anti-parallel β-sheet to interact with single-stranded RNA, often recognizing this compound as part of a larger sequence motif.[4]
-
Pentatricopeptide Repeat (PPR) proteins: This family of proteins is particularly abundant in plants and is characterized by tandem arrays of a degenerate 35-amino-acid motif. Each PPR motif recognizes a specific RNA base, with a predictable "PPR code" allowing for the design of synthetic PPR proteins with custom RNA-binding specificities. Specific amino acid combinations at defined positions within the PPR motif determine the recognition of this compound and other bases.[14][15][16]
The versatility of this compound in RNA base pairing, where it can form non-canonical pairs with guanine (B1146940) or even itself, contributes to the complex tertiary structures of RNA molecules that are in turn recognized by various RBPs.[17]
Quantitative Data on this compound Recognition
The interaction between proteins and this compound-containing nucleic acids can be quantified by determining their binding affinities (dissociation constant, Kd) and, for enzymes, their catalytic efficiencies (kcat/Km).
Kinetic Parameters of this compound-DNA Glycosylases
The Michaelis constant (Km) reflects the substrate concentration at half-maximal reaction velocity, and the catalytic constant (kcat) represents the turnover number.
| Enzyme | Substrate Context | Km (nM) | kcat (s-1) | kcat/Km (s-1nM-1) | Reference |
| E. coli UDG | U:A | ~10-100 | - | - | [18] |
| Human UDG (hUNG) | U:A | ~100-1000 | - | - | [18] |
| HSV-1 UDG | ssDNA (A-T rich) | 1.8 ± 0.2 | 1.3 ± 0.03 | 0.72 | [7] |
| HSV-1 UDG | ssDNA (G-C rich) | 28 ± 2 | 1.6 ± 0.04 | 0.057 | [7] |
| HSV-1 UDG | dsDNA (U:A, A-T rich) | 16 ± 2 | 0.22 ± 0.01 | 0.014 | [7] |
| HSV-1 UDG | dsDNA (U:G, A-T rich) | 17 ± 2 | 0.31 ± 0.01 | 0.018 | [7] |
| Human UDG (hUNG) | G:U duplex | 50 | 9.31 | 0.186 | [18] |
| Human TDG | G:U duplex | - | 2.0 - 2.9 min-1 | - | [13] |
| Human TDG | G:T duplex | - | 0.30 ± 0.3 min-1 | - | [19] |
Note: Kinetic parameters can vary significantly depending on the specific DNA sequence context, buffer conditions, and experimental method.
Binding Affinities (Kd) of this compound-Binding Proteins
The dissociation constant (Kd) is a measure of the binding affinity between a protein and its ligand; a lower Kd indicates a stronger interaction.
| Protein | Ligand | Kd | Method | Reference |
| Human UDG (hUNG) | Abasic DNA | ~10 nM | Not Specified | [14] |
| Human SMUG1 | Abasic DNA | 125 ± 22 nM | EMSA | [11] |
| S. aureus UDG Inhibitor (SAUGI) | hUNG | low nM | Not Specified | [6] |
| This compound Glycosylase Inhibitor (Ugi) | Human UDG (hUNG) | Irreversible Complex | Not Specified | [3] |
| Aurintricarboxylic Acid (ATA) | Human UDG (hUNG) | <700 nM | Microscale Thermophoresis | [8] |
| Designer PPR Proteins | Target RNA | 7.5 nM - 370 nM | Not Specified | [16] |
Experimental Protocols for Studying this compound-Protein Interactions
A variety of biophysical techniques are employed to characterize the binding and enzymatic activity of this compound-recognizing proteins.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to detect protein-nucleic acid interactions based on the reduced electrophoretic mobility of a protein-DNA or protein-RNA complex compared to the free nucleic acid.
Objective: To qualitatively or quantitatively assess the binding of a protein to a this compound-containing oligonucleotide.
Materials:
-
Purified protein of interest (e.g., UDG, RBP)
-
Synthetic oligonucleotide containing this compound (and a non-hydrolyzable analog if studying binding without catalysis)
-
Labeled probe (e.g., 32P, fluorescent dye, biotin)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA/RNA (e.g., poly(dI-dC))
-
Native polyacrylamide gel (e.g., 5-8%)
-
TBE or TGE running buffer
-
Loading dye (non-denaturing)
-
Detection system (e.g., phosphorimager, fluorescence scanner)
Procedure:
-
Probe Labeling: End-label the this compound-containing oligonucleotide using T4 polynucleotide kinase and [γ-32P]ATP, or by using a pre-labeled oligo. Purify the labeled probe.
-
Binding Reaction: In a microcentrifuge tube, assemble the binding reaction on ice:
-
Binding buffer
-
Labeled probe (constant concentration, e.g., 1 nM)
-
Non-specific competitor DNA (to reduce non-specific binding)
-
Increasing concentrations of the purified protein
-
Nuclease-free water to the final volume (e.g., 20 µL)
-
-
Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow complex formation.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat denaturation of the complex.
-
Detection: After electrophoresis, dry the gel (for 32P) and expose it to a phosphor screen or X-ray film. For fluorescent probes, image the gel directly using an appropriate scanner. The shifted band represents the protein-nucleic acid complex, while the lower band is the free probe. The intensity of the shifted band increases with protein concentration.[20][21][22][23]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).
Objective: To determine the kinetics and affinity of the interaction between a protein and a this compound-containing nucleic acid.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified protein (ligand or analyte)
-
Biotinylated this compound-containing oligonucleotide (ligand) or unmodified protein (ligand)
-
Immobilization reagents (e.g., streptavidin for biotinylated oligo; NHS/EDC for amine coupling of protein)
-
Running buffer (degassed, e.g., HBS-EP+)
-
Regeneration solution (if necessary, e.g., mild acid or base)
Procedure:
-
Ligand Immobilization:
-
If using a biotinylated oligo, immobilize it onto a streptavidin-coated sensor chip.
-
If immobilizing the protein, activate the carboxymethylated dextran (B179266) surface of a CM5 chip with NHS/EDC, inject the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivate the remaining active groups with ethanolamine.
-
-
Analyte Injection: Inject a series of concentrations of the analyte (the binding partner not immobilized on the chip) over the sensor surface at a constant flow rate. A reference flow cell (without immobilized ligand or with an irrelevant molecule) should be used to subtract bulk refractive index changes.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. The association phase is observed during analyte injection, and the dissociation phase is observed when the injection is switched back to running buffer.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant is calculated as Kd = kd/ka.[24][25][26]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Objective: To obtain a complete thermodynamic profile of the interaction between a protein and a this compound-containing ligand.
Materials:
-
Isothermal titration calorimeter
-
Purified protein
-
This compound-containing oligonucleotide or free this compound
-
Identical buffer for both protein and ligand (dialysis is recommended to ensure a perfect match)
Procedure:
-
Sample Preparation: Prepare the protein solution (typically in the sample cell) and the ligand solution (in the syringe) in the same, precisely matched buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the protein in the cell.
-
Titration: Perform a series of small, precise injections of the ligand from the syringe into the protein solution in the sample cell at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection. A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Analysis: Integrate the heat signal for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this curve to a binding model to determine n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[24][27][28][29][30][31]
Signaling Pathways and Logical Relationships
The recognition of this compound by proteins is a key step in initiating cellular signaling pathways, most notably the Base Excision Repair pathway.
Base Excision Repair (BER) Pathway Initiated by this compound-DNA Glycosylase
The following diagram illustrates the key steps of the short-patch BER pathway initiated by the recognition and removal of this compound from a G:U mismatch by UNG.
References
- 1. UNG-initiated base excision repair is the major repair route for 5-fluorothis compound in DNA, but 5-fluorothis compound cytotoxicity depends mainly on RNA incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] UNG-initiated base excision repair is the major repair route for 5-fluorothis compound in DNA, but 5-fluorothis compound cytotoxicity depends mainly on RNA incorporation | Semantic Scholar [semanticscholar.org]
- 3. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 6. This compound DNA Glycosylase [qiagen.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the action of thymine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymine DNA glycosylase exhibits negligible affinity for nucleobases that it removes from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Base excision repair initiation revealed by crystal structures and binding kinetics of human this compound‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Protein-DNA interaction analysis by electrophoretic mobilty shift assay (EMSA) [vlabs.iitkgp.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Kinetic and Thermodynamic Analyses of RNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 26. researchgate.net [researchgate.net]
- 27. zaguan.unizar.es [zaguan.unizar.es]
- 28. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 31. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
An In-depth Technical Guide to the Enzymatic Pathways of Cytosine Deamination to Uracil
Executive Summary
Cytosine deamination is a fundamental biochemical reaction that converts cytosine to uracil (B121893), a base not typically found in DNA. This process is catalyzed by a conserved family of enzymes known as cytidine (B196190) deaminases. While essential for critical physiological functions, including adaptive and innate immunity, aberrant or unregulated deamination activity is a major source of genomic instability and a driving force in carcinogenesis. This document provides a comprehensive technical overview of the primary enzymatic pathways involved in cytosine deamination, the subsequent DNA repair mechanisms, quantitative data on enzyme activity, and detailed experimental protocols for studying these processes.
Core Enzymatic Pathways of Cytosine Deamination
The enzymatic conversion of cytosine to this compound is primarily carried out by the Activation-Induced Deaminase/Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (AID/APOBEC) family of enzymes.[1] These are zinc-dependent deaminases that preferentially act on single-stranded DNA (ssDNA) or, in the case of APOBEC1, on RNA.[2][3]
The fundamental reaction involves the hydrolytic removal of the amino group at the C4 position of the cytosine ring, producing this compound and ammonia.[4][5]
The AID/APOBEC Superfamily
This family comprises eleven members in humans, including AID, APOBEC1, APOBEC2, seven APOBEC3s (A-H), and APOBEC4.[1] While their functions vary, AID and the APOBEC3s are the most studied for their roles in DNA deamination.
-
Activation-Induced Deaminase (AID): Expressed predominantly in activated B lymphocytes, AID is the master regulator of secondary antibody diversification.[6] It initiates somatic hypermutation (SHM) and class switch recombination (CSR) by deaminating cytosines within the immunoglobulin loci.[7] AID preferentially targets cytosines within a WRCY (W=A/T, R=A/G, Y=C/T) sequence motif on ssDNA exposed during transcription.[8] Dysregulation of AID can lead to off-target mutations and is implicated in the development of B-cell lymphomas.[6][9]
-
APOBEC1 (A1): The founding member of the family, A1 is best known for its role in RNA editing.[3] It deaminates a specific cytidine in the mRNA of apolipoprotein B (apoB), creating a premature stop codon.[10] This process generates a truncated protein isoform (ApoB48) essential for triglyceride transport in the intestine.[2][11] While its primary substrate is RNA, A1 can also deaminate cytosine in ssDNA.[3]
-
APOBEC3 (A3) Subfamily: The seven A3 enzymes (A3A, A3B, A3C, A3D, A3F, A3G, A3H in humans) are key components of the innate immune system, functioning as potent restriction factors for retroviruses (like HIV) and endogenous retrotransposons.[1][3] They are packaged into virions and deaminate cytosines on the negative strand of viral DNA during reverse transcription, leading to G-to-A hypermutations that are lethal to the virus.[3] However, several A3 enzymes, particularly A3A and A3B, are major sources of mutations in a wide range of cancers, where they introduce C-to-T and C-to-G mutations primarily at TC motifs.[11][12]
Fate of this compound in DNA: Repair and Mutagenesis
The presence of this compound in DNA creates a U:G mismatch, which is a mutagenic lesion. If left unrepaired, DNA replication will treat the this compound as a thymine, resulting in a C:G to T:A transition mutation in one of the daughter strands.[7][8] To preserve genomic integrity, cells have evolved a robust repair system.
Base Excision Repair (BER)
The primary pathway for removing this compound from DNA is Base Excision Repair (BER).[13] This multi-step process is initiated by a class of enzymes called this compound-DNA Glycosylases (UDGs).
-
Recognition and Excision: A this compound-DNA Glycosylase (e.g., UNG) recognizes the this compound base and cleaves the N-glycosidic bond that links it to the deoxyribose sugar.[14] This action removes the base, leaving an apurinic/apyrimidinic (AP) site without disturbing the phosphodiester backbone.[13]
-
AP Site Incision: An AP endonuclease recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site.[13]
-
Synthesis and Ligation: A DNA polymerase fills the gap by incorporating the correct nucleotide (cytosine). Finally, DNA ligase seals the nick in the DNA backbone, restoring the original sequence.[13]
Quantitative Data on Deaminase Activity
The catalytic efficiency of cytosine deaminases can vary significantly based on the specific enzyme, the substrate (cytosine vs. 5-fluorocytosine), and the sequence context.
Table 1: Kinetic Parameters of Bacterial Cytosine Deaminases
This table summarizes kinetic data for wild-type and mutant E. coli cytosine deaminase (bCD), highlighting changes in substrate affinity (Km) and turnover rate (kcat). Such enzymes are often studied for use in gene-directed enzyme-prodrug therapy.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| E. coli CD (Zn²⁺ holoenzyme) | Cytosine | 0.20 | 38 | 1.9 x 10⁵ | [15] |
| Wild-Type bCD | Cytosine | 0.42 ± 0.04 | 550 ± 20 | 1.3 x 10⁶ | [16] |
| Wild-Type bCD | 5-Fluorocytosine | 0.17 ± 0.02 | 100 ± 4 | 5.9 x 10⁵ | [16] |
| Mutant 1 (Y33F/F139Y/I151L) | Cytosine | 4.5 ± 0.4 | 19 ± 1 | 4.2 x 10³ | [16] |
| Mutant 1 (Y33F/F139Y/I151L) | 5-Fluorocytosine | 0.56 ± 0.07 | 590 ± 40 | 1.1 x 10⁶ | [16] |
Table 2: Substrate Sequence Specificity of Human AID/APOBEC Enzymes
Human deaminases exhibit strong preferences for the nucleotide preceding the target cytosine. This specificity results in distinct mutational signatures in cancer genomes.
| Enzyme Family | Preferred Motif (NC) | Biological Role | Reference |
| AID | WR C (W=A/T, R=A/G) | Adaptive Immunity | [8][11] |
| APOBEC1 | T C / A C | RNA Editing | [12] |
| APOBEC3A / APOBEC3B | T C | Innate Immunity, Cancer | [12] |
| APOBEC3G | C C | Innate Immunity | [12] |
Experimental Protocols
A variety of assays are available to measure cytosine deaminase activity.[17] The in vitro oligonucleotide cleavage assay is a widely used, robust method for quantifying deaminase activity from purified enzymes or cell extracts.[18][19]
In Vitro Oligonucleotide Cleavage Assay
Principle: This assay measures the conversion of cytosine to this compound on a single-stranded DNA oligonucleotide substrate. The resulting this compound is excised by this compound-DNA Glycosylase (UDG), creating an abasic (AP) site. This AP site is chemically labile and can be cleaved by heat and alkaline conditions. The cleaved product can be separated from the full-length substrate by denaturing gel electrophoresis and quantified.[18]
Methodology:
-
Substrate Preparation:
-
Synthesize a single-stranded DNA oligonucleotide (20-30 nt) containing a single target cytosine within the preferred recognition motif for the enzyme of interest (e.g., 5'-TCA-3' for APOBEC3B).
-
Label the oligonucleotide with a 5' fluorescent tag (e.g., 6-FAM) for visualization.
-
-
Enzyme Source Preparation:
-
Prepare a cell extract from a cell line overexpressing the deaminase of interest or use a purified recombinant deaminase protein.
-
Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford assay).
-
-
Deamination Reaction:
-
Prepare a master mix of the deaminase reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 30 mM NaCl.
-
In a microfuge tube, combine:
-
Deaminase reaction buffer
-
Fluorescently labeled DNA oligonucleotide (final concentration ~0.4 µM)
-
This compound DNA Glycosylase (UDG) (1-2 units)
-
Cell extract (5-30 µg) or purified enzyme
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
AP Site Cleavage:
-
Stop the reaction and induce cleavage by adding NaOH to a final concentration of 0.1 M.
-
Incubate at 95°C for 30-40 minutes.
-
-
Analysis:
-
Neutralize the reaction and add an equal volume of 2x formamide (B127407) loading buffer.
-
Denature the samples at 95°C for 5 minutes and immediately place on ice.
-
Separate the full-length and cleaved DNA products using denaturing polyacrylamide gel electrophoresis (PAGE) with 7M urea.
-
Visualize the fluorescent bands using a gel imager.
-
-
Quantification:
-
Measure the band intensity of the cleaved product and the remaining full-length substrate.
-
Calculate the percentage of deamination as: (Intensity of Cleaved Product) / (Intensity of Cleaved Product + Intensity of Full-Length Substrate) * 100.
-
References
- 1. The Functions and Malfunctions of AID/APOBEC Family Deaminases: the known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current structural and functional understanding of APOBEC deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions and Regulation of the APOBEC Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosine deaminase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological function of activation-induced cytidine deaminase (AID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complex regulation and function of activation-induced cytidine deaminase (AID) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation-induced cytidine deaminase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Activation induced cytidine deaminase: An old friend with new faces [frontiersin.org]
- 10. APOBEC - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Structural basis for targeted DNA cytosine deamination and mutagenesis by APOBEC3A and APOBEC3B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 15. Escherichia coli cytosine deaminase: the kinetics and thermodynamics for binding of cytosine to the apoenzyme and the Zn(2+) holoenzyme are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative Analysis of DNA Cytidine Deaminase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A real-time biochemical assay for quantitative analyses of APOBEC-catalyzed DNA deamination - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-Depth Technical Guide to the Consequences of Uracil Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of uracil (B121893) in DNA, long considered a mere error in the genetic code, is now understood to be a critical biological signal with far-reaching consequences. This technical guide provides a comprehensive overview of the sources, repair mechanisms, and cellular impacts of this compound in DNA. We delve into the intricate pathways that manage this non-canonical base, its role in both physiological processes and the pathogenesis of various diseases, and its emerging significance as a therapeutic target. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in molecular biology, oncology, and drug development.
Introduction: this compound in the Genomic Landscape
This compound, a fundamental component of RNA, is typically excluded from DNA, where thymine (B56734) takes its place. The presence of this compound in the DNA double helix arises from two primary sources: the deamination of cytosine and the misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication. While the former is a direct mutagenic event, leading to C:G to T:A transition mutations if left unrepaired, the latter is not inherently mutagenic but can trigger cytotoxic and clastogenic events. The cellular machinery has evolved sophisticated mechanisms to detect and remove this compound from DNA, primarily through the Base Excision Repair (BER) pathway. However, the persistence or excessive repair of this compound can lead to a cascade of detrimental consequences, including DNA strand breaks, replication stress, apoptosis, and genomic instability—hallmarks of cancer and other diseases. Conversely, programmed this compound incorporation plays a vital role in the adaptive immune system, highlighting its dual nature as both a threat and a tool.
Sources of this compound in DNA
Spontaneous and Enzymatic Cytosine Deamination
Cytosine can undergo spontaneous hydrolytic deamination to form this compound, a frequent event estimated to occur 70 to 200 times per cell per day. This process is accelerated in single-stranded DNA, such as during replication and transcription. If this U:G mismatch is not corrected, it will lead to a C:G to T:A transition mutation upon the next round of DNA replication.
In a targeted physiological context, enzymes of the Activation-Induced Deaminase/Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (AID/APOBEC) family catalyze the deamination of cytosine to this compound in DNA. This programmed deamination is essential for somatic hypermutation (SHM) and class switch recombination (CSR) in B lymphocytes, generating antibody diversity. However, aberrant APOBEC activity is also a significant source of mutations in various cancers.
Misincorporation of dUTP
DNA polymerases cannot efficiently distinguish between dUTP and deoxythymidine triphosphate (dTTP), leading to the incorporation of this compound opposite adenine. The intracellular dUTP/dTTP ratio is therefore a critical determinant of the rate of this compound misincorporation. This ratio is tightly controlled by two key enzymes:
-
dUTP pyrophosphatase (dUTPase): This enzyme hydrolyzes dUTP to dUMP and pyrophosphate, preventing its accumulation and subsequent incorporation into DNA.
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of dUMP to dTMP, the precursor for dTTP synthesis.
Conditions that disrupt this balance, such as folate deficiency or treatment with chemotherapeutic agents like 5-fluorothis compound (B62378) (5-FU), can lead to elevated dUTP pools and a significant increase in this compound incorporation into DNA.
The Cellular Response: DNA Repair and Its Aftermath
The primary defense against this compound in DNA is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER)
BER is a multi-step process initiated by a specific DNA glycosylase that recognizes and excises the damaged base. In the case of this compound, several DNA glycosylases are involved:
-
This compound-DNA Glycosylase (UNG): The major enzyme responsible for removing this compound from both U:A and U:G pairs. Two isoforms exist: UNG1 in the mitochondria and UNG2 in the nucleus.
-
Single-Strand Selective Monofunctional this compound-DNA Glycosylase 1 (SMUG1): Can also remove this compound and serves as a backup for UNG.
-
Thymine-DNA Glycosylase (TDG) and Methyl-CpG Binding Domain 4 (MBD4): Primarily act on U:G mismatches, often in the context of CpG sites.
The excision of this compound by a DNA glycosylase creates an apurinic/apyrimidinic (AP) site. This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone. The resulting gap is filled by a DNA polymerase and the nick is sealed by a DNA ligase, completing the repair process.
Quantitative Analysis of this compound in DNA
The steady-state level of this compound in DNA can vary significantly depending on cell type, metabolic state, and exposure to genotoxic agents. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Human Cells and Tissues
| Cell/Tissue Type | Condition | This compound Content (uracils per 10^6 bases) | Reference |
| Human Lymphocytes | Normal Folate Status | ~83 | |
| Human Lymphocytes | Folate Deficient | ~660 | |
| Human Bone Marrow | Normal Folate Status | ~80 | |
| Human Bone Marrow | Folate Deficient | ~733 | |
| Colon Epithelial Cells (Mouse) | Control Diet | ~2.5 | |
| Colon Epithelial Cells (Mouse) | Folate-Deficient Diet | ~3.1 | |
| DLD1 Colon Cancer Cells | Untreated | Undetectable | |
| DLD1 Colon Cancer Cells | 5-FdU Treated (UDG proficient) | ~25 | |
| DLD1 Colon Cancer Cells | 5-FdU Treated (UDG deficient) | ~150 |
Table 2: dUTP/dTTP Ratios in Different Cellular Contexts
| Cell Type | Condition | dUTP/dTTP Ratio | Reference |
| HT29 Human Colon Carcinoma | Untreated | <0.01 | |
| HT29 Human Colon Carcinoma | ZD1694 (TS inhibitor) treated | ~0.5 - 2.0 | |
| Yeast (S. cerevisiae) | Wild-type | ~0.02 | |
| Yeast (S. cerevisiae) | 5-FU treated | >1.0 |
Table 3: this compound-DNA Glycosylase (UNG) Activity in Tissues
| Tissue (Mouse) | Relative UNG1 (Mitochondrial) mRNA Level | Relative UNG2 (Nuclear) mRNA Level | Reference |
| Heart | High | Low | |
| Skeletal Muscle | High | Low | |
| Testis | Moderate | High | |
| Spleen | Moderate | High | |
| Brain | Low | Low |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound in DNA.
Quantification of this compound in DNA by Real-Time PCR
This method relies on the differential ability of a wild-type archaeal DNA polymerase (which stalls at this compound) and a mutant version (which reads through this compound) to amplify a this compound-containing template.
Materials:
-
Genomic DNA sample
-
Wild-type Pfu DNA polymerase
-
Mutant Pfu (V93Q) DNA polymerase
-
PCR primers for the target genomic region
-
dNTP mix
-
Real-time PCR instrument
-
DNA purification kit
Protocol:
-
DNA Preparation: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Standard Curve Preparation: Prepare a series of standards with known this compound content. This can be achieved by PCR amplifying a DNA fragment using a dNTP mix with a defined dUTP/dTTP ratio.
-
Real-Time PCR Reaction Setup: Set up two parallel real-time PCR reactions for each sample and standard: one with wild-type Pfu polymerase and one with the mutant Pfu polymerase. Each reaction should contain the DNA template, primers, dNTPs, and the respective polymerase in the appropriate reaction buffer.
-
PCR Program:
-
Initial denaturation: 95°C for 2 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for primer pair).
-
Extension: 72°C for 30-60 seconds (depending on amplicon length).
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for both the wild-type and mutant polymerase reactions for all samples and standards.
-
The difference in Cq values (ΔCq) between the wild-type and mutant reactions is proportional to the amount of this compound in the template.
-
Generate a standard curve by plotting the ΔCq values of the standards against their known this compound content.
-
Determine the this compound content of the unknown samples by interpolating their ΔCq values on the standard curve.
-
Single-Cell Gel Electrophoresis (Comet Assay) for DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Increased this compound-induced repair can lead to an accumulation of single-strand breaks, which are visualized as a "comet tail."
Materials:
-
Single-cell suspension
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired sample at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.
-
Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at ~37°C) and quickly pipette onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes. The fragmented DNA (containing strand breaks) will migrate out of the nucleoid, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).
This compound-DNA Glycosylase (UNG) Activity Assay
This assay measures the activity of UNG in cell extracts using a fluorescently labeled oligonucleotide substrate containing a single this compound residue.
Materials:
-
Cell or tissue extract
-
Fluorescently labeled oligonucleotide substrate with a single this compound residue (e.g., a molecular beacon)
-
Reaction buffer
-
Fluorometer
Protocol:
-
Extract Preparation: Prepare a nuclear or whole-cell extract from the sample of interest. Determine the protein concentration of the extract.
-
Reaction Setup: In a microplate well, combine the cell extract with the fluorescent oligonucleotide substrate in the reaction buffer.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the this compound base by UNG leads to a conformational change in the oligonucleotide, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence curve. Normalize the activity to the total protein concentration of the extract to determine the specific activity of UNG.
Visualizing the Consequences: Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows related to this compound in DNA.
Signaling Pathways
Caption: Base Excision Repair pathway for this compound removal.
Caption: p53 signaling in response to this compound-induced DNA damage.
Experimental Workflows
Caption: Workflow for this compound quantification by real-time PCR.
This compound in Disease and Therapeutics
Cancer
The accumulation of this compound in DNA is a double-edged sword in cancer. On one hand, the resulting genomic instability can drive tumorigenesis. Aberrant AID/APOBEC activity is a major source of mutations in many cancers, including those of the breast, bladder, and lung. On the other hand, the reliance of cancer cells on pathways that manage this compound metabolism and repair presents therapeutic opportunities.
Chemotherapeutic agents like 5-fluorothis compound (5-FU) and pemetrexed (B1662193) work in part by inhibiting thymidylate synthase, leading to an accumulation of dUTP and its subsequent incorporation into the DNA of rapidly dividing cancer cells. The ensuing futile cycles of BER lead to DNA fragmentation and cell death. Inhibiting this compound-DNA glycosylase in combination with these agents is a promising strategy to enhance their efficacy.
Neurodegenerative Diseases
Emerging evidence suggests a link between this compound in DNA and neurodegenerative diseases. Neurons, being post-mitotic, have a reduced capacity for DNA repair, making them vulnerable to the accumulation of DNA damage over time. Deficiencies in folate metabolism, which are linked to an increased risk of neurodegeneration, can lead to this compound misincorporation. The resulting DNA strand breaks and cellular stress may contribute to neuronal cell death.
Immunology and Infectious Diseases
As previously mentioned, this compound is a key intermediate in generating antibody diversity. The AID enzyme initiates somatic hypermutation and class switch recombination by deaminating cytosine to this compound in immunoglobulin genes.
In the context of infectious diseases, APOBEC3 proteins act as a crucial part of the innate immune response against retroviruses, such as HIV. These enzymes introduce extensive C-to-U mutations in the viral DNA during reverse transcription, leading to the inactivation of the virus.
Conclusion and Future Directions
The study of this compound in DNA has evolved from a niche area of DNA repair to a central theme in our understanding of genome integrity, immunity, and disease. The consequences of this compound incorporation are context-dependent, ranging from programmed mutagenesis in the immune system to catastrophic DNA damage in cancer. For researchers and drug development professionals, a deep understanding of the pathways that govern this compound metabolism and repair is crucial for identifying novel therapeutic targets and developing more effective treatment strategies.
Future research will likely focus on several key areas: developing more sensitive and high-throughput methods for detecting and mapping this compound in the genome, elucidating the complex interplay between different this compound repair pathways, and exploring the therapeutic potential of targeting this compound metabolism and repair in a wider range of diseases. The continued exploration of this "fifth base" in DNA promises to yield further insights into the intricate mechanisms that maintain life's blueprint.
An In-depth Technical Guide to Uracil Metabolism in Diverse Organisms and Cell Types
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893), a fundamental pyrimidine (B1678525) base, occupies a central role in cellular metabolism. Its metabolic pathways—comprising de novo synthesis, salvage, and catabolism—are critical for the biosynthesis of nucleotides, RNA synthesis, and the regulation of cellular proliferation. The intricate balance of these pathways varies significantly across different organisms, from bacteria to mammals, and is often dysregulated in pathological states, most notably in cancer. This guide provides a comprehensive technical overview of this compound metabolism, detailing the core pathways, key enzymatic players, and their variations across diverse biological systems. We present quantitative data on enzyme kinetics and metabolite concentrations in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visual diagrams of metabolic and experimental workflows are provided to equip researchers and drug development professionals with the necessary knowledge and tools to investigate this vital metabolic nexus.
Core Pathways of this compound Metabolism
This compound metabolism can be broadly categorized into three interconnected pathways: de novo synthesis, the salvage pathway, and the catabolic pathway.
De Novo Pyrimidine Biosynthesis
The de novo pathway constructs the pyrimidine ring from simple precursors, ultimately leading to the synthesis of Uridine (B1682114) Monophosphate (UMP), the precursor for all other pyrimidine nucleotides. This energy-intensive process is tightly regulated to meet cellular demands.[1]
The key steps in the de novo synthesis of UMP are:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway initiates with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is a major regulated step in animals.[1][2]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. This step is the primary regulatory point in bacteria.[2][3]
-
Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate (B8406146).
-
Oxidation: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[1]
-
UMP Formation: Orotate Phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate (B1218738) moiety from phosphoribosyl pyrophosphate (PRPP) to orotate, forming Orotidine-5'-Monophosphate (OMP).
-
Decarboxylation: OMP Decarboxylase decarboxylates OMP to yield UMP.
In mammals, the first three enzymes (CPS II, ATCase, Dihydroorotase) are part of a single multifunctional protein called CAD, while the last two (OPRT and OMP Decarboxylase) are domains of another bifunctional enzyme, UMP synthase.[2]
Pyrimidine Salvage Pathway
The salvage pathway is a less energy-intensive route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids or from exogenous sources. This pathway is particularly important in non-proliferating cells or in organisms that cannot synthesize pyrimidines de novo.
The key enzymes in the this compound salvage pathway include:
-
This compound Phosphoribosyltransferase (UPRT): This enzyme catalyzes the direct conversion of this compound and PRPP to UMP. It is found in many bacteria, protists, and plants, but is absent in mammals.[4][5][6]
-
Uridine Phosphorylase (UPase) / Thymidine (B127349) Phosphorylase (TP): These enzymes catalyze the reversible phosphorolysis of uridine or deoxyuridine to this compound and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate, respectively.
-
Uridine Kinase (UK): This enzyme phosphorylates uridine to UMP.
In mammals, which lack UPRT, the salvage of this compound primarily proceeds through its conversion to uridine by uridine phosphorylase, followed by phosphorylation to UMP by uridine kinase.
This compound Catabolism (Reductive Pathway)
The catabolism of this compound primarily occurs in the liver in mammals and follows a reductive pathway, breaking down the pyrimidine ring into water-soluble, non-toxic products.[7] This pathway is also responsible for the catabolism of the widely used chemotherapeutic agent, 5-fluorothis compound (B62378) (5-FU).
The key steps in this compound catabolism are:
-
Reduction: Dihydropyrimidine (B8664642) Dehydrogenase (DPD) , an NADPH-dependent enzyme, catalyzes the rate-limiting step of reducing this compound to dihydrothis compound (B119008).[7][8]
-
Ring Opening: Dihydropyrimidinase hydrolyzes the ring of dihydrothis compound to form β-ureidopropionate.[7]
-
Hydrolysis: β-ureidopropionase hydrolyzes β-ureidopropionate to β-alanine, CO₂, and ammonia.[7]
In some bacteria, the end product β-alanine can be further metabolized to acetyl-CoA, allowing this compound to be used as a carbon and energy source.[9]
Quantitative Data on this compound Metabolism
The efficiency and rate of this compound metabolism are determined by the kinetic properties of the key enzymes and the intracellular concentrations of substrates and products.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for key enzymes in this compound metabolism vary across different organisms and with respect to their substrates.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Human Liver | This compound | - | - | [8][10] |
| Rat Liver | This compound | - | - | [8][10] | |
| E. coli | This compound | - | - | [11] | |
| This compound Phosphoribosyltransferase (UPRT) | E. coli | This compound | - | - | [12] |
| M. tuberculosis | This compound | 2.9 ± 0.1 | 1.54 ± 0.02 | [13] | |
| M. tuberculosis | PRPP | 17 ± 2 | 1.60 ± 0.04 | [13] | |
| P. falciparum (OPRT domain) | PRPP | 9.3 ± 0.5 | 2994 | [14] | |
| Thymidine Phosphorylase (TP) | H. elongata | Thymidine | 320 | 73 (U/mg) | [15] |
Note: A comprehensive compilation of kinetic data is challenging due to variations in experimental conditions. The provided values serve as a reference.
Intracellular Metabolite Concentrations
The intracellular concentrations of this compound and its derivatives can fluctuate based on the cell type, metabolic state, and exposure to drugs.
| Cell Type | Condition | This compound (ng/mL or µM) | Dihydrothis compound (ng/mL or µM) | Reference |
| Human Plasma | Endogenous | 4.1 (LLOQ) | 12.1 (LLOQ) | [1][16] |
| HCT116 (Colon Cancer) | Untreated | ~5-10 µM (as dUMP) | - | [17] |
| HCT116 (Colon Cancer) | 5-FU treated | ~100-fold increase (as dUMP) | - | [17] |
| MCF-7 (Breast Cancer) | Wild-type | - | - | [18] |
| MCF-7 (Breast Cancer) | Uridine (4.4-8.6 µM) | 20% pool expansion | - | [18] |
This compound Metabolism in Different Organisms and Cell Types
Bacteria
Bacteria exhibit diverse strategies for this compound metabolism. Many, like E. coli, possess a functional UPRT, making the salvage pathway a primary route for this compound utilization.[12] Some bacteria can also utilize this compound as a sole nitrogen or even carbon source through extended catabolic pathways.[9] The regulation of de novo pyrimidine synthesis in bacteria is primarily at the level of ATCase.[2][3]
Yeast
Yeast, such as Saccharomyces cerevisiae, can utilize both this compound and uridine for salvage.[19] Interestingly, some yeasts like Saccharomyces kluyveri have a novel this compound degradation pathway that proceeds via UMP, with urea (B33335) as an intermediate, which is distinct from the canonical reductive pathway.[20]
Plants
Plants have both de novo and salvage pathways for pyrimidine synthesis. The salvage of this compound in plants like Arabidopsis thaliana can occur via both UPRT and the uridine kinase pathway.[4][19] The catabolism of this compound in plants follows the reductive pathway and is thought to be important for recycling nitrogen from pyrimidines, especially under nitrogen-limiting conditions.[21]
Mammals
Mammals rely on the de novo pathway and the salvage of nucleosides for their pyrimidine supply, as they lack UPRT.[5] The regulation of the de novo pathway in mammals is at the level of CPS II.[2] this compound catabolism, primarily in the liver, is crucial for pyrimidine homeostasis and the metabolism of fluoropyrimidine drugs.
Cancer Cells vs. Normal Cells
Cancer cells, due to their high proliferative rate, have an increased demand for nucleotides. This often leads to the upregulation of the de novo pyrimidine synthesis pathway.[18]
-
Dihydropyrimidine Dehydrogenase (DPD): The expression and activity of DPD can be highly variable in tumors. High DPD levels in tumors are associated with resistance to 5-FU-based chemotherapy, as the drug is rapidly catabolized.[9][22][23][24] Conversely, low or deficient DPD activity can lead to severe toxicity from 5-FU.
-
This compound in DNA: Cancer cells under chemotherapeutic stress (e.g., with 5-FU) can misincorporate this compound into their DNA, leading to DNA damage and cell death.[17][25][26] Some cancer cells upregulate this compound DNA glycosylase (UNG) to counteract this.[27][28]
-
Salvage Pathway: The salvage pathway can also be exploited in cancer therapy. For instance, the bacterial UPRT gene can be introduced into cancer cells as a "suicide gene" to enhance the conversion of 5-FU to its toxic metabolites.[29][30]
Experimental Protocols
Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity
This protocol is adapted from a method for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[15][31][32]
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DPD-catalyzed reduction of a substrate (e.g., this compound or 5-FU).
Materials:
-
PBMC lysate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM)
-
This compound or 5-Fluorothis compound solution (1 mM)
-
UV-Vis Spectrophotometer
Procedure:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Prepare a cell lysate by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to obtain a clear supernatant containing the cytosolic enzymes.
-
Set up the reaction mixture in a cuvette containing potassium phosphate buffer and the cell lysate.
-
Initiate the reaction by adding NADPH and this compound/5-FU.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the DPD activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Quantification of this compound and its Metabolites by HPLC-UV
This protocol provides a general framework for the quantification of this compound and dihydrothis compound in plasma.[1][16][22][33]
Principle: this compound and its metabolites are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their absorbance of ultraviolet (UV) light.
Materials:
-
Plasma sample
-
Internal standard (e.g., 5-bromothis compound)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile (B52724), methanol, and other HPLC-grade solvents
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add the internal standard to the plasma.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to clean up the sample and concentrate the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the analytes using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer).
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Metabolic Labeling with this compound-¹⁵N₂ and LC-MS/MS Analysis
This protocol describes the use of stable isotope-labeled this compound to trace its incorporation into cellular metabolites.[1][27][28]
Principle: Cells are cultured in a medium containing ¹⁵N-labeled this compound. The labeled this compound is taken up by the cells and incorporated into downstream metabolites. The extent of labeling is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
This compound-free cell culture medium
-
This compound-¹⁵N₂
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with this compound-free medium containing a known concentration of this compound-¹⁵N₂.
-
Incubate the cells for various time points to allow for the incorporation of the labeled this compound.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
-
Extract the metabolites using a suitable solvent system (e.g., 80% methanol).
-
Separate the soluble metabolites from the protein pellet by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC or reversed-phase).
-
Detect and quantify the labeled and unlabeled forms of this compound and its downstream metabolites (e.g., UMP, UDP, UTP) using their specific mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Calculate the percentage of incorporation of the ¹⁵N label into each metabolite over time to determine metabolic flux.
-
Conclusion and Future Directions
This compound metabolism represents a fundamental and highly conserved set of biochemical pathways essential for life. The variations in these pathways across different organisms and the significant alterations observed in cancer highlight their importance in both basic biology and clinical applications. For drug development professionals, the enzymes of this compound metabolism, particularly DPD and the salvage pathway enzymes, present attractive targets for the development of novel anticancer and antimicrobial therapies. Future research will likely focus on a more detailed understanding of the regulation of these pathways, the interplay between them, and the development of more specific and potent inhibitors for therapeutic intervention. The continued application of advanced analytical techniques, such as metabolomics and stable isotope tracing, will be crucial in unraveling the remaining complexities of this compound metabolism.
References
- 1. HPLC with UV or mass spectrometric detection for quantifying endogenous this compound and dihydrothis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davuniversity.org [davuniversity.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of ATP phosphoribosyltransferase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of dihydropyrimidine dehydrogenase from human, rat, pig and cow liver. Biochemical and immunological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of ERCC1 and DPD expressions after oxaliplatin-based first-line chemotherapy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic mechanism of this compound phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 14. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 15. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [PDF] HPLC with UV or mass spectrometric detection for quantifying endogenous this compound and dihydrothis compound in human plasma. | Semantic Scholar [semanticscholar.org]
- 18. This compound nucleotide synthesis in a human breast cancer cell line (MCF-7) and in two drug-resistant sublines that contain increased levels of enzymes of the de novo pyrimidine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 21. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-performance liquid chromatographic assay with UV detection for measurement of dihydrothis compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of dihydropyrimidine dehydrogenase in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The relationship between survival and the expression of dihydropyrimidine dehydrogenase in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. homework.study.com [homework.study.com]
- 30. diposit.ub.edu [diposit.ub.edu]
- 31. jpp.krakow.pl [jpp.krakow.pl]
- 32. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorothis compound chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. helixchrom.com [helixchrom.com]
The Subtle Distinction with Profound Implications: A Structural Comparison of Uracil and Thymine in Nucleic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acids, the seemingly minor difference between uracil (B121893) and thymine (B56734)—a single methyl group—underpins the fundamental distinction between RNA and DNA, dictating their respective roles in the storage and expression of genetic information. This technical guide provides a comprehensive structural and functional comparison of these two pyrimidine (B1678525) bases, offering insights into the profound impact of this subtle methylation on nucleic acid stability, fidelity of replication, and the evolution of biological systems. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular principles governing nucleic acid biology.
Core Structural and Physicochemical Differences
The primary structural difference between this compound and thymine lies in the presence of a methyl group at the C5 position of the pyrimidine ring in thymine, a feature absent in this compound.[1][2] This seemingly simple addition has significant repercussions for the physicochemical properties of the nucleobases and, by extension, the nucleic acid polymers they constitute.
Molecular Structure and Conformation
The addition of the C5-methyl group in thymine introduces steric bulk and alters the electronic properties of the pyrimidine ring. While both bases adopt a planar conformation, the methyl group in thymine influences the local hydration shell and contributes to more favorable base stacking interactions within the DNA double helix.
Table 1: Comparison of Physicochemical and Structural Properties of this compound and Thymine
| Property | This compound | Thymine | Reference |
| Molecular Formula | C₄H₄N₂O₂ | C₅H₆N₂O₂ | [3] |
| Molar Mass ( g/mol ) | 112.086 | 126.113 | [3] |
| C5 Substituent | Hydrogen (-H) | Methyl (-CH₃) | [1][2] |
| Calculated Bond Length (Å) | |||
| C=O | ~1.22 | Not directly available | [4] |
| N1-C2 | Varies | Varies | [4] |
| N3-C2 | Varies | Varies | [4] |
| Calculated Bond Angles | Varies | Varies | [4] |
| Solvation Free Energy (kcal/mol) | -16.06 (experimental value) | Higher than this compound (model dependent) | [3] |
Note: Specific bond lengths and angles can vary depending on the computational method and the local environment within a nucleic acid structure. The provided values are indicative.
Thermodynamic Stability
The presence of thymine in DNA contributes significantly to its greater thermodynamic stability compared to a hypothetical DNA molecule containing this compound. The methyl group of thymine enhances base stacking interactions through favorable hydrophobic and van der Waals forces, which are crucial for the stability of the double helix. Studies have shown that substituting thymine with this compound in a DNA duplex leads to a destabilization of the structure.[5] This increased stability is a key reason why DNA, with its thymine content, is better suited for the long-term storage of genetic information.[3]
Experimental Protocols for Structural Determination
The structural differences between this compound and thymine in nucleic acids can be elucidated using a variety of biophysical and computational techniques.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of nucleic acids, allowing for the precise determination of atomic coordinates and the visualization of molecular interactions.
Generalized Protocol for X-ray Crystallography of DNA/RNA:
-
Sample Preparation: Synthesize and purify the DNA or RNA oligonucleotide of interest. For comparative studies, oligonucleotides with either this compound or thymine at specific positions would be prepared.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals of the nucleic acid.
-
Data Collection: Mount a single crystal and expose it to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. For nucleic acids containing brominated this compound (5-Bromothis compound), single-wavelength anomalous diffraction (SAD) phasing can be employed to solve the phase problem.[6]
-
Model Building and Refinement: An atomic model of the nucleic acid is built into the electron density map and refined to best fit the experimental data. This allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions involving this compound or thymine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution, providing information that is complementary to the static picture from X-ray crystallography.[7]
Generalized Protocol for NMR Spectroscopy of Nucleic Acids:
-
Sample Preparation: Prepare a concentrated solution (typically ~1 mM) of the purified DNA or RNA oligonucleotide in an appropriate buffer, often containing D₂O to suppress the solvent signal. Isotopic labeling (e.g., with ¹³C and ¹⁵N) is often employed to enhance spectral resolution and enable advanced experiments.[8][9]
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.
-
¹H NMR: Provides information about the protons in the molecule. The methyl protons of thymine give a characteristic signal that is absent in spectra of this compound-containing nucleic acids.[10]
-
¹³C and ¹⁵N NMR: Isotopic labeling allows for the unambiguous assignment of carbon and nitrogen resonances, providing detailed structural information.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Reveal through-bond scalar couplings, aiding in the assignment of sugar and base resonances.[7]
-
-
Structure Calculation: The experimental restraints (distances from NOESY, dihedral angles from coupling constants) are used as input for computational algorithms to generate a family of structures consistent with the NMR data.
Computational Chemistry Methods
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide insights into the dynamic behavior and energetic properties of nucleic acids containing this compound or thymine.[12][13]
Generalized Workflow for Computational Analysis:
-
Model Building: A starting three-dimensional model of the nucleic acid is generated, often based on experimental data or canonical A- or B-form DNA/RNA structures.
-
Force Field Selection: An appropriate molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.[13]
-
System Setup: The nucleic acid is placed in a simulation box filled with explicit water molecules and counter-ions to mimic physiological conditions.
-
Molecular Dynamics Simulation: The system is simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. This provides a trajectory of the molecule's dynamic behavior.
-
Analysis: The trajectory is analyzed to calculate various properties, including structural parameters (bond lengths, angles, dihedrals), thermodynamic stability, and solvation free energies.[14][15] QM calculations can be used to obtain more accurate energetic information for specific interactions.
Functional Implications of the this compound-Thymine Distinction
The structural differences between this compound and thymine have profound functional consequences, particularly in the context of DNA replication, repair, and the overall stability of the genome.
DNA Stability and Replication Fidelity
The use of thymine in DNA enhances its stability and the fidelity of genetic information transfer. The methyl group of thymine contributes to the hydrophobic core of the DNA double helix, improving base stacking and overall stability.[5]
A critical factor favoring thymine in DNA is the spontaneous deamination of cytosine to this compound, a common form of DNA damage.[16][17] If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound and one that arose from cytosine deamination. The presence of thymine as the designated partner for adenine (B156593) in DNA allows the cell to recognize and remove any this compound found in DNA as a mutation.[18]
DNA Repair Mechanisms
Cells have evolved sophisticated repair pathways to counteract the mutagenic potential of cytosine deamination. The primary mechanism is Base Excision Repair (BER).[19]
Logical Flow of Base Excision Repair of Deaminated Cytosine:
Caption: Base Excision Repair pathway for this compound in DNA.
The enzyme this compound-DNA Glycosylase (UDG) plays a pivotal role in this process by specifically recognizing and removing this compound from the DNA backbone, initiating the BER pathway.[20][21][22] The kinetic mechanism of UDG involves the enzyme flipping the this compound base out of the DNA helix and into its active site for cleavage.[1][23]
Biosynthesis of Thymine
The synthesis of thymine (as deoxythymidine monophosphate, dTMP) from this compound (as deoxyuridine monophosphate, dUMP) is a metabolically expensive process, highlighting the evolutionary importance of having thymine in DNA. This reaction is catalyzed by the enzyme thymidylate synthase (TS).[24]
Biochemical Pathway of Thymidylate Synthesis:
Caption: Enzymatic conversion of dUMP to dTMP.
The mechanism of thymidylate synthase involves a complex series of reactions where a methyl group is transferred from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dUMP.[25][26][27][28] The energetic cost of this methylation is a testament to the significant evolutionary advantage conferred by the increased stability and fidelity of thymine-containing DNA.
Conclusion
The structural distinction between this compound and thymine, though confined to a single methyl group, has far-reaching consequences for the structure, function, and evolution of nucleic acids. The presence of thymine in DNA provides enhanced stability and a crucial mechanism for maintaining the integrity of the genetic code by enabling the efficient repair of deaminated cytosine. The detailed understanding of these structural and functional differences, facilitated by advanced experimental and computational techniques, is not only fundamental to our comprehension of molecular biology but also provides a rational basis for the development of novel therapeutic agents that target nucleic acid metabolism and repair pathways. The continued exploration of the subtle yet significant interplay between the structure of these fundamental building blocks of life will undoubtedly unveil further layers of complexity in the regulation of genetic information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difference Between Thymine And this compound - GeeksforGeeks [geeksforgeeks.org]
- 3. Molecular structure differences between this compound and thymine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 7. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 8. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational Methods for Simulating and Parameterizing Nucleic Acid Secondary Structure Thermodynamics And Kinetics - ProQuest [proquest.com]
- 13. Molecular Modeling of Nucleic Acid Structure: Setup and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deamination - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Generation, biological consequences and repair mechanisms of cytosine deamination in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Base excision repair initiation revealed by crystal structures and binding kinetics of human this compound‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 25. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The catalytic mechanism and structure of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
natural sources and environmental prevalence of uracil
An In-depth Technical Guide on the Natural Sources and Environmental Prevalence of Uracil (B121893)
Introduction
This compound (U) is a common and naturally occurring pyrimidine (B1678525) derivative, first discovered in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein[1]. It is a fundamental component of ribonucleic acid (RNA), where it base pairs with adenine, playing a critical role in the transcription of genetic information[2][3]. Beyond its role in RNA, this compound and its derivatives are crucial coenzymes and allosteric regulators for numerous metabolic reactions, including carbohydrate metabolism and the biosynthesis of polysaccharides[4][5]. Its presence and concentration in various environments, from extraterrestrial bodies to terrestrial ecosystems, provide valuable insights into prebiotic chemistry, biological processes, and potential environmental contamination. This guide provides a comprehensive overview of the natural sources of this compound, its prevalence in the environment, and the methodologies used for its detection and quantification, tailored for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound originates from both extraterrestrial and terrestrial sources, arising from abiotic chemical synthesis and fundamental biological processes.
Extraterrestrial and Prebiotic Synthesis
The discovery of this compound in carbonaceous meteorites, such as the Murchison meteorite, provides strong evidence for its extraterrestrial origin[6][7][8]. Isotopic analysis of carbon-13 in meteorite samples confirmed that the this compound was not due to terrestrial contamination, suggesting that the building blocks of life could have been delivered to a primitive Earth from space[7][9]. Analysis of samples from the asteroid Ryugu, returned by the Hayabusa2 mission, further solidified this by identifying this compound in pristine extraterrestrial material, free from the potential of Earth-based contamination[9][10].
Laboratory experiments simulating astrophysical conditions have successfully demonstrated plausible pathways for the abiotic synthesis of this compound.
-
UV Irradiation of Pyrimidine: NASA scientists have shown that this compound can be formed by exposing pyrimidine, a simpler aromatic compound found in meteorites, to ultraviolet (UV) light in water ice, mimicking conditions in interstellar space[1][4][11][12][13].
-
Prebiotic Chemical Reactions: On a primitive Earth, this compound could have formed in environments like evaporating lagoons. Research has shown that cyanoacetaldehyde can react with urea (B33335) in concentrated solutions to form cytosine, which can then hydrolyze to form this compound in significant yields[14].
Biological Synthesis
In virtually all living organisms, this compound is synthesized as part of nucleotide metabolism. The primary route of de novo synthesis does not produce free this compound but rather uridine (B1682114) monophosphate (UMP). The process begins with the synthesis of the pyrimidine ring (orotate), which is then attached to a ribose phosphate (B84403) backbone to form orotidine (B106555) 5'-monophosphate (OMP). The enzyme UMP synthase then catalyzes the decarboxylation of OMP to yield UMP[4]. UMP is a precursor for other pyrimidine ribonucleotides (UDP, UTP) and, through further enzymatic steps, deoxyribonucleotides like deoxythymidine triphosphate (dTTP) used in DNA synthesis[5]. Free this compound can be generated through the degradation of RNA or the salvage of pyrimidine bases.
Environmental Prevalence
This compound is distributed across various terrestrial and aquatic environments, primarily as a result of the decomposition of biological matter.
Aquatic Environments
This compound has been detected in marine environments. A microbiological assay using biochemically deficient strains of Serratia marinorubra found this compound in samples from the Gulf of Mexico, with detectable concentrations ranging from 0.1 to 2.0 mg per liter of seawater[15]. Its presence in natural waters is attributed to the excretion by and decomposition of marine organisms. Additionally, this compound's fluorinated analogue, 5-fluorothis compound (B62378) (5-FU), an anticancer drug, is considered an emerging contaminant in aquatic systems, detected in wastewater and surface waters at concentrations up to 150 µg L⁻¹ and 0.6 µg L⁻¹, respectively[16].
Terrestrial Environments
Information on this compound concentrations in soil is less direct but can be inferred from its biological sources. Soil is rich in microbial life and decaying organic matter from plants and animals, all of which contain RNA. Therefore, this compound is an expected component of the soil's organic nitrogen pool. Its derivatives are also used as herbicides, which can lead to its presence in agricultural soils[1].
Biological Systems
This compound is ubiquitous in living organisms as a component of RNA[3]. It is also found in plasma as a free base. In humans, typical plasma this compound levels are in the range of low ng/mL. One study on healthy volunteers found mean this compound levels in a fasting state to be between 12.6 ± 3.7 ng/mL and 14.5 ± 4.3 ng/mL[17][18]. In dogs, plasma concentrations are also measured to assess the activity of the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme, which metabolizes this compound[19][20].
Quantitative Data on this compound Prevalence
The following tables summarize the quantitative data on this compound concentrations found in various sources as cited in the literature.
| Source | Matrix | Concentration / Amount | Method of Detection | Reference |
| Human | Plasma (fasting) | 12.6 ± 3.7 ng/mL | LC-MS/MS | [17][18] |
| Human | Plasma (fed) | 9.4 ± 2.6 ng/mL | LC-MS/MS | [17][18] |
| Canine | Plasma | U:UH2 Ratio: 1.55 ± 0.08 | UV-HPLC | [19][20] |
| Marine | Seawater (Gulf of Mexico) | 0.1 - 2.0 mg/L | Microbiological Assay | [15] |
| Meteorite | Murchison Soil Sample | δ¹³C: -10‰ (relative to reference) | GC-IRMS | [7] |
| Meteorite | Murchison Meteorite | δ¹³C: +44‰ (relative to reference) | GC-IRMS | [7] |
| Contaminant | Wastewater | up to ~150 µg/L (for 5-FU) | Not Specified | [16] |
| Contaminant | Surface Water | up to ~0.6 µg/L (for 5-FU) | Not Specified | [16] |
| Table 1: Quantitative prevalence of this compound and its analogue 5-fluorothis compound (5-FU) in various matrices. U:UH2 refers to the ratio of this compound to dihydrothis compound (B119008). δ¹³C refers to the carbon-13 enrichment. |
Biochemical Pathways Involving this compound
This compound is central to several key metabolic pathways, including its own synthesis and degradation.
De Novo Biosynthesis of Uridine Monophosphate (UMP)
The de novo pathway builds the pyrimidine ring from simpler molecules like bicarbonate, ammonia (B1221849) (from glutamine), and aspartate, ultimately producing UMP. This pathway is a fundamental process in most organisms.
Caption: De novo biosynthesis pathway of Uridine Monophosphate (UMP).
Reductive Degradation of this compound
The primary pathway for this compound catabolism in bacteria and mammals is a three-step reductive process that converts this compound into β-alanine, ammonia, and carbon dioxide[21]. This pathway is clinically significant as it is the main route for eliminating fluoropyrimidine anticancer drugs like 5-fluorothis compound[22].
Caption: The reductive degradation pathway of this compound to β-alanine.
Methodologies for Detection and Quantification
Accurate detection and quantification of this compound in environmental and biological samples require sensitive analytical techniques. The choice of method depends on the sample matrix and the required level of sensitivity.
Sample Preparation
Sample preparation is a critical step to isolate this compound from complex matrices and remove interfering substances.
-
Extraction: For solid samples like soil or tissue, soxhlet extraction or other forms of solid-liquid extraction with a suitable solvent are employed[23]. For aqueous samples, direct analysis may be possible, or a concentration step like solid-phase extraction (SPE) may be required.
-
Clean-up: The crude extract is often purified to remove co-extracted, non-target chemicals. This can be achieved using techniques like adsorption chromatography with silica (B1680970) gel or alumina (B75360) columns[23].
-
Derivatization: For analysis by Gas Chromatography (GC), non-volatile compounds like this compound must be chemically modified (derivatized) to make them volatile. For example, this compound can be derivatized with 3,5-bis(trifluoromethyl)benzyl bromide for highly sensitive detection[24].
Analytical Instrumentation
Several instrumental methods are used for the final quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for analyzing polar, non-volatile compounds like this compound. A typical setup involves a reversed-phase or HILIC column with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[25]. Detection is often performed using a UV detector at 255 nm[25].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity. After derivatization, the sample is separated by GC and detected by a mass spectrometer. This method can quantitatively detect as little as 1 picogram of this compound per 100 micrograms of DNA[24].
-
Microbiological Assay: This method uses mutant strains of bacteria that require this compound for growth. The amount of bacterial growth in a sample is proportional to the concentration of this compound. This technique is effective for screening but may be less specific than chromatographic methods[15].
Experimental Protocol: GC-MS Analysis of this compound in DNA
This protocol is a summary of the method described by Blount & Ames (1994) for detecting this compound in DNA samples[24].
-
DNA Isolation: Extract and purify DNA from the sample using standard molecular biology techniques.
-
Enzymatic Digestion: Treat the DNA sample with this compound-DNA Glycosylase (UDG). This enzyme specifically cleaves the N-glycosidic bond between this compound and the deoxyribose sugar, releasing free this compound from the DNA backbone.
-
This compound Extraction: Separate the released this compound from the DNA, for example, by centrifugal filtration.
-
Derivatization: Evaporate the sample to dryness. Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in a suitable solvent (e.g., acetonitrile) and a catalyst. Heat the mixture to allow the derivatization reaction to proceed.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Separation: Use a capillary GC column (e.g., DB-5) with a temperature program to separate the derivatized this compound from other components.
-
Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity. Monitor for the specific mass-to-charge ratio (m/z) of the derivatized this compound anion.
-
-
Quantification: Create a standard curve using known amounts of derivatized this compound. Quantify the this compound in the sample by comparing its peak area to the standard curve.
Caption: General experimental workflow for GC-MS quantification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]
- 3. bakerandbaker.co.in [bakerandbaker.co.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Abiogenesis - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Evidence and traces of extraterrestrial life | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 9. RNA building block this compound recovered from near-Earth asteroid Ryugu | Research | Chemistry World [chemistryworld.com]
- 10. astronomy.com [astronomy.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Mechanism for the abiotic synthesis of this compound via UV-induced oxidation of pyrimidine in pure H(2)O ices under astrophysical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of this compound from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An efficient prebiotic synthesis of cytosine and this compound | Nature | DeepDyve [deepdyve.com]
- 15. Microbiological Assay for Organic Compounds in Seawater. II: Distribution of Adenine, this compound, and Threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Food‐effect study on this compound and dihydrothis compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Assessment of plasma this compound-to-dihydrothis compound concentration ratio as an indicator of dihydropyrimidine dehydrogenase activity in clinically normal dogs and dogs with neoplasia or renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. env.go.jp [env.go.jp]
- 24. Analysis of this compound in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. helixchrom.com [helixchrom.com]
Unraveling the Electronic Maze: A Technical Guide to the Quantum Mechanical Landscape of Uracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical studies that have elucidated the complex electronic structure of uracil (B121893), a fundamental component of ribonucleic acid (RNA). Understanding the electronic behavior of this compound is paramount for comprehending its photostability, role in biological processes, and for the rational design of novel therapeutics targeting RNA. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes critical theoretical frameworks.
Core Quantitative Data: Electronic Transitions of this compound
The electronic structure of this compound is characterized by a series of excited states, primarily of n→π* and π→π* character. The precise energies and transition probabilities of these states have been a subject of intense investigation. The following tables summarize vertical excitation energies and oscillator strengths for the lowest singlet excited states of this compound in the gas phase, as determined by various high-level quantum mechanical methods.
Table 1: Vertical Excitation Energies (in eV) of the Lowest Singlet Excited States of this compound in the Gas Phase.
| Method | S₁ (n→π) | S₂ (π→π) | S₃ (n→π) | S₄ (π→π) | Reference(s) |
| MRCI | |||||
| MRCIσπ | 4.80 | 5.79 | 6.31 | 6.57 | [1] |
| MRCI2(14,10) | 5.55 | 6.29 | 7.03 | 7.05 | [1] |
| CASPT2 | 4.54 | 5.00 | 6.00 | 5.82 | [1] |
| EOM-CC | |||||
| EOM-CCSD | ~5.0-5.2 | ~5.3-5.5 | - | - | [2][3] |
| EOM-CC3 | ~5.1 | ~5.4 | - | - | [2] |
| ADC | |||||
| ADC(2) | ~4.7 | ~5.9 | - | - | [2] |
| ADC(3) | ~5.1 | ~5.1 | - | - | [2] |
| TD-DFT | |||||
| TD-CAM-B3LYP | ~5.1 | ~5.5 | - | - | [2] |
| DFT/MRCI | 4.61 | 5.44 | 5.95 | 6.15 | [1] |
| Experimental | 4.5-5.1 | 5.8-6.1 | - | - | [1] |
Table 2: Oscillator Strengths of the Lowest Singlet Excited States of this compound in the Gas Phase.
| Method | S₁ (n→π) | S₂ (π→π) | S₃ (n→π) | S₄ (π→π) | Reference(s) |
| MRCI | |||||
| MRCIσπ | 0.15x10⁻³ | 0.19 | <1x10⁻⁶ | 0.035 | [1] |
| MRCI2(14,10) | 0.28x10⁻³ | 0.24 | <1x10⁻⁶ | 0.055 | [1] |
| CASPT2 | 0.18x10⁻³ | 0.19 | 0.38x10⁻⁶ | 0.08 | [1] |
| DFT/MRCI | 0.00 | 0.26 | 0.00 | 0.050 | [1] |
Key Experimental and Computational Protocols
The study of this compound's electronic structure relies on a synergistic interplay between experimental measurements and theoretical calculations.
Experimental Methodologies
A variety of sophisticated experimental techniques are employed to probe the excited states of this compound.
-
Vapor Phase Absorption Spectroscopy : This technique measures the absorption of ultraviolet (UV) light by this compound molecules in the gas phase. The resulting spectrum reveals the energies of the optically allowed electronic transitions. The experimental spectrum of this compound vapor typically shows a broad absorption band peaking around 5.17 eV, with a shoulder at approximately 6.05 eV and another peak at 6.63 eV.[2]
-
Time-Resolved Photoelectron Spectroscopy (TRPES) : TRPES is a powerful pump-probe technique used to track the ultrafast dynamics of excited electronic states. In a typical experiment, a UV pump pulse excites the this compound molecule to a specific electronic state (e.g., the bright S₂ ππ* state).[4] A time-delayed X-ray probe pulse then ionizes the molecule, and the kinetic energy of the ejected photoelectrons is measured. By varying the delay between the pump and probe pulses, the evolution of the electronic and nuclear wavepacket can be followed on a femtosecond timescale.[4] For instance, studies on gaseous this compound have utilized UV pump pulses at 264 nm (4.70 eV) to excite the S₂ state.[4]
-
Femtosecond Fluorescence Upconversion : This technique is used to measure the lifetimes of fluorescent excited states. The fluorescence decay of this compound and its derivatives in aqueous solution is often dominated by an ultrafast component of less than 100 femtoseconds.[5]
Computational Methodologies
Quantum chemical calculations are indispensable for interpreting experimental data and providing a detailed picture of the electronic structure and dynamics of this compound.
-
Ground State Geometry Optimization : The first step in most computational studies is to determine the equilibrium geometry of the this compound molecule in its electronic ground state. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., cc-pVTZ).[6][7]
-
Excited State Calculations : A variety of ab initio and DFT-based methods are used to calculate the energies and properties of the excited states. These include:
-
Time-Dependent Density Functional Theory (TD-DFT) : A computationally efficient method that is widely used for calculating excitation energies and oscillator strengths.[2][5][8] Functionals such as B3LYP and CAM-B3LYP are commonly employed.[2][9]
-
Equation-of-Motion Coupled-Cluster (EOM-CC) : A highly accurate family of methods for studying excited states. EOM-CCSD (Coupled-Cluster with Single and Double excitations) and its variants that include perturbative triples corrections (e.g., EOM-CCSD(T)) provide reliable benchmarks.[2][3]
-
Algebraic Diagrammatic Construction (ADC) : Another high-level correlated method for calculating excited state properties. ADC(2) and ADC(3) are frequently used.[2]
-
Multireference Methods (CASSCF and CASPT2) : For systems with significant multireference character, such as regions of the potential energy surface near conical intersections, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2), are necessary.[1][3]
-
Multireference Configuration Interaction (MRCI) : This method provides a very accurate description of the electronic wavefunctions and energies of the ground and excited states.[1]
-
-
Inclusion of Environmental Effects : To model the behavior of this compound in solution, solvent effects can be included using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by performing explicit solvent simulations.[5][8]
Visualizing Quantum Mechanical Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the quantum mechanical study of this compound.
Caption: A typical computational workflow for the quantum mechanical study of this compound's electronic structure.
Caption: Simplified Jablonski diagram illustrating the key photophysical decay pathways of photoexcited this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling the Relaxation Dynamics of this compound: Insights from Time-Resolved X‑ray Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. Spectral shifts of the n → π* and π → π* transitions of this compound based on a modified form of solvent reorganization energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical and photochemical properties of 4-thiothis compound: time-resolved IR spectroscopy and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil's Crucial Role in Coenzyme and Cofactor Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893), a fundamental pyrimidine (B1678525) nucleobase of RNA, extends its functional significance far beyond its role as a genetic building block. This technical guide provides an in-depth exploration of this compound's critical involvement in the biosynthesis of essential coenzymes and cofactors. These molecules are indispensable for a vast array of metabolic reactions, making the pathways that produce them compelling targets for research and therapeutic development. This document details the core biochemical pathways, presents quantitative data for key enzymes, outlines experimental protocols for their study, and provides visual representations of the intricate molecular processes involved.
This compound's Role in Nucleotide Sugar Coenzyme Biosynthesis: The UDP-Glucose Pathway
Uridine diphosphate (B83284) glucose (UDP-glucose) is a pivotal this compound-containing nucleotide sugar that acts as an activated form of glucose. It is a central precursor in numerous biosynthetic pathways, including the synthesis of glycogen, glycoproteins, glycolipids, and plant cell wall polysaccharides.[1][2][3]
The UDP-Glucose Pyrophosphorylase (UGPase) Reaction
The primary route for UDP-glucose synthesis is a reversible reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase.[4]
UTP + Glucose-1-phosphate ⇌ UDP-glucose + Pyrophosphate (PPi)
The reaction is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.
Signaling Pathway and Logical Relationships
The synthesis of UDP-glucose is a key node in cellular metabolism, linking nucleotide and carbohydrate metabolism.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of UGPase vary between organisms. Below is a summary of reported values for UGPase from different sources.
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Arabidopsis thaliana (UGPase-1) | UTP | 0.03 | - | - | [5] |
| Glucose-1-Phosphate | 0.14 | - | - | [5] | |
| Arabidopsis thaliana (UGPase-2) | UTP | 0.07 | - | - | [5] |
| Glucose-1-Phosphate | 0.36 | - | - | [5] | |
| Helicobacter pylori | UTP | - | - | - | [4][6] |
| Glucose-1-Phosphate | - | - | - | [4][6] |
Note: A comprehensive dataset for kcat and kcat/Km was not available in the search results.
Experimental Protocols
This assay measures the production of UDP-glucose by coupling the reaction to the reduction of NADP⁺.
Principle: UGPase catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate. The product, UDP-glucose, is then used by UDP-glucose dehydrogenase, which reduces NADP⁺ to NADPH, leading to an increase in absorbance at 340 nm.[7]
Reaction Mixture (per 1 mL):
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
2 mM UTP
-
1 mM Glucose-1-Phosphate
-
1 mM NADP⁺
-
1 unit UDP-glucose dehydrogenase
-
Enzyme sample (e.g., cell lysate or purified UGPase)
Procedure:
-
Prepare the reaction mixture without the enzyme sample in a cuvette.
-
Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH formation (ε = 6220 M⁻¹cm⁻¹).
This method allows for the sensitive and specific quantification of UDP-glucose in biological samples.
Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Sample Preparation:
-
Harvest cells and quench metabolism by rapid freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Centrifuge to remove cell debris.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A column suitable for polar analytes, such as a Cogent Diamond Hydride™ column.[8]
-
Mobile Phase: A gradient of aqueous and organic solvents with a modifier, such as ammonium (B1175870) formate.[8]
-
Detection: ESI-negative mode with MRM transitions specific for UDP-glucose (e.g., m/z 565 to m/z 323).[8]
This compound as a Precursor for Coenzyme A Biosynthesis
In some organisms, such as the yeast Schizosaccharomyces pombe and certain bacteria, this compound can be catabolized to β-alanine, a direct precursor for the synthesis of pantothenate (Vitamin B5), which is subsequently converted to Coenzyme A (CoA).[9][10]
The this compound to Acetyl-CoA Pathway
This pathway involves the reductive degradation of this compound to β-alanine, which is then converted to malonic semialdehyde and finally to acetyl-CoA.
Quantitative Data: Enzyme Kinetics
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Human | 5-Fluorothis compound | Varies by variant | [1] |
| β-Ureidopropionase (BUP-1) | Human | N-carbamoyl-β-alanine | - | [11] |
| Pantothenate Synthetase (PanC) | M. tuberculosis | Pantoate | 130 | [12] |
| β-Alanine | 800 | [12] |
Experimental Protocols
This assay couples the production of AMP from the PanC reaction to the oxidation of NADH.
Principle: PanC catalyzes the ATP-dependent condensation of pantoate and β-alanine, producing pantothenate, AMP, and PPi. The AMP produced is then used in a series of coupled enzymatic reactions involving myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12]
Reaction Mixture (per 1 mL):
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
10 mM KCl
-
10 mM ATP
-
100 mM D-pantoate
-
100 mM β-alanine
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
10 units Myokinase
-
5 units Pyruvate Kinase
-
10 units Lactate Dehydrogenase
-
Purified PanC enzyme
Procedure:
-
Combine all reagents except PanC in a cuvette and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the PanC enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate enzyme activity based on the rate of NADH oxidation.
This compound's Involvement in Flavin Adenine Dinucleotide (FAD) Biosynthesis
While this compound is not a component of the final FAD molecule, a this compound derivative serves as a key intermediate in the bacterial riboflavin (B1680620) biosynthesis pathway, which ultimately leads to FAD.
The Role of 5-amino-6-(5-phosphoribosylamino)this compound
In the bacterial FAD biosynthesis pathway, the enzyme diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)this compound reductase (RibD) catalyzes two sequential reactions. The second reaction involves the NADPH-dependent reduction of 5-amino-6-(5-phosphoribosylamino)this compound.[7][13]
Mechanism of 5-amino-6-(5-phosphoribosylamino)this compound Reductase
The reductase domain of the bifunctional RibD enzyme catalyzes the reduction of the ribosyl moiety of 5-amino-6-(5-phosphoribosylamino)this compound to a ribityl group, using NADPH as the reducing agent. This reaction is a critical step in the formation of the ribityl chain of riboflavin.[7]
Regulation of this compound-Involved Pathways
The biosynthesis of coenzymes and cofactors is tightly regulated to meet cellular demands and conserve energy.
Regulation of Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is subject to allosteric feedback inhibition. In many organisms, the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII), which catalyzes the first committed step, is inhibited by the end-product UTP and activated by PRPP and ATP.[14][15] This ensures that the production of this compound-containing nucleotides is balanced with the cell's metabolic state.
Regulation of this compound Catabolism
The expression of genes involved in this compound catabolism can be regulated by the availability of nitrogen sources. In Arabidopsis, for example, the expression of genes in the pyrimidine degradation pathway is induced under nitrogen-limiting conditions, suggesting a role for this pathway in recycling nitrogen from pyrimidines.[9][16] Additionally, the genes for this compound catabolism can be under the control of transcriptional regulators that sense the levels of pyrimidines in the cell.[17]
Conclusion
This compound's role in cellular metabolism is multifaceted, extending well beyond its canonical function in RNA. As a key component of UDP-glucose, it is central to the synthesis of a wide range of essential biomolecules. Furthermore, its catabolic pathway provides a crucial link to the biosynthesis of Coenzyme A in certain organisms. The involvement of this compound-derivatives as intermediates in FAD biosynthesis further underscores its diverse biochemical significance. A thorough understanding of these pathways, their regulation, and the enzymes that catalyze them is paramount for researchers in molecular biology, drug development, and metabolic engineering. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into these vital cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of carbamoylphosphate synthetase-aspartate transcarbamylase multifunctional protein of Saccharomyces cerevisiae: selection, mapping and identification of missense mutations define three regions involved in feedback inhibition by UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)this compound reductase from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-Glucose Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. Frontiers | Transcriptional reprogramming of nucleotide metabolism in response to altered pyrimidine availability in Arabidopsis seedlings [frontiersin.org]
- 10. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces [mdpi.com]
- 12. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 13. Mammalian dihydropyrimidine dehydrogenase: Added mechanistic details from transient-state analysis of charge transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 15. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Methodological & Application
Preventing PCR Carry-Over Contamination with Uracil-DNA Glycosylase (UDG)
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core principle of this method involves two key modifications to a standard PCR protocol:
-
Substitution of dUTP for dTTP: All PCR reactions are performed using a deoxyribonucleotide (dNTP) mix where deoxythymidine triphosphate (dTTP) is partially or entirely replaced by deoxyuridine triphosphate (dUTP).[2][3][4] This ensures that all resulting amplicons contain uracil (B121893) in place of thymine.
-
Pre-treatment with UDG: Subsequent PCR reaction mixtures are treated with UDG before amplification.[2][3] UDG recognizes and cleaves the N-glycosidic bond between the this compound base and the deoxyribose sugar in single- and double-stranded DNA, creating an apyrimidinic (AP) site.[1][3] This AP site is labile and will be cleaved during the initial high-temperature denaturation step of the PCR, effectively destroying any contaminating amplicons from previous reactions.[5][6] The native template DNA, which contains thymine, remains unaffected by UDG.[2][3]
Mechanism of Action
The UDG-based carry-over prevention strategy is a proactive measure integrated into the PCR workflow. The enzyme specifically targets this compound-containing DNA, which should only be present in amplicons from previous PCRs where dUTP was used.
Quantitative Data Summary
The effectiveness of the UDG system depends on several factors, including the type of UDG used (standard vs. heat-labile), enzyme concentration, incubation time and temperature, and dUTP concentration. The following tables summarize key quantitative parameters gathered from various sources.
Table 1: Recommended Reagent Concentrations and Units
| Parameter | Recommended Range | Notes | Source |
| dUTP Concentration | 200 - 600 µM | Higher concentrations may require adjustment of MgCl₂. Substitution for dTTP can be partial or complete. | [5] |
| UDG (Standard E. coli) | 0.1 - 1.0 U per 50 µL reaction | 1 unit can eliminate up to 5 ng of carry-over contaminant. | [7] |
| UDG (Heat-Labile) | 0.1 - 1.0 U per 50 µL reaction | Typically used at a final concentration of 0.01 U/µL. | [4] |
| MgCl₂ Adjustment | Increase to 2.5 mM | Recommended when using 600 µM dUTP. | [5] |
Table 2: Incubation and Inactivation Conditions
| UDG Type | Incubation Temperature (°C) | Incubation Time (min) | Inactivation Temperature (°C) | Inactivation Time (min) | Source |
| Standard (E. coli) | 15 - 25 | 10 | 95 | 5 - 10 | [5][8] |
| Standard (E. coli) | 37 | 10 - 15 | 94 | 10 | [7][9] |
| Heat-Labile (Cod) | 25 | 5 | >50 | 5 - 10 | [4] |
| Heat-Labile | 25 | 30 | 50 | 10 | [10] |
| Heat-Labile | 30 | 20 - 30 | >50 | - | [11] |
Note: Heat-labile UDG is typically inactivated during the initial denaturation step of the PCR cycle.
Experimental Protocols
This section provides detailed protocols for implementing UDG-based carry-over prevention in a standard PCR workflow. Two protocols are provided, one for standard E. coli UDG and another for heat-labile UDG.
Protocol 1: Using Standard E. coli UDG
This protocol is suitable for most standard PCR applications.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
PCR Master Mix (or individual components: DNA Polymerase, Reaction Buffer)
-
dNTP Mix with dUTP (in place of dTTP)
-
This compound-DNA Glycosylase (UDG), standard E. coli
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare the PCR reaction mixture in a sterile PCR tube. A typical 50 µL reaction is outlined below. For multiple reactions, prepare a master mix.
Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP Mix (with dUTP) 1 µL 200 µM each Forward Primer (10 µM) 1 µL 0.2 µM Reverse Primer (10 µM) 1 µL 0.2 µM DNA Template X µL < 250 ng Taq DNA Polymerase 0.25 µL 1.25 U UDG (1 U/µL) 1 µL 1 U | Nuclease-free water | to 50 µL | - |
-
Gently mix the components and briefly centrifuge to collect the contents at the bottom of the tube.
-
-
UDG Incubation:
-
Incubate the reaction mixture at room temperature (15-25°C) for 10 minutes.[5] This allows the UDG to degrade any this compound-containing DNA contaminants.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and begin the PCR program. The initial denaturation step is critical for both inactivating the UDG and denaturing the template DNA.
Step Temperature (°C) Time Cycles UDG Inactivation/Initial Denaturation 95 10 min 1 Denaturation 95 30 sec Annealing 55-65 30 sec 25-35 Extension 72 1 min/kb Final Extension 72 5-10 min 1 | Hold | 4 | ∞ | 1 |
-
-
Post-PCR Handling:
Protocol 2: Using Heat-Labile UDG
Heat-labile UDG is ideal for sensitive applications like RT-qPCR, as it is irreversibly inactivated at lower temperatures, ensuring that newly synthesized dU-containing cDNA or PCR products are not degraded.[1][10]
Materials:
-
Same as Protocol 1, but with Heat-Labile UDG.
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture as described in Protocol 1, Step 1, substituting standard UDG with a heat-labile version.
-
-
UDG Incubation:
-
Thermal Cycling:
-
The initial denaturation step will completely and irreversibly inactivate the heat-labile UDG.
Step Temperature (°C) Time Cycles UDG Incubation (Optional) 25 5 min 1 UDG Inactivation/Initial Denaturation 95 2-5 min 1 Denaturation 95 30 sec Annealing 55-65 30 sec 35-40 Extension 72 1 min/kb Final Extension 72 5-10 min 1 | Hold | 4 | ∞ | 1 |
-
Experimental Workflow Visualization
Troubleshooting and Considerations
-
Reduced PCR Efficiency: In some cases, the substitution of dUTP for dTTP may slightly decrease PCR efficiency.[7] This can often be overcome by increasing the number of PCR cycles by 2-5 rounds.[9]
-
Not for Downstream Cloning (Standard Hosts): PCR products containing this compound cannot be cloned into standard E. coli hosts that have an active UNG system (ung+), as the product will be degraded. Use of ung- strains is required for cloning.
-
One-Step RT-PCR: Standard E. coli UDG is not recommended for one-step RT-PCR because the reverse transcription step may incorporate dUTP, and the UDG could degrade the newly synthesized cDNA.[1] Heat-labile UDG is the preferred choice for these applications as it can be inactivated before the reverse transcriptase becomes highly active.[1]
-
Bisulfite-Converted DNA: UDG should not be used when amplifying bisulfite-treated DNA, as this treatment converts unmethylated cytosines to uracils, which would then be targeted by the enzyme.[1]
-
Incomplete Decontamination: While highly effective, UDG treatment may not always result in the complete elimination of all contaminant molecules, especially with very high levels of contamination or for very short amplicons.[12] Therefore, it should be used in conjunction with, not as a replacement for, good laboratory practices to minimize contamination.
References
- 1. What is UNG/UDG? | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 3. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 5. itwreagents.com [itwreagents.com]
- 6. bocascientific.com [bocascientific.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bioneer.co.kr [bioneer.co.kr]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. signosisinc.com [signosisinc.com]
- 11. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-Fluorouracil (5-FU) in Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog, has been a cornerstone of cancer chemotherapy for decades.[1] Since its development in the 1950s, it has been widely employed in the treatment of a range of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[2][3][4][5] 5-FU functions as an antimetabolite, primarily exerting its cytotoxic effects by disrupting DNA synthesis and repair.[3][6] It is a pro-drug that requires intracellular conversion into several active metabolites to be effective.[6][7] Despite its long-standing use, research continues to refine its application, overcome resistance, and improve its therapeutic index through combination therapies and novel delivery systems.[1][8] These notes provide an overview of 5-FU's applications, mechanisms, and detailed protocols for its study in a research setting.
Mechanism of Action
5-Fluorothis compound exerts its anticancer effects through two primary mechanisms following its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][6]
-
Inhibition of Thymidylate Synthase (TS): The main mechanism involves the metabolite FdUMP, which binds to and inhibits the enzyme thymidylate synthase (TS).[2][3] This inhibition is stabilized by the folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary complex.[3][9] The blockade of TS prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][9] The resulting depletion of dTMP leads to a "thymineless death," particularly affecting rapidly dividing cancer cells.[2]
-
Incorporation into DNA and RNA: The metabolites FdUTP and FUTP can be incorporated into DNA and RNA, respectively.[10][11] The incorporation of FdUTP into DNA leads to DNA damage and fragmentation. The incorporation of FUTP into various RNA species disrupts RNA processing, maturation, and function, including pre-rRNA processing and pre-mRNA splicing, further contributing to cytotoxicity.[2][3][9]
Clinical Applications & Efficacy
5-FU is a cornerstone in the treatment of various solid tumors, often used in combination with other agents to improve efficacy.[2][5][12] Its use is well-established in both adjuvant (post-surgery) and metastatic settings.
| Cancer Type | Regimen(s) | Setting | Efficacy Metric | Value | Citation(s) |
| Colorectal Cancer | 5-FU (single agent) | Advanced/Metastatic | Overall Response Rate | 10-15% | [1][5] |
| 5-FU + Leucovorin | Advanced/Metastatic | Overall Response Rate | 16-45% | [10] | |
| FOLFOX (5-FU/LV/Oxaliplatin) | Adjuvant (Stage III) | 3-Year Disease-Free Survival | 76.1% | [13] | |
| FOLFIRI (5-FU/LV/Irinotecan) | Metastatic (First-line) | Overall Response Rate | 31% | [14] | |
| 5-FU + Leucovorin | Adjuvant (Stage II) | 5-Year Overall Survival | 92.8% | [15] | |
| 5-FU + Leucovorin | Adjuvant (Stage II) | 5-Year Disease-Free Survival | 87.9% | [15] | |
| 5-FU + Leucovorin + Levamisole | Adjuvant (Stage III) | 5-Year Overall Survival | 72.0% | [15] | |
| Breast Cancer | 5-FU (single agent, continuous infusion) | Metastatic (heavily pretreated) | Overall Response Rate | 29% (up to 54%) | [1][16] |
| 5-FU + Leucovorin | Metastatic | Overall Response Rate | 24-44% | [17] | |
| 5-FU/FA/Paclitaxel | Metastatic (Anthracycline-resistant) | Overall Response Rate | 55% | [18] | |
| Gastric Cancer | 5-FU + Radiation | Adjuvant | 5-Year Survival | 23% (vs. 4% surgery alone) | [19] |
| Pancreatic Cancer | 5-FU (continuous infusion) | Advanced | Disease Stabilization | 56% (10/18 patients) | [20] |
Common Combination Regimens: Protocols
Combination therapy is standard practice to enhance the cytotoxic effects of 5-FU and overcome resistance. Leucovorin (folinic acid) is frequently added to stabilize the binding of FdUMP to thymidylate synthase, thereby enhancing 5-FU's activity.[10]
FOLFOX Regimen
The FOLFOX regimen is a cornerstone for colorectal cancer treatment. Multiple versions exist (e.g., FOLFOX4, mFOLFOX6); mFOLFOX6 is commonly used.[11][13]
| Drug | Dose (mFOLFOX6) | Administration | Day of Cycle |
| Oxaliplatin | 85 mg/m² | IV infusion over 2 hours | Day 1 |
| Leucovorin | 400 mg/m² | IV infusion over 2 hours (concurrent with oxaliplatin) | Day 1 |
| 5-Fluorothis compound | 400 mg/m² | IV bolus (push) after leucovorin | Day 1 |
| 5-Fluorothis compound | 2400 mg/m² | Continuous IV infusion over 46 hours | Starts Day 1 |
| Cycle is repeated every 14 days.[13][21] |
FOLFIRI Regimen
FOLFIRI is another critical regimen, particularly for metastatic colorectal cancer, often used when an oxaliplatin-based regimen is not suitable or has failed.[7][14]
| Drug | Dose | Administration | Day of Cycle |
| Irinotecan | 180 mg/m² | IV infusion over 90 minutes | Day 1 |
| Leucovorin | 400 mg/m² | IV infusion over 2 hours (concurrent with irinotecan) | Day 1 |
| 5-Fluorothis compound | 400 mg/m² | IV bolus (push) after leucovorin | Day 1 |
| 5-Fluorothis compound | 2400 mg/m² | Continuous IV infusion over 46 hours | Starts Day 1 |
| Cycle is repeated every 14 days.[7][14][22][23] |
Mechanisms of Resistance
Resistance to 5-FU is a significant clinical challenge and can be intrinsic or acquired.[11] Multiple mechanisms contribute to cellular resistance, limiting the drug's efficacy.
-
Target Enzyme Alterations : Upregulation or mutation of thymidylate synthase (TS) is a primary resistance mechanism, as it requires higher drug concentrations to achieve inhibition.[1][11]
-
Metabolic Inactivation : Increased activity of the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) rapidly breaks down 5-FU into inactive metabolites, reducing the amount of drug available for activation.[1][11]
-
Altered Drug Transport : Changes in the expression of drug transporters can limit the influx of 5-FU into cancer cells.[11]
-
Evasion of Apoptosis : Cancer cells can develop mechanisms to evade programmed cell death, such as the overexpression of anti-apoptotic proteins like Bcl-2.[1][10]
-
DNA Repair Enhancement : Increased efficiency of DNA damage repair pathways can counteract the effects of FdUTP incorporation into DNA.[11]
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of 5-FU on cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentration, and incubation time for their specific cell line and experimental goals.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of 5-FU that inhibits cell metabolic activity by 50% (IC50). The MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[24][25]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
5-Fluorothis compound (5-FU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[24]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Drug Treatment: Prepare serial dilutions of 5-FU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various 5-FU concentrations. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][24] Incubate for at least 2 hours at room temperature in the dark, or overnight in the incubator, with gentle shaking to ensure complete dissolution.[24]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the 5-FU concentration and use non-linear regression to determine the IC50 value.
Table of Representative 5-FU IC50 Values (48h Treatment)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| HCT 116 | Colon | ~185 (24h), Lower at 48h+ | [20] |
| HT-29 | Colon | 11.25 (120h) | [20] |
| ESCC Cell Lines | Esophageal Squamous Cell | 1.00 - 39.81 | [26] |
| OSCC Cell Lines | Oral Squamous Cell | Varies by line | [27] |
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).[28][29][30]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with 5-FU for the desired time. Prepare negative (untreated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[28]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]
-
Dilution & Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[28] Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry protocol quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M). Many chemotherapeutic agents, including 5-FU, induce cell cycle arrest.[2][31]
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS).[2][32]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at ~300 x g for 5 minutes.[2]
-
Fixation: Discard the supernatant and resuspend the pellet in the residual PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent clumping.[2]
-
Storage: Incubate cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[2]
-
Staining: Centrifuge the fixed cells at a higher speed (~500 x g) for 5 minutes. Decant the ethanol and wash the pellet twice with PBS.[2] Resuspend the pellet in 300-500 µL of PI Staining Solution.[4]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]
-
Analysis: Transfer the cell suspension to flow tubes and analyze on a flow cytometer. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[31]
References
- 1. Continuous 5-fluorothis compound in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mature Results of a Prospective Randomized Trial Comparing 5-Flourothis compound with Leucovorin to 5-Flourothis compound with Levamisole as Adjuvant Therapy of Stage II and III Colorectal Cancer- The Israel Cooperative Oncology Group (ICOG) Study [jcancer.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. FOLFIRI for Colon and Colorectal Cancer | ChemoExperts [chemoexperts.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 10. Overview of clinical trials using 5-fluorothis compound and leucovorin for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FOLFOX - Wikipedia [en.wikipedia.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. Adjuvant Chemotherapy Using the FOLFOX Regimen in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Irinotecan plus folinic acid/continuous 5-fluorothis compound as simplified bimonthly FOLFIRI regimen for first-line therapy of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increase of Survival Benefit in Advanced Resectable Colon Cancer by Extent of Adjuvant Treatment: Results of a Randomized Trial Comparing Modulation of 5-FU + Levamisole With Folinic Acid or With Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous 5-fluorothis compound in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Thymidylate synthase gene and protein expression correlate and are associated with response to 5-fluorothis compound in human colorectal and gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
- 22. cancercareontario.ca [cancercareontario.ca]
- 23. hse.ie [hse.ie]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Relationship between expression of 5-fluorothis compound metabolic enzymes and 5-fluorothis compound sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. kumc.edu [kumc.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. benchchem.com [benchchem.com]
- 32. Effects of 5-Fluorothis compound on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uracil Excision-Based Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction to Uracil (B121893) Excision-Based Cloning
This compound excision-based molecular cloning, commercially known as USER (this compound-Specific Excision Reagent) cloning, is a versatile and highly efficient ligation-independent cloning (LIC) technique.[1][2] This method facilitates the seamless assembly of single or multiple DNA fragments into a linearized vector in a single step. The core principle of USER cloning lies in the use of PCR primers containing a single deoxyuridine (dU) residue and the subsequent treatment of the PCR products with a mix of enzymes, this compound DNA Glycosylase (UDG) and DNA glycosylase-lyase Endonuclease VIII.[3][4]
UDG excises the this compound base, creating an abasic site. The DNA glycosylase-lyase then breaks the phosphodiester backbone at this site, generating long, specific 3' single-stranded overhangs.[5] These overhangs are designed to be complementary between the insert(s) and the vector, allowing for directional and stable annealing of the DNA fragments. The resulting nicked, circular DNA construct is then transformed directly into E. coli, where the nicks are repaired by the host cell's machinery.[4] This technique is particularly advantageous for complex projects requiring the assembly of multiple DNA fragments, site-directed mutagenesis, or high-throughput cloning workflows.[6][7]
Key Advantages and Limitations
This compound excision-based cloning offers several significant advantages over traditional restriction enzyme-based cloning and other ligation-independent methods. However, it is also important to be aware of its limitations.
| Feature | Advantages | Limitations |
| Efficiency | - High cloning efficiency, often exceeding 90% for multi-fragment assemblies.[3][8] - Efficient assembly of up to seven DNA fragments has been demonstrated.[8] | - Efficiency can be affected by the quality and concentration of PCR products.[1] |
| Speed & Simplicity | - Fast, single-tube reaction that can be completed in under an hour.[3] - No need for restriction enzyme digestion of PCR products, ligation, or extensive purification steps.[2][7] | - Requires custom primers containing deoxyuridine.[9] |
| Versatility | - Enables seamless assembly of multiple DNA fragments.[3] - Suitable for site-directed mutagenesis, insertions, and deletions.[9] - Not dependent on the availability of restriction sites.[7] | - PCR amplification of long fragments or those with high GC content or secondary structures can be challenging.[9] |
| Fidelity | - The fidelity is primarily determined by the proofreading capability of the DNA polymerase used for PCR.[10] | - Historically, many proofreading DNA polymerases were inhibited by this compound-containing templates, but compatible high-fidelity polymerases are now available. |
| Cost-Effectiveness | - Reduces the need for multiple enzymes (restriction enzymes, ligases) and purification kits. | - Deoxyuridine-containing primers can be more expensive than standard DNA primers.[9] |
Signaling Pathways and Experimental Workflows
Molecular Mechanism of USER Cloning
The following diagram illustrates the key steps in the USER cloning process, from PCR amplification with this compound-containing primers to the formation of a stable, nicked circular plasmid ready for transformation.
Caption: Workflow of USER cloning.
Experimental Workflow for Multi-Fragment USER Fusion
This diagram outlines the general workflow for assembling multiple DNA fragments into a vector using the USER fusion technique.
Caption: Multi-fragment USER fusion workflow.
Quantitative Data
Cloning Efficiency of this compound Excision-Based Methods
The efficiency of USER cloning is consistently high, particularly for the assembly of multiple DNA fragments.
| Number of Fragments | Insert Sizes | Cloning Efficiency (%) | Reference |
| 3 | 648 bp, 1500 bp, 1572 bp | ~90% | [3] |
| 2-7 | Variable | >90% | [8] |
| 2 (Site-directed mutagenesis) | N/A | 94% | [9] |
Fidelity of High-Fidelity DNA Polymerases for PCR-Based Cloning
The fidelity of USER cloning is directly dependent on the error rate of the DNA polymerase used for amplification. The following table compares the error rates of several common high-fidelity DNA polymerases relative to Taq polymerase.
| DNA Polymerase | Error Rate (errors per bp per duplication) | Fidelity Relative to Taq | Reference |
| Taq DNA Polymerase | ~1-10 x 10⁻⁵ | 1x | [5] |
| Pfu DNA Polymerase | ~1.3 x 10⁻⁶ | ~20x | [5] |
| Phusion High-Fidelity DNA Polymerase | ~4.4 x 10⁻⁷ | ~49x | [2] |
| Q5 High-Fidelity DNA Polymerase | <1 x 10⁻⁶ | >100x | [11] |
Note: Error rates can be influenced by reaction conditions.
Experimental Protocols
Protocol for Standard USER Cloning (Single Insert)
This protocol is for the insertion of a single PCR-amplified DNA fragment into a USER-compatible vector.
Materials:
-
USER-compatible vector
-
DNA template for insert
-
Forward and reverse primers containing a single dU residue
-
High-fidelity DNA polymerase compatible with dU-containing templates (e.g., PfuX, Q5U®)
-
dNTPs
-
USER Enzyme mix
-
Competent E. coli cells
-
Appropriate selective media
Procedure:
-
Primer Design: Design forward and reverse primers with a 5' extension of 8-12 nucleotides that are complementary to the overhangs of the linearized USER vector. Within this extension, substitute a single thymine (B56734) (T) with a deoxyuridine (U).
-
PCR Amplification:
-
Set up a standard PCR reaction to amplify the insert DNA using the dU-containing primers and a high-fidelity polymerase.
-
Linearize the USER vector by PCR using primers that anneal to the vector backbone and contain the desired overhang sequences with a dU substitution.
-
Run the PCR products on an agarose (B213101) gel to verify the size and purity of the amplicons.
-
Purify the PCR products using a standard PCR purification kit.
-
-
USER Reaction:
-
In a sterile microcentrifuge tube, mix the purified vector and insert in a 1:2 to 1:5 molar ratio. A typical reaction might contain 50-100 ng of the vector.
-
Add 1 µL of USER Enzyme mix.
-
Adjust the final volume to 10-20 µL with nuclease-free water.
-
Incubate the reaction at 37°C for 20 minutes, followed by 25°C for 20 minutes.
-
-
Transformation:
-
Transform competent E. coli cells with 2-5 µL of the USER reaction mixture using your standard transformation protocol.
-
Plate the transformed cells on selective agar (B569324) plates and incubate overnight at 37°C.
-
-
Screening:
-
Pick several colonies and screen for the correct insert by colony PCR, restriction digest of miniprep DNA, and/or Sanger sequencing.
-
Protocol for Multi-Fragment USER Fusion
This protocol describes the simultaneous assembly of multiple PCR fragments into a USER-compatible vector.
Materials:
-
Same as for standard USER cloning, but with multiple primer pairs for each insert.
Procedure:
-
Primer Design: For each fragment to be assembled, design forward and reverse primers with 5' extensions containing a single dU. The overhang of the forward primer of one fragment should be complementary to the overhang of the reverse primer of the preceding fragment. The overhangs of the first and last fragments should be complementary to the linearized vector.
-
PCR Amplification:
-
Amplify each DNA fragment in a separate PCR reaction using the corresponding dU-containing primers and a high-fidelity polymerase.
-
Linearize the vector by PCR.
-
Verify and purify all PCR products as described above.
-
-
USER Fusion Reaction:
-
In a single tube, combine the linearized vector and all purified insert fragments in an equimolar ratio (e.g., 25 fmol each).
-
Add 1 µL of USER Enzyme mix.
-
Adjust the final volume to 10-20 µL with nuclease-free water.
-
Incubate at 37°C for 20 minutes, followed by 25°C for 20 minutes.[3]
-
-
Transformation and Screening:
-
Follow the transformation and screening steps as outlined in the standard USER cloning protocol. Due to the high efficiency, a large number of colonies is expected, and a high percentage should contain the correct multi-fragment assembly.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies | - Inefficient transformation | - Check the competency of your E. coli cells with a control plasmid. |
| - Incorrect antibiotic concentration | - Verify the antibiotic and its concentration in the plates. | |
| - Poor quality or low concentration of PCR products | - Optimize PCR conditions to obtain clean, high-yield amplicons. Purify the PCR products. | |
| - Inactive USER enzyme | - Use a fresh batch of USER enzyme. | |
| - Improperly designed primers | - Double-check primer sequences for correct overhangs and dU placement.[1] | |
| High background of empty vector | - Incomplete linearization of the vector | - Ensure complete digestion or amplification of the vector. Gel purify the linearized vector. |
| - Template vector carryover | - Treat the PCR products with DpnI to digest the methylated template DNA. | |
| Incorrect insert size or no insert | - Non-specific PCR amplification | - Optimize PCR annealing temperature and primer design. |
| - Primer-dimers or other PCR artifacts | - Gel purify the PCR products to isolate the correct band. | |
| Mutations in the cloned insert | - Low-fidelity DNA polymerase | - Use a high-fidelity, proofreading DNA polymerase that is compatible with dU-containing templates. |
| - Excessive PCR cycles | - Use the minimum number of PCR cycles necessary to obtain sufficient product. |
For a more detailed troubleshooting guide, refer to resources provided by USER enzyme suppliers.[1][8][12][13]
Conclusion
This compound excision-based cloning techniques, such as USER cloning and USER fusion, are powerful tools for modern molecular biology, offering a rapid, efficient, and flexible method for DNA assembly. Their high efficiency in multi-fragment assembly makes them particularly well-suited for applications in synthetic biology, metabolic engineering, and the construction of complex expression vectors for drug development and other research areas. By understanding the principles and following optimized protocols, researchers can significantly streamline their cloning workflows and accelerate their scientific discoveries.
References
- 1. theory.labster.com [theory.labster.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. USER fusion: a rapid and efficient method for simultaneous fusion and cloning of multiple PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. PHUSER (Primer Help for USER): a novel tool for USER fusion primer design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 10. agilent.com [agilent.com]
- 11. neb-online.de [neb-online.de]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
Illuminating the Transcriptome: Metabolic Labeling of Nascent RNA with Uracil Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with uracil (B121893) analogs, such as 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU), provides a powerful tool for capturing a snapshot of transcriptional activity in cells.[1][2] These analogs are incorporated into elongating RNA chains by RNA polymerases, effectively tagging nascent transcripts for subsequent isolation, visualization, and quantification.[1][2] This document provides detailed application notes and protocols for the use of EU and BrU in nascent RNA analysis, tailored for researchers, scientists, and drug development professionals.
Comparison of this compound Analogs: EU vs. BrU
Choosing the right this compound analog is critical and depends on the specific experimental goals. 5-ethynyluridine (EU) contains an alkyne group, enabling a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3] This allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, with high sensitivity and low background.[3] In contrast, 5-bromouridine (BrU) is a halogenated analog that is detected and captured using specific antibodies against bromodeoxyuridine (BrdU), which also recognize BrU.[2][4] While BrU is often considered less toxic than other analogs, the reliance on antibody-based detection can present challenges.[3][5]
| Feature | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Detection Method | Click Chemistry (covalent) | Immunodetection (non-covalent) |
| Detection Principle | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Antibody binding to the bromine atom |
| Advantages | High sensitivity and specificity, low background, versatile for attaching various molecules.[3] | Lower cost, established protocols, considered less toxic in some contexts.[5] |
| Disadvantages | Higher cost of reagents.[4] | Relies on antibody affinity and specificity, potential for non-specific binding.[3] |
| Primary Applications | Nascent RNA imaging (Click-iT™), nascent RNA capture for sequencing (EU-seq).[6][7] | Nascent RNA sequencing (Bru-seq), pulse-chase analysis (BruChase-Seq).[5] |
Quantitative Data Summary
The efficiency of labeling and the yield of nascent RNA can vary depending on the cell type, metabolic activity, and the specific protocol used. The following tables provide a summary of typical experimental parameters and expected yields.
Table 1: Typical Labeling Parameters for Cultured Cells
| Parameter | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | Notes |
| Concentration | 0.2 mM - 5 mM[7][8] | 150 µM - 2 mM[1] | Dependent on cell type and experimental goals. |
| Labeling Time | 30 min - 24 hours[6][8] | 5 min - 12 hours[1] | Shorter times for nascent transcription analysis, longer for RNA stability studies. |
| Cell Confluency | 40-80%[7][9] | 70-80%[1][9] | Optimal confluency ensures active transcription. |
Table 2: Typical RNA Yields from Cultured Cells
| Cell Line | Culture Dish Size | Approximate Cell Number | Total RNA Yield (µg) | Reference |
| HEK293 | 10 cm | 10 x 10⁶ | ~250 | [1] |
| HEK293T | 10 cm | 3.5 x 10⁶ (seeded) | >40 | [1] |
| Jurkat, HeLa, A549 | T75 flask | 0.5 - 1 x 10⁶ cells/mL | Variable | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with EU
This protocol describes the labeling of nascent RNA in mammalian cell lines using 5-ethynyluridine (EU) for subsequent downstream applications like imaging or sequencing.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in sterile water or DMSO)[10]
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol® reagent or other RNA lysis buffer[7]
-
RNase-free water
Procedure:
-
Cell Culture: Plate cells to reach 40-80% confluency on the day of the experiment.[7][9]
-
EU Labeling: a. Prepare fresh culture medium containing the desired final concentration of EU (e.g., 0.2 mM - 1 mM).[7] b. Aspirate the old medium from the cells and replace it with the EU-containing medium. c. Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) in a humidified incubator at 37°C and 5% CO₂.[6]
-
Cell Lysis and RNA Isolation: a. After incubation, remove the EU-containing medium. b. Wash the cells once with ice-cold PBS.[6] c. Add 1 mL of TRIzol® reagent directly to the culture dish to lyse the cells.[1] d. Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube. e. Proceed with total RNA isolation according to the TRIzol® reagent manufacturer's protocol.[7] f. Resuspend the RNA pellet in RNase-free water.
Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells with BrU
This protocol outlines the labeling of nascent RNA in mammalian cell lines using 5-bromouridine (BrU) for applications such as Bru-seq.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in sterile water or DMSO)[1]
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol® reagent or other RNA lysis buffer
-
RNase-free water
Procedure:
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment. For a 10 cm dish of HEK293T cells, seed approximately 3.5 x 10⁶ cells 48 hours prior to labeling.[1]
-
BrU Labeling: a. Prepare fresh culture medium containing the desired final concentration of BrU (e.g., 2 mM).[1] b. Aspirate the old medium and add the BrU-containing medium to the cells. c. Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) in a humidified incubator at 37°C and 5% CO₂.[11]
-
Cell Lysis and RNA Isolation: a. After incubation, remove the BrU-containing medium. b. Wash the cells once with ice-cold PBS.[1] c. Add 1 mL of TRIzol® reagent directly to the culture dish to lyse the cells.[1] d. Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube. e. Isolate total RNA following the manufacturer's protocol for the chosen lysis reagent.[9] f. Resuspend the RNA pellet in RNase-free water.
Protocol 3: Capture of EU-labeled Nascent RNA using Click Chemistry
This protocol describes the biotinylation and capture of EU-labeled RNA for downstream analysis like sequencing. This is a key part of the EU-seq workflow.[6][12]
Materials:
-
EU-labeled total RNA (from Protocol 1)
-
Biotin azide (B81097) (e.g., PEG4 carboxamide-6-azidohexanyl biotin)[7]
-
Copper (II) Sulfate (B86663) (CuSO₄)[7]
-
Click-iT® reaction buffer additive (e.g., sodium ascorbate)[7]
-
RNase-free water
-
Streptavidin magnetic beads[7]
-
Wash buffers
Procedure:
-
Click Reaction: a. In an RNase-free tube, combine the EU-labeled total RNA, biotin azide, and Click-iT® reaction buffer. b. Add the copper (II) sulfate and the reaction buffer additive to initiate the click reaction.[7] c. Incubate the reaction for 30 minutes at room temperature, protected from light.[13]
-
Purification of Biotinylated RNA: a. Precipitate the RNA using a standard ethanol (B145695) precipitation method. b. Resuspend the biotinylated RNA pellet in RNase-free water.
-
Capture of Nascent RNA: a. Prepare streptavidin magnetic beads by washing them with a suitable binding buffer. b. Incubate the biotinylated RNA with the prepared beads to allow for binding. c. Wash the beads extensively to remove non-specifically bound RNA.[7] d. Elute the captured nascent RNA from the beads. The eluted RNA is now ready for downstream applications like library preparation for sequencing.
Protocol 4: Immunoprecipitation of BrU-labeled Nascent RNA
This protocol details the enrichment of BrU-labeled RNA using an anti-BrdU antibody, a critical step in Bru-seq.[2]
Materials:
-
BrU-labeled total RNA (from Protocol 2)
-
Anti-BrdU antibody-conjugated magnetic beads[9]
-
IP buffer (e.g., 0.1% BSA in PBS)[9]
-
Wash buffers
-
RNase inhibitors
Procedure:
-
RNA Denaturation and Binding: a. Dilute 25-50 µg of total RNA in RNase-free water. b. Heat the RNA at 65°C for 5 minutes to denature, then immediately place on ice.[1] c. Add IP buffer and RNase inhibitors to the denatured RNA.[1] d. Add the prepared anti-BrdU antibody-conjugated magnetic beads to the RNA sample.[1] e. Incubate on a rotator for 1-2 hours at 4°C to allow for antibody-RNA binding.[1][9]
-
Washing: a. Place the tube on a magnetic stand to capture the beads. b. Carefully remove and discard the supernatant. c. Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound RNA.[9]
-
Elution: a. Elute the BrU-labeled RNA from the beads according to the bead manufacturer's instructions. The enriched nascent RNA is now ready for downstream analysis.
Visualizations
Caption: Experimental workflow for EU-based nascent RNA analysis.
Caption: Experimental workflow for BrU-based nascent RNA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Global RNA Synthesis at the Single Cell Level following Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Synthesis of Uracil-Modified Oligonucleotides for Therapeutic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of oligonucleotides has expanded significantly with the development of chemical modifications that enhance their drug-like properties. Modifications to the nucleobases, sugar moiety, and phosphate (B84403) backbone can improve stability against nucleases, increase binding affinity to target RNA, and modulate immunological responses. Uracil-modified oligonucleotides, in particular, have garnered interest for their potential to fine-tune the pharmacological profile of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This document provides detailed application notes and protocols for the synthesis and characterization of this compound-modified oligonucleotides for therapeutic use.
Key This compound (B121893) Modifications and Their Therapeutic Implications
Modifications at the C5 position of this compound are particularly common and offer a versatile site for introducing functional groups without disrupting Watson-Crick base pairing. These modifications can enhance nuclease resistance and binding affinity.
Data Presentation: Impact of this compound Modifications on Oligonucleotide Properties
The following table summarizes the quantitative effects of common this compound and other modifications on the thermal stability (Melting Temperature, Tm) and nuclease resistance of oligonucleotides.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance Enhancement | Key Therapeutic Applications |
| 5-Propynyl-Uracil | +1.7 to +2.8 | Increased | Antisense, siRNA |
| 5-Methyl-Uracil (Thymine) | +1.3 | Similar to DNA | Antisense, siRNA |
| 2'-O-Methyl (2'-OMe) | +1.3 to +1.8 | Increased | Antisense, siRNA, Splice-switching |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.0 | High | Antisense, Splice-switching |
| Locked Nucleic Acid (LNA) | +2 to +8 | Very High | Antisense, siRNA, Diagnostics |
| Phosphorothioate (B77711) (PS) Backbone | Slightly Decreased | High | Antisense, Aptamers |
Data compiled from multiple sources. The exact ΔTm can vary depending on the sequence context, number of modifications, and buffer conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Modified Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis of oligonucleotides incorporating a modified this compound phosphoramidite (B1245037) using the phosphoramidite method.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U).
-
Modified this compound phosphoramidite (e.g., 5-propynyl-uracil phosphoramidite).
-
Anhydrous acetonitrile (B52724).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Activator solution: 0.25-0.7 M 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping solution A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Capping solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing solution: 0.02-0.1 M Iodine in THF/water/pyridine.
-
Sulfurizing agent (for phosphorothioate backbone): e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).
-
Cleavage and deprotection solution: Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v).
Procedure:
-
Preparation:
-
Dissolve all phosphoramidites and activators in anhydrous acetonitrile to the recommended concentrations.
-
Install the reagent bottles on an automated DNA/RNA synthesizer.
-
Pack the CPG solid support into a synthesis column.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps.[1][2]
-
Step 1: Detritylation (Deblocking)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.[2]
-
The column is then washed with anhydrous acetonitrile.
-
-
Step 2: Coupling
-
The modified this compound phosphoramidite and activator solution are simultaneously delivered to the synthesis column.
-
The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
The column is washed with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutations.[2]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation or Sulfurization
-
The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate triester by treatment with the oxidizing solution.
-
For a nuclease-resistant phosphorothioate backbone, a sulfurizing agent is used instead of the oxidizing solution.
-
The column is washed with anhydrous acetonitrile.
-
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and phosphate backbone are removed by incubation with the AMA solution at 65°C for 10-15 minutes.[3]
-
-
Purification:
-
The crude oligonucleotide solution is dried and then purified using methods such as Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), or solid-phase extraction.
-
Protocol 2: Characterization of this compound-Modified Oligonucleotides
1. Quantification by UV-Vis Spectroscopy:
-
Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oligonucleotide (calculated based on its sequence).
2. Purity and Molecular Weight Verification by Mass Spectrometry:
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry to confirm the molecular weight of the synthesized oligonucleotide.
-
This will verify the successful incorporation of the modified this compound nucleoside(s).
3. Thermal Stability Analysis (Melting Temperature, Tm):
-
Mix the modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the change in absorbance at 260 nm as the temperature is increased.
-
The Tm is the temperature at which 50% of the duplex has denatured into single strands.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound-modified oligonucleotides.
Therapeutic Mechanism of Action: Antisense Oligonucleotide
Caption: RNase H-mediated cleavage of target mRNA by a this compound-modified antisense oligonucleotide.
References
Application Notes and Protocols: Uracil as a Selectable Marker in Yeast Genetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of yeast genetics, selectable markers are indispensable tools for identifying and isolating cells that have been successfully transformed with exogenous DNA. The URA3 gene in Saccharomyces cerevisiae is a highly versatile and widely used selectable marker. It offers the significant advantage of both positive and negative selection, enabling a broad range of genetic manipulations from simple plasmid maintenance to complex gene knockouts and plasmid shuffling techniques.[1][2] This document provides detailed application notes and experimental protocols for the effective use of the URA3 marker system.
The URA3 gene, located on chromosome V, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[3][4] This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) ribonucleotides, specifically the conversion of orotidine-5'-phosphate (OMP) to uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][4] Yeast strains carrying a functional URA3 gene can synthesize their own uracil (B121893) and are prototrophic (Ura+), whereas strains with a mutated, non-functional ura3 allele are auxotrophic for this compound (ura-) and require this compound supplementation in the growth medium.[3][4]
This dual functionality forms the basis of the URA3 selection system:
-
Positive Selection: Yeast cells with a ura3 auxotrophic background can be transformed with a plasmid carrying a functional URA3 gene. Only the successfully transformed cells will be able to grow on a minimal medium lacking this compound (SC-Ura), allowing for their direct selection.[3][5]
-
Negative Selection (Counter-selection): The URA3 enzyme, OMP decarboxylase, can convert the non-toxic compound 5-fluoroorotic acid (5-FOA) into the toxic antimetabolite 5-fluorothis compound (B62378) (5-FU).[3][6] 5-FU is then incorporated into RNA and DNA, leading to cell death.[7] Therefore, URA3+ cells are sensitive to 5-FOA, while ura3- cells are resistant and can grow in its presence. This allows for the selection of cells that have lost the URA3 marker, a crucial step in techniques like gene replacement and plasmid shuffling.[1][7]
Data Presentation
Table 1: Media Composition for URA3 Selection
| Media Type | Key Components | Purpose |
| YPD | Yeast Extract, Peptone, Dextrose | Rich, non-selective medium for general yeast growth. |
| SC (Synthetic Complete) | Yeast Nitrogen Base, Ammonium (B1175870) Sulfate, Dextrose, Complete Supplement Mixture | Defined medium containing all necessary amino acids and nucleobases. |
| SC-Ura (Dropout Medium) | SC medium lacking this compound | Positive selection for URA3+ transformants. |
| 5-FOA Medium | SC medium with 5-fluoroorotic acid and this compound | Negative selection for ura3- cells. |
Table 2: Quantitative Parameters for 5-FOA Selection
| Parameter | Concentration/Value | Notes |
| 5-FOA Stock Solution | 10 mg/mL in DMSO or water (can be heated to dissolve) | Filter-sterilize; do not autoclave.[7] |
| Final 5-FOA Concentration | 0.3 - 1.0 g/L | The optimal concentration can be strain-dependent.[6] |
| This compound Supplementation in 5-FOA Media | 50 mg/L | A small amount of this compound is often added to reduce background and allow for initial growth before 5-FOA is converted to its toxic form.[6] |
| pH of 5-FOA Media | ~4.0 | 5-FOA is most effective at a low pH.[8] |
Experimental Protocols
Protocol 1: Preparation of Synthetic Complete (SC) Dropout Media (SC-Ura)
This protocol describes the preparation of 1 liter of SC medium lacking this compound, used for the positive selection of URA3+ yeast transformants.
Materials:
-
Yeast Nitrogen Base (without amino acids and ammonium sulfate): 1.7 g
-
Ammonium Sulfate: 5 g
-
Dextrose (Glucose): 20 g
-
Dropout Mix Synthetic without this compound: 1.92 g
-
Agar (for solid media): 20 g
-
Distilled Water
Procedure:
-
In a 2 L flask, dissolve the yeast nitrogen base, ammonium sulfate, and dropout mix in 900 mL of distilled water.
-
For solid media, add the agar.
-
Adjust the volume to 1 L with distilled water.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to approximately 55-60°C in a water bath.
-
Aseptically add 100 mL of a filter-sterilized 20% dextrose solution.
-
Mix gently and pour into sterile petri dishes (for solid media) or use as a liquid medium.
Protocol 2: Yeast Transformation (Lithium Acetate/PEG Method)
This is a standard protocol for introducing a URA3-containing plasmid into a ura3- yeast strain.
Materials:
-
YPD medium
-
Sterile water
-
1x TE/LiAc solution (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM Lithium Acetate)
-
Plasmid DNA (containing the URA3 gene)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 minutes and immediately cooled on ice before use.
-
PEG/LiAc solution (40% w/v Polyethylene glycol 3350, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM Lithium Acetate)
-
DMSO (optional)
-
SC-Ura plates
Procedure:
-
Inoculate a single yeast colony into 5-10 mL of YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.5-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 1x TE/LiAc solution. These are now your competent cells.
-
In a microfuge tube, mix ~100 ng of plasmid DNA and 5 µg of carrier DNA.
-
Add 100 µL of the competent yeast cell suspension to the DNA mixture and vortex briefly.
-
Add 600 µL of PEG/LiAc solution and vortex thoroughly.
-
Incubate at 30°C for 30 minutes with shaking.
-
(Optional) Add 70 µL of DMSO and heat shock at 42°C for 15 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 30 seconds.
-
Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.
-
Plate the cell suspension onto SC-Ura plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 3: Negative Selection on 5-FOA Medium
This protocol is used to select for yeast cells that have lost the URA3 gene or a URA3-containing plasmid.
Materials:
-
YPD or SC medium with this compound
-
5-FOA plates (SC medium containing 1 g/L 5-FOA and 50 mg/L this compound)
Procedure:
-
Inoculate a single colony of the URA3+ yeast strain into 5 mL of non-selective liquid medium (e.g., YPD or SC with this compound). This allows for the spontaneous loss of the URA3 marker (e.g., plasmid loss).
-
Grow the culture overnight at 30°C with shaking.
-
Prepare serial dilutions of the overnight culture (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) in sterile water.
-
Plate 100-200 µL of each dilution onto 5-FOA selection plates.
-
As a control, plate a dilution onto a rich medium plate (e.g., YPD) to determine the total number of viable cells.
-
Incubate the plates at 30°C for 3-5 days.[8]
-
Colonies that grow on the 5-FOA plates are candidates for having lost the URA3 gene.
-
Verification: Pick several colonies from the 5-FOA plates and streak them onto a master YPD plate, a fresh 5-FOA plate, and an SC-Ura plate. Incubate for 2-3 days at 30°C. True ura3- mutants will grow on YPD and 5-FOA plates but will fail to grow on the SC-Ura plate.[8]
Mandatory Visualization
Caption: this compound biosynthesis pathway and the dual selection mechanism of the URA3 marker.
Caption: Workflow for positive and negative selection using the URA3 marker.
Caption: Mechanism of 5-FOA counter-selection in URA3+ versus ura3- yeast cells.
References
Application Notes and Protocols for RNA Detection Using Uracil-Containing In Situ Hybridization Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular detection, the precise localization of RNA transcripts within the cellular environment is paramount for understanding gene expression, disease pathogenesis, and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the morphological context of tissues and cells. This document details an advanced application of ISH utilizing DNA probes containing uracil (B121893) for the sensitive detection of RNA. The incorporation of this compound into DNA probes, coupled with enzymatic signal amplification, offers a significant enhancement in detection sensitivity, making it an invaluable tool for the detection of low-abundance RNA targets.
The core principle of this technique lies in the enzymatic recognition and processing of this compound within the DNA probe sequence after it has hybridized to the target RNA. This compound DNA Glycosylase (UDG) is employed to excise the this compound base, creating an abasic (AP) site. This AP site then serves as a substrate for endonucleases, initiating a signal amplification cascade. This method provides a significant increase in signal-to-noise ratio compared to conventional ISH methods.
Principle of this compound-Containing Probes for RNA ISH
The methodology is centered around a multi-step enzymatic and hybridization process designed to amplify the detection signal of target RNA molecules.
-
Probe Hybridization: this compound-containing single-stranded DNA probes, complementary to the target RNA sequence, are hybridized to the specimen.
-
This compound Excision: After hybridization, this compound DNA Glycosylase (UDG) is introduced. UDG specifically recognizes and removes the this compound bases from the DNA probe, creating abasic (AP) sites without disrupting the probe-target hybrid.[1][2]
-
AP Site Cleavage: An AP endonuclease, such as Endonuclease IV, is then used to cleave the phosphodiester backbone of the probe at the newly formed AP sites.[1]
-
Signal Amplification: This cleavage event can initiate a variety of signal amplification strategies. For instance, it can generate a primer for rolling circle amplification (RCA) if a circular DNA template is provided, or it can trigger a hybridization chain reaction (HCR).[3][4] The result is a localized and substantial increase in signal, allowing for the detection of even single RNA molecules.
Advantages of this compound-Containing Probes
-
Enhanced Sensitivity: The enzymatic amplification cascade allows for the detection of low-copy-number RNA transcripts that may be missed with conventional ISH methods.[5][6]
-
High Specificity: The specificity is maintained through the initial probe hybridization step. The subsequent enzymatic reactions only occur where the probe has bound to its target.
-
Versatility: The signal amplification can be coupled with various detection systems, including fluorescence (FISH) and chromogenic (CISH) methods.[7][8][9]
-
Control over Amplification: The enzymatic nature of the amplification allows for fine-tuning of the signal intensity by adjusting enzyme concentrations and incubation times.
Experimental Protocols
Probe Design and Synthesis
-
Target Sequence Selection: Identify a unique region of the target RNA sequence, typically 300-1000 nucleotides in length. Avoid regions with high homology to other transcripts.
-
Probe Design: Design a set of single-stranded DNA oligonucleotide probes (typically 20-50 nucleotides in length) that tile across the selected target region.
-
This compound Incorporation: During oligonucleotide synthesis, strategically substitute some thymine (B56734) (T) bases with this compound (U). The number and position of this compound bases can be optimized to control the number of abasic sites generated.
-
Labeling: Probes can be labeled with a hapten (e.g., DIG, Biotin) for indirect detection or a fluorophore for direct detection.
In Situ Hybridization and Signal Amplification Protocol
This protocol is a general guideline and may require optimization for specific tissues and targets.
1. Sample Preparation
-
For formalin-fixed, paraffin-embedded (FFPE) tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series.
-
For frozen tissues, fix sections in 4% paraformaldehyde.
-
Perform target retrieval using a citrate-based buffer to unmask the target RNA.
-
Permeabilize the tissue with Proteinase K to allow for probe penetration. The concentration and incubation time should be optimized for the tissue type.
2. Probe Hybridization
-
Prepare a hybridization buffer containing the this compound-containing probes at a final concentration of 10-100 nM.
-
Apply the hybridization solution to the tissue section, cover with a coverslip, and incubate in a humidified chamber at 37-42°C for 2-4 hours.
3. Post-Hybridization Washes
-
Wash the slides in a stringent wash buffer (e.g., 0.2x SSC) at the hybridization temperature to remove unbound probes.
-
Perform a series of washes in a less stringent buffer (e.g., 2x SSC) at room temperature.
4. Enzymatic Signal Amplification
-
UDG Treatment: Incubate the slides in a buffer containing this compound DNA Glycosylase (UDG) (e.g., 0.25 U per reaction) at 30°C for 20 minutes.[2]
-
Wash the slides in a buffer to remove the UDG.
-
Endonuclease Treatment: Incubate the slides in a buffer containing an AP endonuclease (e.g., Endonuclease IV) to cleave the abasic sites.
-
Amplification Reaction: Proceed with the chosen signal amplification method (e.g., RCA or HCR) according to the manufacturer's instructions.
5. Detection
-
Fluorescent Detection: If using fluorescently labeled probes or amplification products, mount the slides with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Chromogenic Detection: If using hapten-labeled probes, incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP) followed by a chromogenic substrate (e.g., NBT/BCIP).
6. Imaging
-
Visualize fluorescent signals using a fluorescence microscope with appropriate filter sets.
-
Visualize chromogenic signals using a bright-field microscope.
Quantitative Data
The use of UDG is a critical step in this protocol. It is essential to ensure that the UDG treatment efficiently excises this compound from the DNA probes without negatively impacting the target RNA. The following table provides data on the effect of UDG concentration and incubation conditions on RNA amplification, which can be used as a starting point for optimization.[2]
| UDG Concentration (U/reaction) | Incubation Temperature (°C) | Incubation Time (min) | Effect on Contaminating this compound-DNA Signal | Change in RNA Amplification (Ct value) |
| 0.125 | 30 | 20 | Partial Degradation | +0.8 cycles |
| 0.25 | 30 | 20 | Complete Elimination | +1.2 cycles |
| 0.5 | 30 | 20 | Complete Elimination | +1.94 cycles |
Data adapted from a study on RT-PCR, demonstrating the principle of selective degradation of this compound-containing DNA while preserving RNA integrity. A higher Ct value indicates a slight reduction in amplification efficiency, with the optimal condition highlighted in bold providing a good balance between contaminant removal and RNA signal preservation.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for RNA detection using this compound-containing probes.
Signaling Pathway Example: EGFR Signaling
The enhanced sensitivity of this ISH method is particularly beneficial for studying signaling pathways where the expression levels of key components can be low or transient. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[10][11][12][13] Visualizing the expression of EGFR and its downstream targets at the single-cell level can provide valuable insights into tumor heterogeneity and response to therapy.
Caption: Simplified EGFR signaling pathway leading to gene expression changes.
Conclusion
The use of this compound-containing probes in conjunction with enzymatic amplification represents a significant advancement in the field of in situ hybridization. This method offers researchers and drug development professionals a highly sensitive and specific tool to investigate the spatial expression of RNA transcripts. The detailed protocols and principles outlined in these application notes provide a solid foundation for the successful implementation of this powerful technique in a variety of research and diagnostic settings.
References
- 1. Excision Repair-Initiated Enzyme-Assisted Bicyclic Cascade Signal Amplification for Ultrasensitive Detection of this compound-DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutgers University Office of Research logo [rutgers.technologypublisher.com]
- 5. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to enhance signal using isotopic in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ hybridization (both radioactive and nonradioactive) and spatiotemporal gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-radioactive in situ hybridization of DNA probes to chromosomes and nuclei. A comparison of techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stratification of non-small cell lung cancer patients for therapy with epidermal growth factor receptor inhibitors: the EGFR fluorescence in situ hybridization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Uracil-DNA Glycosylase (UDG) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various enzymatic assays to measure the activity of Uracil-DNA Glycosylase (UDG). UDG is a key enzyme in the base excision repair (BER) pathway, responsible for removing This compound (B121893) from DNA, thereby preventing mutagenesis.[1][2] Accurate measurement of UDG activity is crucial for basic research, disease diagnostics, and the development of therapeutic inhibitors.
Introduction to this compound-DNA Glycosylase (UDG)
This compound can be incorporated into DNA through two primary mechanisms: the deamination of cytosine to this compound, which can lead to C:G to T:A transition mutations if not repaired, and the misincorporation of dUTP instead of dTTP during DNA replication.[2][3] UDG initiates the BER pathway by recognizing and hydrolyzing the N-glycosidic bond between the this compound base and the deoxyribose sugar, creating an abasic (AP) site.[4][5] This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.[1]
There are several families of UDGs, with human cells containing four distinct types, including UNG, SMUG1, TDG, and MBD4.[6] UNG is the major enzyme responsible for removing this compound from both single- and double-stranded DNA.[6][7] Given its critical role in maintaining genome integrity, the development of robust and sensitive assays for UDG activity is of significant interest. These assays are essential for studying enzyme kinetics, screening for inhibitors, and understanding its role in various cellular processes and diseases.
Overview of Assay Methodologies
A variety of methods have been developed to measure UDG activity, each with its own advantages and limitations. These can be broadly categorized as:
-
Fluorescence-Based Assays: These assays are popular due to their high sensitivity, real-time monitoring capabilities, and suitability for high-throughput screening.[4][8] They often utilize specially designed DNA probes that undergo a conformational change or cleavage upon UDG activity, leading to a change in fluorescence.
-
Radioactivity-Based Assays: Considered a traditional and highly sensitive method, these assays typically involve a radiolabeled this compound-containing DNA substrate. The release of free radiolabeled this compound is then quantified. However, the use of radioactive materials poses safety and disposal challenges.[1]
-
Chromatography-Based Assays: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer high specificity and sensitivity for the detection of this compound excised from DNA.[9]
-
Mass Spectrometry-Based Assays: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides a label-free and highly specific method to measure UDG activity by detecting the mass change in the DNA substrate upon this compound removal.[1]
This document provides detailed protocols for selected fluorescence-based and mass spectrometry-based assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different UDG assay methodologies, allowing for easy comparison of their performance characteristics.
| Assay Method | Substrate | Detection Limit | Linear Range | Key Advantages | Key Disadvantages | Reference(s) |
| Fluorescence (Molecular Beacon) | Hairpin DNA with fluorophore & quencher | Not explicitly stated, but highly sensitive | Not explicitly stated | Real-time kinetics, suitable for HTS | Requires synthesis of labeled probes | [4][8] |
| Fluorescence (Exonuclease I Signal Amplification) | This compound-containing DNA probe | 0.0070 U/mL | Not explicitly stated | Label-free, high sensitivity | Indirect measurement, multi-step | [10] |
| Fluorescence (DNAzyme Walker) | 3D DNAzyme walker | 3.2 pM (for UDG), 3.0 pM (for SMUG1) | Not explicitly stated | Nuclease-resistant, high sensitivity | Complex probe design | [11] |
| Fluorescence (Self-Initiating Multiple Rolling Circle Amplification) | Trigger probe and cyclized padlock probe | 1.7 x 10⁻⁵ U/mL | 5 x 10⁻⁵ to 1.25 x 10⁻³ U/mL | Extremely high sensitivity, simple operation | Requires multiple enzymes | [12][13] |
| MALDI-TOF Mass Spectrometry | Synthetic DNA duplex with site-specific this compound | Not explicitly stated | Not explicitly stated | Label-free, high specificity, provides kinetic data | Requires specialized equipment | [1] |
| Gas Chromatography-Mass Spectrometry | Genomic DNA | 1 pg of this compound per 100 µg DNA | Not explicitly stated | Highly sensitive and quantitative | Requires derivatization and specialized equipment | [9] |
| Assay Method | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) | Inhibitor Potency (IC50) | Reference(s) |
| MALDI-TOF Mass Spectrometry | 50 nM | 0.98 nM/s | 7.6 pM (for UGI) | [1] |
| Fluorescence (Self-Initiating Multiple Rolling Circle Amplification) | Not Determined | Not Determined | 2.4 x 10⁻⁴ U/mL (for UGI) | [13] |
Experimental Protocols
Fluorescence-Based Assay using a Molecular Beacon
This protocol describes a real-time fluorescence assay for UDG activity using a molecular beacon, which is a hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other.[8] In its hairpin form, the fluorescence is quenched. The substrate contains this compound bases in the stem. UDG removes the this compound, leading to the destabilization of the hairpin, separation of the fluorophore and quencher, and a subsequent increase in fluorescence.
Materials:
-
Purified UDG enzyme
-
Molecular beacon substrate (hairpin DNA oligomer with a 5' fluorophore and a 3' quencher, containing this compound residues in the stem)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 37.59 nM BSA
-
UDG inhibitor (e.g., this compound Glycosylase Inhibitor - UGI) for control experiments
-
Fluorometer or microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the assay buffer.
-
Add the molecular beacon substrate: Add the molecular beacon substrate to the reaction mixture to a final concentration of 30 nM.
-
Initiate the reaction: Add the purified UDG enzyme to the reaction mixture to a final concentration of 0.3 nM.
-
Monitor fluorescence: Immediately place the reaction in the fluorometer and monitor the increase in fluorescence in real-time at 37°C. Record fluorescence intensity at regular intervals (e.g., every minute) for a desired period (e.g., 40 minutes).
-
Control reactions:
-
Negative Control: Prepare a reaction mixture without the UDG enzyme to measure the background fluorescence.
-
Inhibitor Control: Prepare a reaction mixture containing the UDG enzyme and a known UDG inhibitor (e.g., 2.1 nM UGI) to confirm the specificity of the assay.[8]
-
-
Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction can be calculated from the linear portion of the curve.
Caption: Workflow of the molecular beacon-based UDG assay.
MALDI-TOF Mass Spectrometry-Based UDG Assay
This protocol provides a label-free method for measuring UDG activity by detecting the mass difference between the this compound-containing DNA substrate and the resulting AP-site containing product using MALDI-TOF MS.[1]
Materials:
-
Purified UDG enzyme
-
Synthetic DNA duplex substrate containing a site-specific this compound (e.g., G:U mismatch)
-
10x UDG Reaction Buffer: 200 mM Tris-HCl (pH 8.0 at 25°C), 10 mM DTT, 10 mM EDTA[5]
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., 3-hydroxypicolinic acid)
-
Stopping solution (e.g., 0.25 M HCl)
-
Neutralizing solution (e.g., 0.23 M Tris base)
Protocol:
-
Substrate Preparation:
-
Anneal the this compound-containing oligonucleotide with its complementary strand to form a duplex DNA substrate.
-
Incubate at 65°C for 30 minutes, then 37°C for 30 minutes, and finally on ice for 3 minutes.[1]
-
-
Enzyme Dilution:
-
Dilute the UDG enzyme to the desired concentration (e.g., 0.1 units/µL) in ice-cold 1x UDG reaction buffer. Keep the diluted enzyme on ice.[1]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-warm 9.0 µL of the substrate mix to 37°C.
-
Initiate the reaction by adding 1.0 µL of the diluted UDG enzyme.
-
Incubate at 37°C for a defined time (e.g., 30 minutes for a unit definition assay, or a time-course of 0.5, 1, 2, 3, 5 minutes for kinetic analysis).[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of stopping solution (0.25 M HCl) to acidify the mixture to pH ~2.
-
Neutralize the reaction by adding an equal volume of neutralizing solution (0.23 M Tris base) to bring the pH to ~6.5.[1]
-
-
Sample Preparation for MALDI-TOF MS:
-
Spot the quenched reaction mixture onto the MALDI target plate.
-
Add the MALDI matrix solution and allow it to co-crystallize.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra in the appropriate mass range to detect both the substrate and the product.
-
The removal of this compound will result in a predictable mass shift.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak intensities of the substrate and product.
-
For kinetic analysis, plot the product concentration against time to determine the initial reaction rate.
-
Caption: Workflow of the MALDI-TOF MS-based UDG assay.
Signaling Pathway and Logical Relationships
The assays described above are designed to measure the first step in the Base Excision Repair (BER) pathway initiated by UDG. The following diagram illustrates the logical flow of this initial DNA repair step.
Caption: The role of UDG in initiating the Base Excision Repair pathway.
Conclusion
The choice of assay for measuring UDG activity depends on the specific research question, available equipment, and desired throughput. Fluorescence-based assays, particularly those utilizing molecular beacons, are well-suited for high-throughput screening of UDG inhibitors.[4] For detailed kinetic studies and label-free detection, MALDI-TOF MS offers a powerful alternative.[1] The protocols and data presented here provide a comprehensive resource for researchers to select and implement the most appropriate method for their needs in studying this critical DNA repair enzyme.
References
- 1. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, safe, and quantitative in vitro assay for measurement of this compound-DNA glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a molecular beacon based fluorescent method for assaying this compound DNA glycosylase (Ung) activity and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound DNA Glycosylase [qiagen.com]
- 6. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a molecular beacon based fluorescent method for assaying this compound DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of this compound in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A label free fluorescent assay for this compound-DNA glycosylase activity based on the signal amplification of exonuclease I - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Uracil Derivatives in Antiviral Drug Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Uracil (B121893), a fundamental component of ribonucleic acid (RNA), and its derivatives have emerged as a versatile scaffold in the design and development of potent antiviral agents. The structural similarity of these derivatives to natural nucleosides allows them to interfere with viral replication processes, making them a cornerstone of antiviral chemotherapy. This document provides an in-depth overview of the applications of this compound derivatives in antiviral drug development, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Introduction to this compound Derivatives as Antiviral Agents
This compound derivatives exert their antiviral effects through various mechanisms, with the most prominent being the inhibition of viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT).[1][2] These agents can be broadly categorized into two main classes:
-
Nucleoside Analogs: These compounds mimic natural nucleosides and, after intracellular phosphorylation to their active triphosphate form, compete with natural nucleotides for incorporation into the growing viral RNA or DNA chain.[3] This incorporation often leads to chain termination, thereby halting viral replication.[4][5]
-
Non-Nucleoside Inhibitors (NNIs): Unlike nucleoside analogs, NNIs do not require intracellular activation and bind to allosteric sites on viral enzymes, inducing conformational changes that inhibit their activity.[1][6]
The broad-spectrum activity of some this compound derivatives against a range of RNA and DNA viruses, including Herpesviruses, Influenza virus, Human Immunodeficiency Virus (HIV), and Hepatitis B and C viruses, underscores their therapeutic potential.[7][8][9]
Quantitative Antiviral Activity of this compound Derivatives
The antiviral efficacy of this compound derivatives is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces viable cell number by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
The following table summarizes the in vitro antiviral activity of selected this compound derivatives against various viruses.
| This compound Derivative | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Nucleoside Analogs | |||||||
| 2'-Fluoro-5-methyl-β-L-arabinofuranosyl this compound (L-FMAU) | Hepatitis B Virus (HBV) | 2.2.15 | DNA Replication Inhibition | 0.1 | >200 | >2000 | [10][11] |
| (±)-4e | Varicella-Zoster Virus (TK-) | HEL | Plaque Reduction | 48.89 | >100 | >2.04 | [7] |
| (±)-4e | Cytomegalovirus (AD169) | HEL | Plaque Reduction | 76.47 | >100 | >1.31 | [7] |
| (±)-4e | Cytomegalovirus (Davis) | HEL | Plaque Reduction | 40.90 | >100 | >2.44 | [7] |
| Compound 4 | Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 25.23 | Not Reported | Not Reported | [12] |
| Compound 6 | Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 15.76 | Not Reported | Not Reported | [12] |
| Compound 8 | Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 15.1 | Not Reported | Not Reported | [12] |
| Non-Nucleoside Analogs | |||||||
| Compound 17 | Human Cytomegalovirus (HCMV) | HEL | Not Specified | 5.5 - 12 | ≥ 100 | >8.3 | [13] |
| Compound 20 | Human Cytomegalovirus (HCMV) | HEL | Not Specified | 5.5 - 12 | ≥ 100 | >8.3 | [13] |
| Compound 24 | Human Cytomegalovirus (HCMV) | HEL | Not Specified | 5.5 - 12 | ≥ 100 | >8.3 | [13] |
| Compound 28 | Human Cytomegalovirus (HCMV) | HEL | Not Specified | 5.5 - 12 | ≥ 100 | >8.3 | [13] |
| 1,6-Bis[(benzyloxy)methyl]this compound derivatives | HIV-1 | MT-4 | Not Specified | Micro- to submicromolar | Not cytotoxic | Not Reported | [8] |
| 1,6-Bis[(benzyloxy)methyl]this compound derivatives | Influenza A (H1N1) | MDCK | Not Specified | Potent activity | Not cytotoxic | Not Reported | [8] |
| Compound 9a | HIV-1 | - | p24 Assay | 62.5 µg/ml | Non-cytotoxic in BA/F3 and Mo7e cells | Not Reported | [14] |
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many antiviral this compound derivatives, particularly nucleoside analogs, involves their interaction with the viral replication machinery. The intracellular activation of these compounds is a critical prerequisite for their antiviral activity.
Caption: Intracellular activation of a nucleoside analog prodrug and subsequent inhibition of viral polymerase.
As depicted in the diagram, a nucleoside analog prodrug enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form.[15][16] This active metabolite then competes with natural nucleoside triphosphates for the active site of the viral polymerase.[3] Upon incorporation into the nascent viral nucleic acid chain, it can cause premature chain termination, thus inhibiting viral replication.[4]
Experimental Protocols
The following section provides detailed protocols for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of this compound derivatives.
Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
This compound derivative stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the this compound derivative in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: Remove the virus inoculum and add the different concentrations of the this compound derivative diluted in the overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Aspirate the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Reverse Transcriptase (RT) Inhibitor Assay
This assay is used to screen for compounds that inhibit the reverse transcriptase enzyme of retroviruses like HIV.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Reaction buffer.
-
Template-primer (e.g., poly(A)•oligo(dT)).
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or Biotin-dUTP).
-
This compound derivative stock solution.
-
Streptavidin-coated microplate.
-
Anti-DIG or Anti-Biotin antibody conjugated to an enzyme (e.g., HRP).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
Wash buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Inhibition: Add different concentrations of the this compound derivative to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the HIV-1 RT to all wells except the negative control.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate several times with wash buffer.
-
Detection: Add the enzyme-conjugated antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of RT inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Host cells in a 96-well plate.
-
This compound derivative stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of the this compound derivative to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined from the dose-response curve.
Experimental Workflow for Antiviral Drug Discovery
The discovery and development of novel this compound-based antiviral drugs follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery and preclinical development of antiviral this compound derivatives.
This workflow begins with high-throughput screening of a library of this compound derivatives to identify initial "hits" with antiviral activity.[17] These hits are then subjected to more rigorous testing to confirm their activity, determine their potency and cytotoxicity, and elucidate their mechanism of action. Promising "lead" compounds are then optimized through medicinal chemistry to improve their efficacy, selectivity, and pharmacokinetic properties before advancing to in vivo studies in animal models.[18]
Conclusion
This compound derivatives represent a rich source of antiviral drug candidates with diverse mechanisms of action. The protocols and data presented in this document provide a framework for researchers to effectively screen, characterize, and develop novel this compound-based antiviral therapies. Continued exploration of this chemical space, coupled with a deeper understanding of viral-host interactions, will undoubtedly lead to the discovery of next-generation antiviral agents to combat existing and emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of N1,N3-Disubstituted this compound Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,6-Bis[(benzyloxy)methyl]this compound derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral drug discovery and development: where chemistry meets with biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Some this compound Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents [mdpi.com]
- 13. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]this compound derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation Pathway of a Nucleoside Analog Inhibiting Respiratory Syncytial Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 18. New approaches to antiviral drug discovery (genomics/proteomics) - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
using base editing to convert cytosine to uracil for genetic modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cytosine base editors (CBEs) to achieve precise C•G to T•A genomic modifications by converting cytosine to uracil (B121893). This technology holds significant promise for basic research, disease modeling, and the development of novel therapeutics.
Introduction to Cytosine Base Editing
Cytosine base editors are a class of genome editing tools that enable the direct and permanent conversion of a cytosine (C) to a thymine (B56734) (T) at a specific genomic locus, without the need for double-stranded DNA breaks (DSBs) that are characteristic of traditional CRISPR/Cas9 systems.[1][2][3] This is achieved through the fusion of a catalytically impaired Cas9 protein (nickase or dead Cas9) to a cytidine (B196190) deaminase enzyme.[4][5] The guide RNA (gRNA) directs this complex to the target DNA sequence, where the deaminase chemically converts cytosine to this compound (U).[4][6] This U is then recognized as a T during DNA replication or repair, resulting in a C•G to T•A base pair conversion.[2][7] To enhance the efficiency of this process, a this compound DNA glycosylase inhibitor (UGI) is often included to prevent the cellular machinery from excising the this compound and reverting it back to cytosine.[2][4]
Key Components and Mechanism
The core components of a typical cytosine base editor system are:
-
Cas9 Nickase (nCas9) or dead Cas9 (dCas9): A modified version of the Cas9 protein that can only cut one strand of the DNA (nickase) or is catalytically inactive (dead). This preserves the integrity of the DNA backbone while still allowing for targeted binding.[2][4]
-
Cytidine Deaminase: An enzyme, such as APOBEC1 or a variant thereof, that catalyzes the deamination of cytosine to this compound on single-stranded DNA.[4][5]
-
This compound DNA Glycosylase Inhibitor (UGI): A protein that prevents the base excision repair pathway from removing the newly formed this compound, thereby increasing the efficiency of the desired C-to-T conversion.[2][4]
-
Single Guide RNA (sgRNA): A short RNA molecule that directs the Cas9-deaminase fusion protein to the specific genomic target.[4]
The mechanism of action involves the sgRNA guiding the CBE complex to the target locus. The Cas9 component then creates an "R-loop," exposing a single-stranded DNA bubble.[5] The cytidine deaminase then acts on the cytosines within this bubble, converting them to uracils. The UGI protein protects this intermediate from being reverted. Finally, cellular DNA replication or repair processes read the this compound as a thymine, leading to the desired C•G to T•A edit on the complementary strand.[7]
Data Presentation: Comparison of Cytosine Base Editors
The choice of cytosine base editor can significantly impact editing efficiency and the editing window. Below is a summary of quantitative data for different CBE variants.
| Base Editor Variant | Deaminase | Key Features | On-Target Editing Efficiency | Editing Window | Indel Frequency | Reference |
| BE3 | rAPOBEC1 | nCas9(D10A), UGI | Up to 75% in mammalian cells | Positions 4-8 of the protospacer | ~1.1% | [8][9][10] |
| BE3-Y130F | hA3A(Y130F) | nCas9, UGI | High efficiency, but less defined window | Less clearly defined than BE3 | Not specified | [8] |
| A3A-CBE | A3A | High efficiency in plants | C1 - C17 | Low | [11] | |
| HF-BE3 | rAPOBEC1 | High-fidelity Cas9 variant | Similar to BE3 | Positions 4-8 of the protospacer | Substantially reduced off-target editing | [5] |
| BE4 | rAPOBEC1 | Two copies of UGI | Improved efficiency over BE3 | Positions 4-8 of the protospacer | Reduced indel formation compared to BE3 | [10] |
Experimental Protocols
Protocol 1: Designing Guide RNA for Cytosine Base Editors
Effective gRNA design is critical for successful base editing.
-
Target Site Selection: Identify the target cytosine for conversion. The target C should ideally be located within the editing window of the chosen CBE, typically positions 4 to 8 of the 20-nucleotide protospacer sequence (counting from the 5' end, with the PAM at the 3' end).[9]
-
PAM Sequence: Ensure the presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) downstream of the target sequence.[4] The specific PAM sequence will depend on the Cas9 variant used in the base editor.
-
Specificity Check: Use online tools to perform a BLAST search of the potential gRNA sequence against the reference genome to identify potential off-target sites. Select gRNAs with minimal predicted off-target binding.
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding the gRNA sequence. These will be annealed and cloned into a suitable gRNA expression vector.
Protocol 2: Vector Construction and Preparation
This protocol outlines the cloning of the designed gRNA into an expression vector.
-
Vector Selection: Choose a gRNA expression vector compatible with your delivery system (e.g., plasmid for transfection, AAV or lentiviral vector for transduction).
-
Oligonucleotide Annealing:
-
Resuspend the synthesized oligonucleotides in annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Mix equal molar amounts of the forward and reverse oligonucleotides.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Vector Ligation:
-
Digest the gRNA expression vector with a suitable restriction enzyme (e.g., BbsI).
-
Ligate the annealed oligonucleotide duplex into the digested vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select for positive clones and verify the insert sequence by Sanger sequencing.
-
Prepare a high-purity plasmid DNA prep (e.g., using a maxiprep kit) for subsequent cell delivery.
-
Protocol 3: Delivery of Base Editor Components into Mammalian Cells
The base editor and gRNA can be delivered to cells using various methods. Plasmid transfection is a common method for in vitro studies.
-
Cell Culture: Plate mammalian cells (e.g., HEK293T) in a suitable culture vessel to achieve 70-90% confluency on the day of transfection.
-
Transfection Reagent Preparation: Prepare the transfection complex according to the manufacturer's protocol. A common method involves using a lipid-based transfection reagent.
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the cytosine base editor and the plasmid encoding the specific gRNA.
-
Incubate the cells with the transfection complex for the recommended duration.
-
-
Post-Transfection Care: After incubation, replace the transfection medium with fresh culture medium.
-
Harvesting: Harvest the cells 48-72 hours post-transfection for genomic DNA extraction and analysis.
Protocol 4: Analysis of Base Editing Efficiency
The efficiency of C-to-T conversion can be assessed using several methods.
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using primers flanking the target site.
-
Sanger Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram to qualitatively assess the C-to-T conversion. The presence of a mixed T and C peak at the target position indicates successful editing.
-
-
Next-Generation Sequencing (NGS):
-
For quantitative analysis and assessment of off-target effects, perform deep sequencing of the amplicons.
-
NGS provides precise quantification of editing efficiency, indel formation, and bystander edits within the editing window.
-
Mandatory Visualizations
Caption: Mechanism of cytosine base editing.
Caption: Experimental workflow for cytosine base editing.
Applications in Drug Development
Cytosine base editing technology is poised to revolutionize drug development in several ways:
-
Disease Modeling: Precisely introducing pathogenic single nucleotide variants (SNVs) into cell lines or animal models to create robust models of human diseases.[12]
-
Target Validation: Introducing specific mutations to validate the role of a gene or protein in a disease pathway.
-
Gene Therapy: Directly correcting disease-causing C•G to T•A mutations in patients.[13][14] A significant number of human genetic diseases are caused by such point mutations.[4]
-
Functional Genomics Screens: Systematically introducing C-to-T mutations across the genome to identify genes and pathways involved in drug response or resistance.
Off-Target Effects
A critical consideration for all genome editing technologies is the potential for off-target effects. For CBEs, these can be categorized as:
-
Cas9-dependent off-targets: The CBE complex binds to and edits genomic sites that are similar in sequence to the intended target. High-fidelity Cas9 variants can help mitigate this.[5][15]
-
Cas9-independent off-targets: The deaminase component of the CBE can randomly deaminate cytosines in accessible single-stranded DNA regions throughout the genome.[16][17] Engineered deaminases with reduced intrinsic DNA binding affinity have been developed to address this issue.[15]
-
Bystander edits: Unintended C-to-T conversions of cytosines adjacent to the target cytosine within the editing window. The choice of CBE with a narrower editing window can minimize this.[18]
Careful gRNA design, the use of high-fidelity base editors, and thorough off-target analysis using methods like whole-genome sequencing are essential for ensuring the safety and specificity of base editing applications, particularly in a therapeutic context.[16]
Conclusion
Cytosine base editing is a powerful and versatile tool for precise genetic modification. By enabling targeted C•G to T•A conversions without inducing double-stranded breaks, CBEs offer significant advantages over traditional genome editing methods. The protocols and information provided in these application notes are intended to guide researchers in the successful application of this transformative technology for both fundamental research and the development of next-generation therapeutics.
References
- 1. Student Question : Can you explain the technology behind cytosine base editors (CBEs)? | Biotechnology | QuickTakes [quicktakes.io]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Off-target effects of base editors: what we know and how we can reduce it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. Base editing: precision chemistry on the genome and transcriptome of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Guidelines for base editing in mammalian cells · Benchling [benchling.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Cytosine base editors (CBEs) for inducing targeted DNA base editing in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of a Base Editor in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kactusbio.com [kactusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Eliminating predictable DNA off-target effects of cytosine base editor by using dual guiders including sgRNA and TALE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation and Minimization of Cas9-Independent Off-Target DNA Editing by Cytosine Base Editors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-Target Effects of Single-Base Editors and Predictive Tools - CD Genomics [cd-genomics.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Site-Directed Mutagenesis Using Uracil-Containing DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling precise modifications to DNA sequences. This allows for the investigation of gene and protein function, the optimization of protein characteristics, and the development of novel therapeutic agents. One of the most robust and efficient methods for introducing point mutations, insertions, or deletions is the use of uracil-containing single-stranded DNA (ssDNA) templates, commonly known as the Kunkel method.[1][2] This technique leverages the cell's natural DNA repair mechanisms to selectively eliminate the original, wild-type template strand in favor of the newly synthesized, mutated strand, often resulting in high mutation efficiencies.[3][4]
This document provides detailed protocols and application notes for performing site-directed mutagenesis using this compound-containing DNA, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The Kunkel method is based on the in vitro synthesis of a mutated DNA strand using a this compound-containing ssDNA template.[1][5] The process begins with the preparation of a phagemid vector containing the gene of interest in an E. coli strain deficient in two key enzymes: dUTPase (dut) and This compound (B121893) N-glycosylase (ung).[1][4]
-
dUTPase (dut) deficiency leads to an accumulation of dUTP in the cell, which is then incorporated into newly synthesized DNA in place of dTTP.[1]
-
This compound N-glycosylase (ung) deficiency prevents the removal of this incorporated this compound from the DNA.[4]
As a result, the ssDNA isolated from phages produced by this strain contains this compound residues instead of thymine. This "uracilated" template is then used for in vitro synthesis of the complementary strand, primed by a mutagenic oligonucleotide containing the desired mutation.[6] The resulting heteroduplex DNA, consisting of a this compound-containing wild-type strand and a thymine-containing mutated strand, is then transformed into a wild-type E. coli strain that possesses a functional ung gene.[6][7] Inside this host, the this compound N-glycosylase recognizes and excises the this compound bases from the template strand, leading to its degradation.[8] The newly synthesized, mutated strand then serves as the template for replication, ensuring that the majority of the resulting plasmids carry the desired mutation.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental workflow of site-directed mutagenesis using this compound-containing DNA.
Caption: In vivo selection mechanism.
Caption: Kunkel method experimental workflow.
Quantitative Data Summary
The efficiency of site-directed mutagenesis using this compound-containing DNA can be influenced by several factors, including the purity of the ssDNA template, the design of the mutagenic primer, and the efficiency of the in vitro synthesis and ligation reactions. While some studies report efficiencies approaching 100%, others show more variability.[9][10]
| Method/Variation | Reported Mutagenesis Efficiency | Reference(s) |
| Standard Kunkel Method | 50-90% | [10] |
| Kunkel Method with Optimized Codons and Annealing | Significantly increased single-site efficiency | [11] |
| This compound-containing dsDNA with DpnI Digestion | 70-91% | [12] |
| PCR-based with this compound-containing Primers | >99% | [13] |
| Kunkel with Selective Rolling Circle Amplification | Increased from 30% to 100% | [9] |
| Direct Transformation of Overlapping PCR Fragments | 80-100% for large plasmids | [2] |
Experimental Protocols
Part 1: Preparation of this compound-Containing Single-Stranded DNA Template
This protocol describes the preparation of the uracilated ssDNA template from a phagemid vector.
Materials:
-
Phagemid containing the gene of interest
-
E. coli strain CJ236 (dut-, ung-) or another suitable strain
-
M13K07 helper phage
-
2xYT medium
-
Appropriate antibiotics
-
Polyethylene glycol (PEG) 8000/NaCl solution (20% PEG 8000, 2.5 M NaCl)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
Procedure:
-
Transformation: Transform the phagemid containing your gene of interest into competent E. coli CJ236 cells. Plate on 2xYT agar (B569324) plates containing the appropriate antibiotic for the phagemid and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of 2xYT medium containing the antibiotic and grow at 37°C with shaking until the culture is in mid-log phase (OD600 ≈ 0.5).
-
Infection: Infect the culture with M13K07 helper phage at a multiplicity of infection (MOI) of approximately 10-20.
-
Amplification: Continue to incubate at 37°C with vigorous shaking for 6-8 hours or overnight to allow for phage production.
-
Phage Precipitation: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells. Transfer the supernatant containing the phage particles to a fresh tube.
-
Add 1/4 volume of 20% PEG 8000/2.5 M NaCl solution to the supernatant, mix well, and incubate on ice for at least 1 hour.
-
Pellet the precipitated phage by centrifugation at 12,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
ssDNA Isolation: Resuspend the phage pellet in 100 µL of a suitable buffer (e.g., TE buffer).
-
Extract the ssDNA by performing a phenol:chloroform:isoamyl alcohol extraction, followed by a chloroform extraction.
-
Precipitate the ssDNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the ssDNA. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the ssDNA pellet in 20-50 µL of sterile water or TE buffer. Quantify the ssDNA concentration.
Part 2: In Vitro Mutagenesis Reaction
This protocol details the annealing of the mutagenic primer and the synthesis of the mutated strand.
Materials:
-
This compound-containing ssDNA template (from Part 1)
-
Phosphorylated mutagenic oligonucleotide primer
-
T4 DNA Ligase Buffer
-
dNTP mix (10 mM each)
-
T7 DNA Polymerase or T4 DNA Polymerase
-
T4 DNA Ligase
-
ATP
Procedure:
-
Primer Annealing: In a microcentrifuge tube, combine the following:
-
This compound-containing ssDNA template (e.g., 100-200 ng)
-
Phosphorylated mutagenic primer (10-20 fold molar excess over template)
-
10x T4 DNA Ligase Buffer (to a final concentration of 1x)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 90°C for 2 minutes, then slowly cool to room temperature to allow for annealing.
-
Synthesis and Ligation: To the annealed template-primer mixture, add the following:
-
10x T4 DNA Ligase Buffer (if needed to maintain 1x concentration)
-
dNTP mix (to a final concentration of 0.5 mM each)
-
ATP (to a final concentration of 1 mM)
-
T7 DNA Polymerase (e.g., 5 units) or T4 DNA Polymerase
-
T4 DNA Ligase (e.g., 2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
Part 3: Transformation and Mutant Selection
This final part of the protocol describes the transformation of the in vitro reaction product into wild-type E. coli and the selection of mutant clones.
Materials:
-
Heteroduplex DNA from the in vitro mutagenesis reaction (from Part 2)
-
Competent wild-type E. coli strain (e.g., DH5α, XL1-Blue)
-
LB agar plates with the appropriate antibiotic
Procedure:
-
Transformation: Transform the competent wild-type E. coli cells with 1-5 µL of the in vitro mutagenesis reaction mixture using your standard transformation protocol (e.g., heat shock or electroporation).
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the phagemid.
-
Incubation: Incubate the plates overnight at 37°C.
-
Screening: Pick individual colonies and grow them in liquid culture.
-
Verification: Isolate plasmid DNA from the overnight cultures and verify the presence of the desired mutation by DNA sequencing.
Conclusion
The use of this compound-containing DNA for site-directed mutagenesis is a powerful and efficient technique for generating precise genetic modifications. The high efficiency of the Kunkel method and its variations minimizes the screening effort required to identify successful mutants. By following the detailed protocols provided in these application notes, researchers can reliably introduce desired changes into their target DNA, facilitating a wide range of studies in basic research and drug development.
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Protocol for Site-Directed Mutagenesis Employing a this compound-Containing Phagemid Template | Springer Nature Experiments [experiments.springernature.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Kunkel Mutagenesis Methodology [bio.davidson.edu]
- 7. genscript.com [genscript.com]
- 8. Improvements to the Kunkel mutagenesis protocol for constructing primary and secondary phage-display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primer Extension Mutagenesis Powered by Selective Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the mutagenesis efficiency of the Kunkel method by codon optimization and annealing temperature adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Site-directed mutagenesis using this compound-containing double-stranded DNA templates and DpnI digestion. | Semantic Scholar [semanticscholar.org]
- 13. A novel method for site-directed mutagenesis using PCR and this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uracil-Based Sensors for Monitoring Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uracil (B121893) metabolism is a critical node in cellular physiology, underpinning DNA and RNA synthesis, and cellular energy homeostasis. Dysregulation of this compound metabolic pathways is a hallmark of various diseases, including cancer, making it a key target for therapeutic intervention. This compound-based sensors have emerged as powerful tools to investigate these pathways, offering insights into nucleotide metabolism and providing platforms for high-throughput drug screening.[1] These application notes provide an overview of the available this compound-based sensing technologies and detailed protocols for their implementation.
The two primary pathways for nucleotide synthesis are the de novo synthesis pathway and the salvage pathway.[2] While de novo synthesis builds nucleotides from simple precursors, the salvage pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA.[2] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on the salvage pathway, making it an attractive target for anti-cancer therapies.[2][3][4]
Principle of this compound-Based Sensing
Current this compound-based sensors primarily focus on the detection of this compound within DNA, which is a result of either misincorporation of dUTP during replication or the deamination of cytosine.[5] These sensors often utilize a catalytically inactive mutant of this compound-DNA glycosylase (UNG), an enzyme that specifically recognizes and binds to this compound in DNA without excising it.[5][6][7] This high-affinity interaction forms the basis for various detection modalities, including fluorescence, electrochemical, and colorimetric assays.
Genetically encoded sensors, particularly those based on Förster Resonance Energy Transfer (FRET), offer the potential for real-time monitoring of metabolites in living cells.[4][8][9] While a dedicated genetically encoded FRET sensor for free this compound or its immediate metabolites is not yet widely reported, the principles of FRET sensor design can be adapted to create such tools. These sensors typically consist of a metabolite-binding domain flanked by two fluorescent proteins (a donor and an acceptor).[8] Ligand binding induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal.[8]
I. Sensors for Detecting this compound in DNA
These sensors are invaluable for studying DNA repair mechanisms, assessing the genotoxic effects of drugs that disrupt nucleotide metabolism, and screening for inhibitors of enzymes involved in this compound metabolism.
A. Genetically Encoded this compound-in-DNA Sensor based on Inactive UNG
This type of sensor utilizes a fusion protein of a catalytically inactive UNG and a reporter protein (e.g., a fluorescent protein or an epitope tag) to visualize and quantify this compound in the DNA of living or fixed cells.[5][7]
Visualization of this compound Metabolism Pathways
Caption: Overview of pyrimidine (B1678525) de novo synthesis and salvage pathways.
| Sensor Type | Target | Detection Method | Limit of Detection (LOD) | Cell Types Tested | Reference |
| Inactive UNG Fusion Protein | This compound in DNA | Dot-Blot | femtomole range | E. coli, Drosophila S2 cells, Human HCT116 cells | [5][7] |
| Inactive UNG Fusion Protein | This compound in DNA | Immunocytochemistry | Not specified | E. coli, Human MEF cells | [5] |
| This compound-containing Molecular Beacons | UDG Activity | Fluorescence | 0.005 U/mL | Cell-free extracts, serum | [3] |
| Electrochemical Biosensor | UDG Activity | Electrochemical | 0.0079 U/mL | Not specified | |
| DNA Hydrogel-based Sensor | UDG Activity | Visual (distance-based) | 0.02 mU/mL | Cell samples | [10] |
Protocol 1: Transfection of Cells with a Genetically Encoded this compound-in-DNA Sensor
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a catalytically inactive UNG fused to a fluorescent protein (e.g., GFP) or an epitope tag (e.g., FLAG).
Materials:
-
HEK293T cells (or other suitable cell line)
-
High-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid DNA encoding the this compound sensor (e.g., pΔUNG-GFP)
-
Transfection reagent (e.g., PolyJet)
-
35-mm glass-bottom dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 35-mm glass-bottom dishes at approximately 30% confluency.
-
Transfection Complex Preparation:
-
Dilute 500 ng of the this compound sensor plasmid DNA into 50 μL of high-glucose DMEM.
-
In a separate tube, dilute 1.5 μL of PolyJet reagent into 50 μL of high-glucose DMEM.
-
Add the diluted PolyJet to the diluted DNA, mix gently, and incubate for 5-10 minutes at room temperature to allow the formation of DNA-lipid complexes.[11]
-
-
Transfection: Add the 100 μL of the DNA/lipid complex dropwise to the cells in the 35-mm dish. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for sensor expression.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy to visualize the localization of the this compound sensor.
Protocol 2: Immunocytochemistry for In Situ Detection of this compound in DNA
This protocol is for fixed cells and uses an antibody to detect a tagged, inactive UNG bound to this compound in the genomic DNA.[5]
Materials:
-
Cells expressing a tagged inactive UNG (e.g., ΔUNG-FLAG) grown on coverslips
-
Carnoy's fixative (ethanol:acetic acid:chloroform = 6:3:1)
-
PBS
-
Ethanol (B145695) series (70%, 50%)
-
1 N HCl, 0.5% Triton X-100
-
0.1 M Sodium borate (B1201080) (Na2B4O7), pH 8.5
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash cells with pre-warmed PBS and fix with ice-cold Carnoy's fixative for 20 minutes at 4°C.
-
Rehydration: Wash the fixed cells sequentially with 50% ethanol in PBS and then with PBS for 5 minutes each.
-
Epitope Unmasking: Treat the cells with 1 N HCl containing 0.5% Triton X-100 for 15 minutes. Neutralize with 0.1 M sodium borate for 5 minutes, followed by a PBS wash.[5]
-
Blocking: Incubate the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The sensor signal should co-localize with the DAPI stain in the nucleus.
Experimental Workflow for this compound-in-DNA Detection
Caption: Experimental workflow for detecting this compound in cellular DNA.
II. Proposed Genetically Encoded FRET Sensor for this compound
To monitor the dynamics of this compound metabolism in real-time within living cells, a genetically encoded FRET-based sensor for this compound can be designed. This hypothetical sensor would provide valuable insights into the activity of the pyrimidine salvage pathway.
Signaling Pathway for a Proposed FRET-based this compound Sensor
Caption: Proposed mechanism of a FRET-based this compound biosensor.
Design Principles
A potential design would involve fusing a this compound-binding protein, such as this compound phosphoribosyltransferase (UPRT), or an engineered variant with reduced catalytic activity, between a cyan fluorescent protein (CFP) donor and a yellow fluorescent protein (YFP) acceptor. The binding of this compound would induce a conformational change, bringing CFP and YFP into closer proximity and increasing FRET efficiency.
Hypothetical Protocol for Live-Cell Imaging with a this compound FRET Sensor
Materials:
-
Cells expressing the this compound FRET sensor
-
Live-cell imaging medium
-
Microscope equipped for ratiometric FRET imaging (with appropriate filter sets for CFP and YFP)
-
Environmental chamber to maintain 37°C and 5% CO2
Procedure:
-
Cell Preparation: Plate cells expressing the this compound FRET sensor on glass-bottom dishes.
-
Imaging Setup:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
-
Baseline Imaging:
-
Acquire baseline images in both the CFP and FRET (YFP emission with CFP excitation) channels.
-
-
Stimulation:
-
Introduce a stimulus, such as a drug that inhibits de novo pyrimidine synthesis (e.g., 5-Fluorothis compound) or a precursor for the salvage pathway (e.g., uridine).
-
-
Time-Lapse Imaging:
-
Acquire images in both channels at regular intervals to monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (FRET/CFP) for each cell over time.
-
An increase in the FRET ratio would indicate an increase in intracellular this compound concentration.
-
Applications in Drug Development
This compound-based sensors are powerful tools for drug discovery and development.[12]
-
High-Throughput Screening: These sensors can be adapted for high-throughput screening of compound libraries to identify inhibitors of enzymes in the this compound metabolic pathways.[3]
-
Mechanism of Action Studies: They can be used to elucidate the mechanism of action of drugs that target nucleotide metabolism.
-
Genotoxicity Assessment: Sensors for this compound in DNA can be used to assess the genotoxic potential of new drug candidates.[12]
-
Personalized Medicine: By characterizing the metabolic phenotype of patient-derived cancer cells, these sensors could help in selecting the most effective therapeutic strategy.
Conclusion
This compound-based sensors provide a versatile toolkit for investigating cellular metabolism and DNA repair. The existing sensors for this compound in DNA have proven to be robust and sensitive. The development of genetically encoded sensors for free this compound and its metabolites will further revolutionize our ability to study the intricate dynamics of nucleotide metabolism in real-time and will undoubtedly accelerate the discovery of new therapeutics targeting these essential pathways.
References
- 1. Applications of Genetically-Encoded Biosensors for the Construction and Control of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive electrochemical biosensor for this compound-DNA glycosylase detection based on self-linkable hollow Mn/Ni layered doubled hydroxides as oxidase-like nanozyme for cascade signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real time monitoring this compound excision using this compound-containing molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically Encoded FRET Sensors for Visualizing Metabolites with Subcellular Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FRET-based genetically-encoded sensors for quantitative monitoring of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distance-Based Biosensor for Ultrasensitive Detection of this compound-DNA Glycosylase Using Membrane Filtration of DNA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Biosensor Engineering for Application in Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating RNA: Isotopic Labeling of Uracil for Advanced NMR and Mass Spectrometry Studies
For researchers, scientists, and drug development professionals, the precise study of RNA structure, dynamics, and metabolism is paramount. Isotopic labeling of RNA, specifically incorporating stable isotopes into the uracil (B121893) base, offers a powerful toolkit for elucidating these characteristics with unparalleled detail using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides detailed application notes and protocols for the isotopic labeling of this compound, enabling deeper insights into RNA biology and facilitating novel therapeutic development.
The introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H into this compound provides an invaluable handle for sophisticated analytical techniques. In NMR spectroscopy, isotopic enrichment helps to overcome spectral overlap and resonance assignment ambiguity, which are significant challenges in studying large RNA molecules.[1] For mass spectrometry, isotope labels serve as powerful tracers to quantify RNA synthesis, degradation, and modifications with high precision.[2]
Core Applications in RNA Research
The application of isotopically labeled this compound in RNA studies is extensive, offering critical insights across various research domains:
-
Structural Biology (NMR):
-
Unambiguous Resonance Assignment: Dispersing proton signals into a second, nitrogen or carbon dimension through heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) greatly simplifies the assignment of complex spectra, especially in larger RNA molecules.[1]
-
Secondary and Tertiary Structure Determination: The chemical shifts of isotopically labeled nuclei are highly sensitive to their local environment, providing direct evidence of base pairing, stacking interactions, and non-canonical structures crucial for the three-dimensional folding of RNAs like ribozymes and riboswitches.[1]
-
RNA Dynamics: NMR relaxation experiments on labeled uracils reveal information about the internal motions of RNA molecules across a wide range of timescales, which is vital for understanding RNA function.[1]
-
-
RNA Metabolism and Pharmacodynamics (MS):
-
RNA Turnover and Decay Rate Analysis: By tracking the incorporation of labeled this compound into newly synthesized RNA, researchers can accurately quantify the rates of RNA synthesis and degradation.[2][3]
-
Quantitative Analysis of RNA Modifications: Isotopic labeling allows for the dynamic study of RNA modifications by comparing the isotopic ratios of modified and unmodified nucleosides.[2]
-
Drug Discovery and Development: The effect of therapeutic compounds on RNA metabolism and stability can be precisely assessed, providing crucial data for drug development.[2][3]
-
RNA-Protein Interaction Studies: In conjunction with other techniques, isotopic labeling can help elucidate the dynamics of RNA-protein complexes.[2]
-
Quantitative Data Summary
The efficiency of isotopic labeling and the resulting data are critical for the success of these studies. The following tables summarize key quantitative data for both NMR and mass spectrometry applications.
Table 1: this compound-¹⁵N₂ Labeling Efficiency for Mass Spectrometry
| Cell Type | Labeling Duration (hours) | Medium | Expected ¹⁵N Enrichment (%) |
| Mammalian Cells (e.g., HEK293) | 24 - 72 | ¹⁵N-labeled this compound supplemented medium | > 95% |
| E. coli | 8 - 16 | M9 minimal medium with ¹⁵NH₄Cl | > 98%[2] |
Table 2: Typical ¹⁵N Chemical Shift Ranges for Labeled this compound in RNA NMR
| Nitrogen Atom | Chemical Shift Range (ppm) | Notes |
| N1 | ~140 - 160 | Sensitive to glycosidic bond conformation and sugar pucker.[1] |
| N3 (imino) | ~190 - 220 | Highly sensitive to hydrogen bonding. Imino groups in Watson-Crick base pairs typically resonate in the downfield region of this range.[1] |
Note: Chemical shift ranges are approximate and can vary depending on the specific sequence context, secondary and tertiary structure, and experimental conditions.[1]
Table 3: Expected Mass Transitions for this compound Isotopologues in LC-MS/MS
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Unlabeled this compound | 113.1 | 70.0 |
| ¹⁵N₂-Labeled this compound | 115.1 | 72.0 |
Note: These transitions correspond to the protonated molecule [M+H]⁺ and a major fragment resulting from the neutral loss of isocyanic acid. Experimental optimization on the specific mass spectrometer is recommended.[4]
Experimental Workflows and Logical Relationships
Visualizing the experimental process is key to understanding and implementing these techniques. The following diagrams illustrate the workflows for preparing and utilizing isotopically labeled this compound in RNA studies.
Uniform ¹⁵N labeling workflow in vivo.
In vitro transcription workflow for selective labeling.
References
Troubleshooting & Optimization
troubleshooting uracil misincorporation in high-fidelity PCR
Welcome to the technical support center for high-fidelity PCR. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues related to uracil (B121893) misincorporation and other challenges in high-fidelity PCR.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound in my PCR reaction?
There are two main sources of this compound in a PCR reaction:
-
Intentional Incorporation for Carry-over Prevention: dUTP is intentionally substituted for dTTP in the dNTP mix. This labels all resulting amplicons with this compound. In subsequent PCR setups, an enzyme called this compound-DNA Glycosylase (UDG or UNG) is added to degrade any this compound-containing DNA from previous reactions, thus preventing carry-over contamination which can lead to false positives.[1][2][3][4][5]
-
Spontaneous Cytosine Deamination: During the high-temperature denaturation steps of PCR, cytosine (dCTP) can deaminate, converting it into this compound (dUTP).[6] This is a more significant issue in long-range PCR due to prolonged extension times.[6]
Q2: Why is my high-fidelity PCR failing or showing low yield when I use a dUTP/UDG system for carry-over prevention?
Most high-fidelity DNA polymerases are archaeal polymerases (like Pfu or Phusion) that possess a "read-ahead" function. This function detects this compound in the template strand and stalls DNA synthesis, a mechanism thought to be part of a DNA repair pathway in archaea.[6] Consequently, these polymerases are inhibited by this compound-containing DNA, leading to significantly reduced or no PCR product.[6] Standard Taq polymerase, on the other hand, lacks this proofreading function and is not inhibited by this compound.[6]
Q3: Can I use any high-fidelity polymerase with dUTP?
No, most high-fidelity polymerases with 3'→5' exonuclease (proofreading) activity are not compatible with dUTP incorporation.[6] However, some specialized high-fidelity polymerases, like Q5U® Hot Start High-Fidelity DNA Polymerase, have been engineered to tolerate this compound-containing templates.[7] Always check the manufacturer's specifications for dU-tolerance.[7]
Q4: I suspect dCTP deamination is inhibiting my long-range, high-fidelity PCR. How can I solve this?
The accumulation of dUTP from dCTP deamination can "poison" archaeal high-fidelity polymerases.[6] To counteract this, you can add a thermostable dUTPase to your reaction mix. dUTPase converts dUTP back to dUMP, preventing its incorporation into the newly synthesized DNA and thereby improving PCR product yield and the potential length of the target that can be amplified.[6] Some commercial polymerase formulations, such as PfuTurbo and PfuUltra, already include a dUTPase (e.g., ArchaeMaxx Polymerase Enhancing Factor) to mitigate this issue.[6]
Q5: What is this compound-DNA Glycosylase (UDG/UNG) and how does it work?
This compound-DNA Glycosylase (UDG), also known as this compound N-glycosylase (UNG), is an enzyme that recognizes this compound within single- or double-stranded DNA and cleaves the N-glycosidic bond between the this compound base and the deoxyribose sugar.[1][2][8] This creates an apyrimidinic (AP) site in the DNA. These AP sites are labile and will be cleaved at high temperatures during the initial denaturation step of PCR, effectively destroying the contaminating DNA template.[4][8]
Troubleshooting Common PCR Problems
| Problem | Potential Cause | Recommended Solution |
| No PCR Product with High-Fidelity Polymerase | Use of dUTP in the dNTP mix for carry-over prevention. | Switch to a dU-tolerant high-fidelity polymerase (e.g., Q5U®) or use a standard dNTP mix without dUTP.[7] If carry-over is a concern, adhere to strict laboratory practices to prevent contamination. |
| dCTP deamination leading to this compound poisoning, especially in long PCR. | Add a thermostable dUTPase to the reaction mix to degrade accumulating dUTP.[6] Consider using a polymerase formulation that includes a dUTPase.[6] | |
| Incorrect annealing temperature. | Optimize the annealing temperature. If it's too high, primers won't bind; if too low, non-specific products can form.[5][9] | |
| Poor template quality or presence of inhibitors. | Ensure the DNA template is high quality and free of PCR inhibitors.[5] | |
| Low PCR Product Yield | Suboptimal Mg²⁺ concentration. | Titrate the Mg²⁺ concentration, as high-fidelity polymerases are sensitive to it. Excessive Mg²⁺ can decrease specificity, while inadequate levels can lower yield.[10] |
| dNTP concentration imbalance or degradation. | Use high-quality dNTPs at the recommended concentration, typically 200 µM of each.[10] Imbalances can affect polymerase fidelity.[11][12] | |
| False Positives in Negative Control | Carry-over contamination from previous PCR products. | Implement a UDG/dUTP carry-over prevention system if using a compatible (non-proofreading) polymerase.[3][5] For high-fidelity PCR, strictly follow good laboratory practices, including dedicated workspaces and filtered pipette tips. |
| Non-Specific Bands or Smears | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments or use a touchdown PCR protocol.[9] |
| Primer-dimers have formed. | Redesign primers to avoid complementarity at their 3' ends.[9] |
Experimental Protocols
Protocol: Preventing Carry-over Contamination with this compound-DNA Glycosylase (UDG)
This protocol is intended for use with Taq DNA polymerase or other non-proofreading polymerases. Do not use with standard high-fidelity archaeal polymerases.
1. Reagent Preparation:
-
Prepare your PCR master mix as usual, but substitute dTTP with dUTP, or use a pre-made dNTP mix containing dUTP. A common ratio is to fully replace dTTP with dUTP.[8] Some protocols suggest a mix, such as 175 µM dUTP with 25 µM dTTP, can improve amplification success with certain enzymes.[3]
-
Ensure all other components (buffer, primers, polymerase, template DNA) are added.
2. UDG Treatment:
-
Before starting thermal cycling, add 1 unit of UDG to the PCR reaction mix.[8]
-
Incubate the reaction at room temperature (e.g., 25°C) or 37°C for 10 minutes. This allows the UDG to find and degrade any this compound-containing contaminant DNA.[8][13]
3. UDG Inactivation and PCR Amplification:
-
Proceed with your standard PCR thermal cycling protocol.
-
The initial denaturation step (e.g., 95°C for 2-10 minutes) serves two purposes: it denatures the template DNA and inactivates the heat-labile UDG enzyme.[8] This inactivation is crucial to prevent the degradation of your newly synthesized, this compound-containing PCR products.
4. Post-PCR Handling:
-
After the PCR is complete, store the products at -20°C, especially if residual UDG activity is a concern.[8][14]
Visualizations
References
- 1. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 3. Minimizing PCR Cross-Contamination [promega.com]
- 4. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 5. clyte.tech [clyte.tech]
- 6. agilent.com [agilent.com]
- 7. neb.com [neb.com]
- 8. itwreagents.com [itwreagents.com]
- 9. Troubleshooting your PCR [takarabio.com]
- 10. neb.com [neb.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bioneer.co.kr [bioneer.co.kr]
Technical Support Center: Optimizing 5-Fluorouracil (5-FU) Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of 5-Fluorouracil (B62378) (5-FU) dosage and minimize patient side effects during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why is standard body surface area (BSA)-based dosing of 5-FU often suboptimal?
A1: BSA-based dosing does not account for the wide interpatient variability in 5-FU metabolism.[1][2] Pharmacokinetic studies have shown that this method results in only 20-30% of patients achieving therapeutic 5-FU levels, while approximately 40-60% are under-dosed and 10-20% are over-dosed.[1][3] This variability can lead to decreased efficacy or increased toxicity.[1][2]
Q2: What is Dihydropyrimidine Dehydrogenase (DPD) and why is it critical for 5-FU metabolism?
A2: DPD is the primary enzyme responsible for the breakdown of more than 80% of administered 5-FU into inactive metabolites.[4][5][6] It is the rate-limiting step in 5-FU catabolism.[4][6] A deficiency in DPD can lead to a build-up of toxic levels of 5-FU, resulting in severe and potentially fatal side effects.[4][5]
Q3: How common is DPD deficiency and what are the implications for patients receiving 5-FU?
A3: Partial DPD deficiency occurs in approximately 3-8% of the population, while complete deficiency is rarer, affecting about 0.3% of individuals.[4][5] Patients with DPD deficiency are at a significantly increased risk of severe adverse events such as neutropenia, mucositis, and diarrhea when treated with 5-FU or its prodrug capecitabine (B1668275).[4] The U.S. Food and Drug Administration (FDA) recommends that healthcare providers discuss DPD deficiency testing with patients before initiating treatment.[7][8]
Q4: What is Therapeutic Drug Monitoring (TDM) and how can it optimize 5-FU dosage?
A4: TDM is the practice of measuring drug concentrations in the blood at specific intervals to adjust dosages for individual patients.[9] For 5-FU, TDM allows for dose adjustments to achieve a target therapeutic range, which has been shown to improve clinical outcomes by increasing efficacy and reducing toxicity.[1][2]
Q5: What is chronomodulated 5-FU therapy?
A5: Chronomodulated therapy involves administering drugs according to the body's natural circadian rhythms to enhance efficacy and minimize side effects.[10] For 5-FU, this often means delivering the drug during the night when the activity of DPD, the enzyme that breaks down 5-FU, is highest, and normal tissues are less susceptible to damage.[11][12]
Troubleshooting Guides
Problem: A patient in our study is experiencing severe (Grade 3/4) toxicity (e.g., mucositis, diarrhea, neutropenia) early in the first cycle of 5-FU treatment.
Possible Cause:
-
DPD Deficiency: The patient may have a partial or complete deficiency in the DPD enzyme, leading to impaired 5-FU clearance and increased toxicity.[4][5]
-
Overdose: The initial BSA-based dose may be too high for the patient's individual metabolic capacity.[1][3]
Solution:
-
Immediate Discontinuation: Withhold or permanently discontinue 5-FU treatment based on clinical assessment.[7][8]
-
Antidote Administration: For cases of overdose or severe, life-threatening toxicity, consider the administration of uridine (B1682114) triacetate, an FDA-approved antidote.[13]
-
Genetic Testing: If not already performed, conduct DPYD genotyping to test for variants associated with DPD deficiency.[14]
-
Phenotypic Testing: Measure the 5-FU degradation rate or This compound (B121893) levels in peripheral blood mononuclear cells (PBMCs) to assess DPD enzyme activity.[15][16]
-
Dose Adjustment for Future Cycles: If 5-FU treatment is to be resumed, a significant dose reduction is required for patients with confirmed DPD deficiency, often in conjunction with TDM.[14]
Problem: Despite a standard 5-FU dose, a patient's tumor is not responding to treatment.
Possible Cause:
-
Underdosing: The patient may be a rapid metabolizer of 5-FU, leading to sub-therapeutic drug exposure at the tumor site.[17]
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to 5-FU.[18][19]
Solution:
-
Therapeutic Drug Monitoring (TDM): Implement TDM to measure the patient's 5-FU plasma concentration and area under the curve (AUC).[1][2]
-
Dose Escalation: If TDM reveals sub-therapeutic levels, consider a pharmacokinetically-guided dose increase in subsequent cycles.[9]
-
Biomarker Analysis: Investigate tumor-specific biomarkers of 5-FU resistance, such as thymidylate synthase (TS) expression.[20][21]
-
Combination Therapy: Consider the addition of other chemotherapeutic agents that may act synergistically with 5-FU or overcome resistance mechanisms.[21]
Data Presentation
Table 1: Recommended 5-FU Dose Adjustments Based on DPYD Genotype
| DPYD Variant Carrier Status | Example Variant | Recommended Dose Adjustment |
| Normal Metabolizer | No pathogenic variants detected | Start with standard dose |
| Intermediate Metabolizer | DPYD2A heterozygous | Reduce starting dose by 50% |
| Poor Metabolizer | DPYD2A homozygous | Avoid 5-FU; consider alternative therapy |
This table provides a simplified example. Specific dosing recommendations should be based on established clinical guidelines.[14]
Table 2: Target Plasma Concentrations for 5-FU Therapeutic Drug Monitoring
| 5-FU Administration | Target Parameter | Recommended Range |
| Continuous Infusion | Area Under the Curve (AUC) | 20-30 mg·h/L |
| Bolus Injection | Peak Plasma Concentration (Cmax) | Varies by regimen |
Target ranges can vary based on the specific chemotherapy regimen and institutional protocols.[9][22]
Experimental Protocols
Protocol 1: DPYD Genotyping for DPD Deficiency Screening
Objective: To identify patients with genetic variants in the DPYD gene that increase the risk of severe 5-FU toxicity.
Methodology:
-
Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit.
-
Genotyping Assay:
-
Use a validated method such as Polymerase Chain Reaction (PCR) followed by Sanger sequencing, or a targeted genotyping panel that includes the four most common DPYD variants (DPYD2A, DPYD13, c.2846A>T, and HapB3).
-
Real-time PCR with allele-specific probes can also be employed for rapid screening.
-
-
Data Analysis:
-
Analyze the sequencing data to identify the presence of heterozygous or homozygous variants.
-
Correlate the genotype with the predicted DPD enzyme activity (normal, intermediate, or poor metabolizer).
-
-
Reporting: Provide a clear report of the patient's DPYD genotype and the corresponding recommendation for 5-FU dose adjustment based on clinical guidelines.[14]
Protocol 2: Therapeutic Drug Monitoring (TDM) of 5-FU
Objective: To individualize 5-FU dosage by measuring plasma concentrations and adjusting the dose to achieve a therapeutic target.
Methodology:
-
Sample Collection:
-
For continuous infusion, collect a blood sample (2-3 mL) in a heparinized tube at a steady state (e.g., 24-48 hours after the start of infusion).
-
For bolus administration, collect samples at specific time points to determine the peak concentration and AUC.
-
-
Sample Processing:
-
Immediately place the blood sample on ice.
-
Centrifuge at 4°C to separate the plasma.
-
Store the plasma at -20°C or lower until analysis.
-
-
5-FU Quantification:
-
Measure the 5-FU concentration in the plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Immunoassays are also available for more rapid analysis.
-
-
Pharmacokinetic Analysis:
-
Calculate the patient's 5-FU AUC or steady-state concentration.
-
-
Dose Adjustment:
-
Compare the calculated pharmacokinetic parameter to the established therapeutic range.
-
Use a validated algorithm to adjust the 5-FU dose for the next cycle to bring the patient's exposure into the target range.[23]
-
Visualizations
Caption: 5-FU metabolic pathways and cytotoxic mechanisms.
Caption: Workflow for 5-FU dose optimization using TDM.
References
- 1. iatdmct2017.jp [iatdmct2017.jp]
- 2. Therapeutic drug monitoring of 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorothis compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: 5-Fluorothis compound treatment in patient with an important partial DPD deficiency [frontiersin.org]
- 7. fda.gov [fda.gov]
- 8. FDA Highlights DPD Deficiency Discussions With Patients Prior to Capecitabine, 5FU Treatment - Oncology Practice Management [oncpracticemanagement.com]
- 9. Therapeutic Drug Monitoring for 5-Fluorothis compound [southcarolinablues.com]
- 10. High-dose chronomodulated infusion of 5-fluorothis compound (5-FU) and folinic acid (FA) (FF5–16) in advanced colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of 5-fluorothis compound with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorothis compound and Capecitabine Toxicity [theoncologynurse.com]
- 14. Genetic testing to predict 5-FU/capecitabine toxicity | Sonic Genetics [sonicgenetics.com.au]
- 15. 5-Fluorothis compound degradation rate as a predictive biomarker of toxicity in breast cancer patients treated with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. Pharmacogenomics of 5-fluorothis compound in colorectal cancer: review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Determining the optimal 5-FU therapeutic dosage in the treatment of colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving USER Cloning Efficiency for Large DNA Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of USER (Uracil-Specific Excision Reagent) cloning for large DNA fragments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the USER cloning of large DNA fragments in a question-and-answer format.
Q1: I am not getting any PCR product, or the yield is very low. What could be the problem?
A1: Failure to amplify a large DNA fragment is a common issue. Here are several potential causes and solutions:
-
Polymerase Selection: Standard Taq polymerase may not be suitable for amplifying long DNA fragments. Use a high-fidelity DNA polymerase with proofreading activity and high processivity, which is the ability to add a large number of nucleotides per binding event.[1][2][3][4]
-
PCR Conditions: Optimize your PCR conditions. This includes annealing temperature, extension time, and the number of cycles. For large fragments, a longer extension time is crucial (e.g., 1-2 minutes per kb).[2]
-
Primer Design: Ensure your primers are designed correctly with the This compound (B121893) residue appropriately placed.[5] For large amplicons, primers with a higher melting temperature (Tm) may be required.
-
Template Quality: The quality of your template DNA is critical. Ensure it is pure and free of contaminants that could inhibit the polymerase.[6]
-
Product Too Long: If the fragment is exceptionally large, consider amplifying it in two or more smaller, overlapping fragments that can be assembled in the USER reaction.[7]
Q2: I have a good PCR product, but I get no colonies after transformation. What went wrong?
A2: This issue often points to problems with the USER reaction, the vector, or the transformation step.
-
USER Enzyme Activity: Ensure your USER enzyme is active. If it is old or has been stored improperly, it may have lost activity.[8]
-
Vector Preparation: Incomplete or incorrect linearization of the vector can lead to no colonies. Verify vector linearization on an agarose (B213101) gel.
-
DpnI Digestion: If you are amplifying your vector from a plasmid template, ensure complete digestion of the template DNA with DpnI to reduce background from the parental plasmid.[8]
-
Competent Cells: The competency of your E. coli cells is critical, especially for large plasmids. Use highly competent cells (efficiency > 1 x 10⁸ cfu/µg DNA). For very large constructs, electroporation may be more efficient than chemical transformation.
-
Plasmid Instability: Large plasmids can be unstable in certain E. coli strains, leading to plasmid loss or rearrangement.[9]
Q3: I have very few colonies, and most of them do not contain the correct insert. What should I do?
A3: Low colony numbers and incorrect clones often result from suboptimal reaction conditions or issues with the DNA fragments.
-
Vector to Insert Molar Ratio: The molar ratio of vector to insert is crucial for efficient cloning. For large inserts, it's often recommended to use a higher molar ratio of insert to vector. Start with a 1:3 vector:insert molar ratio and optimize from there.[10][11][12]
-
DNA Purity: Purify your PCR product and linearized vector to remove PCR buffers, enzymes, and unincorporated dNTPs, which can inhibit the USER reaction.[13][14] For large DNA fragments, consider using a specialized purification kit or ethanol (B145695) precipitation.[14][15]
-
Incubation Times: Ensure optimal incubation times for the USER reaction. A typical protocol involves incubation at 37°C for 15-30 minutes, followed by an optional incubation at room temperature for 15-30 minutes to facilitate annealing.[8][16]
-
Insert-Related Issues: Large DNA fragments may contain sequences that are toxic to E. coli or are prone to recombination.[17]
Q4: How can I improve the stability of my large plasmid construct in E. coli?
A4: Maintaining large plasmids in E. coli can be challenging. Here are some strategies to improve stability:
-
Choice of E. coli Strain: Use strains specifically designed for cloning and maintaining large or unstable DNA, such as Stbl2™, SURE®, or DH10B™.[9][18][19] These strains often have mutations that reduce recombination (e.g., recA deficiency).
-
Growth Conditions: Grow your cells at a lower temperature (e.g., 30°C) to reduce the metabolic burden on the cells and decrease the likelihood of plasmid recombination or loss.[17]
-
Vector Choice: Use a low-copy number vector to reduce the metabolic load on the host cell.[17]
Quantitative Data Summary
The following tables provide quantitative data to aid in optimizing your USER cloning experiments for large DNA fragments.
Table 1: High-Fidelity DNA Polymerase Comparison
| DNA Polymerase | Fidelity (vs. Taq) | Amplification Length | Key Features |
| Phusion® High-Fidelity DNA Polymerase | 52x | Up to 20 kb | High fidelity and rapid extension times.[3] |
| Q5® High-Fidelity DNA Polymerase | >100x | Up to 20 kb | Very high fidelity, suitable for applications requiring high accuracy.[2] |
| Super Fi DNA Polymerase | 50x | Up to 20 kb | High speed and efficiency, advantageous for >10kb fragments.[1] |
| Jena Bioscience High Fidelity Pol | 4x | Up to 30 kb | Excellent for extremely long or GC-rich templates.[4] |
Table 2: Recommended Starting Vector:Insert Molar Ratios for Cloning
| Insert Size | Recommended Vector:Insert Molar Ratio | Rationale |
| Similar to vector size | 1:1 | A good starting point when insert and vector are of comparable size.[20] |
| Smaller than vector | 1:3 to 1:10 | Increasing the molar excess of the insert can improve ligation efficiency.[10][20] |
| Larger than vector | 1:3, 1:5, or higher | An excess of the larger insert can help drive the reaction towards the desired product.[12] |
| In-Fusion Cloning (as a reference) | 2:1 (insert:vector) | Recommended for standard and multi-fragment cloning.[21] |
Table 3: E. coli Strains for Cloning Large or Unstable DNA
| E. coli Strain | Relevant Genotype Features | Key Advantages for Large Fragment Cloning |
| DH10B™ | recA1, endA1 | Reduced recombination, high transformation efficiency for large plasmids.[18][19] |
| Stbl2™ | - | Optimized for cloning unstable inserts, such as those with repetitive sequences.[9] |
| SURE® | recA1 | Reduced recombination events, suitable for plasmids with repetitive sequences.[9] |
Detailed Experimental Protocols
Protocol 1: High-Fidelity PCR Amplification of a Large DNA Fragment (>10 kb)
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X high-fidelity polymerase buffer, dNTPs, and the high-fidelity DNA polymerase (e.g., Q5® or Phusion®).
-
Add forward and reverse primers containing the this compound residue to individual PCR tubes.
-
Add the template DNA to each tube.
-
Add the master mix to each tube for a final volume of 50 µL.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1-2 minutes per kb of the insert.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Verification and Purification:
Protocol 2: USER Cloning of a Large DNA Fragment
-
Reaction Setup:
-
In a sterile microfuge tube, combine the following on ice:
-
Purified linearized vector (50-100 ng).
-
Purified large DNA insert (use a 1:3 to 1:5 vector:insert molar ratio).
-
1 µL USER Enzyme.
-
Reaction buffer to a final volume of 10-20 µL.
-
-
-
Incubation:
-
Transformation:
-
Transform highly competent E. coli cells (e.g., DH10B™ or Stbl2™) with the entire USER reaction mixture.
-
Follow the transformation protocol specific to your competent cells (heat shock for chemically competent cells or electroporation).
-
-
Plating and Incubation:
-
Plate the transformed cells on pre-warmed selective agar (B569324) plates.
-
Incubate at 30°C or 37°C overnight. For potentially unstable clones, incubation at 30°C is recommended.[17]
-
-
Colony Screening:
-
Pick several colonies and screen for the correct insert by colony PCR and/or restriction digestion of miniprep DNA.
-
Confirm the sequence of the final construct by DNA sequencing.
-
Visualizations
The following diagrams illustrate key workflows and relationships in USER cloning of large DNA fragments.
Caption: Workflow for USER cloning of large DNA fragments.
Caption: Troubleshooting logic for large fragment USER cloning.
References
- 1. Super High Fidelity DNA Polymerase – MEBEP Bio Science [mebep.com]
- 2. biocompare.com [biocompare.com]
- 3. Phusion DNA Polymerases & Master Mixes | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. High Fidelity Polymerase, Polymerases & Core Kits - Jena Bioscience [jenabioscience.com]
- 5. neb.com [neb.com]
- 6. Cloning Troubleshooting [sigmaaldrich.com]
- 7. USER fusion: a rapid and efficient method for simultaneous fusion and cloning of multiple PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DNA Purification | DNA Extraction Methods [promega.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
- 16. Design and Direct Assembly of Synthesized this compound-containing Non-clonal DNA Fragments into Vectors by USERTM Cloning [bio-protocol.org]
- 17. クローニングに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. m.youtube.com [m.youtube.com]
- 21. help.takarabio.com [help.takarabio.com]
overcoming challenges in the synthesis of uracil-containing RNA
Welcome to the Technical Support Center for the synthesis of uracil-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound-containing RNA, particularly U-rich sequences, often challenging?
A: The synthesis of this compound-rich RNA can be challenging for several reasons. During in vitro transcription (IVT), long stretches of This compound (B121893) can cause T7 RNA polymerase to slip, leading to premature termination and a heterogeneous mix of transcript lengths. In solid-phase synthesis, the coupling efficiency of uridine (B1682114) phosphoramidite (B1245037) can be lower compared to other bases, resulting in a higher rate of n-1 shortmers and reduced overall yield, especially for long oligonucleotides.[1]
Q2: My in vitro transcription (IVT) of a this compound-containing RNA is resulting in low yield. What are the potential causes?
A: Low yield in IVT can stem from several factors:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of NTPs, particularly UTP, or magnesium ions can limit the reaction.[2]
-
Poor Template Quality: A degraded or impure DNA template will hinder transcription.[]
-
RNase Contamination: The presence of RNases will lead to the degradation of your RNA product.[4]
-
Enzyme Inactivity: The T7 RNA polymerase may be inactive or inhibited.[4]
-
Presence of Inhibitors: Contaminants from the template preparation, such as salts or organic solvents, can inhibit the polymerase.[5]
Q3: I'm observing multiple bands or a smear on my gel after IVT of a U-rich template. What does this indicate?
A: This typically indicates transcript heterogeneity, which can be caused by:
-
Premature Termination: The polymerase may be dissociating from the template before reaching the end, a common issue with U-rich sequences.[6]
-
Formation of Double-Stranded RNA (dsRNA): The newly synthesized RNA can act as a template for the polymerase, leading to the formation of dsRNA byproducts, which can appear as higher molecular weight bands or smears.[7]
-
Template-Independent Transcription: In some cases, T7 RNA polymerase can generate RNA products in a template-independent manner, especially in the presence of primers like oligo(dT).[8]
Q4: My solid-phase synthesis of a this compound-containing oligonucleotide has a very low yield of the full-length product. How can I improve this?
A: Low yield in solid-phase synthesis is often due to low coupling efficiency. To improve this:
-
Optimize Coupling Time: Extending the coupling time for uridine phosphoramidite can increase efficiency.[1]
-
Use a Potent Activator: Stronger activators can enhance the coupling reaction for sterically hindered phosphoramidites.[1]
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry and will significantly reduce coupling efficiency.[1]
-
Check Reagent Quality: Degraded phosphoramidites or activators will lead to poor synthesis outcomes.[9]
Q5: How can I purify my this compound-containing RNA to remove failed sequences and other impurities?
A: Several methods can be used for RNA purification:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high resolution and is effective for separating full-length transcripts from shorter, failed sequences.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation and purity assessment.
-
Silica-Based Spin Columns: A quick and convenient method for general cleanup, though it may not be as effective at removing shorter fragments as PAGE or HPLC.[10]
-
Magnetic Beads: Useful for high-throughput purification.
Troubleshooting Guides
In Vitro Transcription (IVT) of this compound-Containing RNA
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield | Degraded or impure DNA template.[] | Assess template integrity on an agarose (B213101) gel. Purify the template using a column-based kit or phenol:chloroform extraction. |
| Suboptimal NTP concentration.[5] | Ensure the final concentration of each NTP is adequate (typically 1-2 mM). For U-rich templates, consider optimizing the UTP concentration. | |
| RNase contamination.[4] | Use RNase-free reagents and consumables. Work in an RNase-free environment. Add an RNase inhibitor to the reaction.[4] | |
| Inactive T7 RNA Polymerase.[4] | Use a fresh aliquot of enzyme. Include a positive control template to verify enzyme activity. | |
| Presence of inhibitors (e.g., salts, ethanol).[5] | Precipitate and wash the DNA template with 70% ethanol (B145695) to remove contaminants. | |
| Incomplete Transcripts / Smear on Gel | Premature termination on U-rich sequences.[6] | Lower the reaction temperature to 30°C to reduce polymerase slippage.[4] Consider using a different RNA polymerase.[6] |
| Formation of dsRNA byproducts.[7] | Optimize the Mg2+ concentration, as lower levels can reduce dsRNA formation.[11] Consider a fed-batch approach for UTP to maintain a low steady-state concentration.[7] | |
| Transcripts Longer than Expected | Template is not fully linearized.[4] | Verify complete linearization of the plasmid DNA on an agarose gel. |
| Template has 3' overhangs.[5] | Use a restriction enzyme that generates blunt or 5' overhangs.[5] |
Solid-Phase Synthesis of this compound-Containing RNA
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents or lines.[1] | Use anhydrous acetonitrile (B52724) and ensure all reagents are dry. Store phosphoramidites under an inert atmosphere.[1] |
| Degraded phosphoramidites or activator.[9] | Use fresh, high-quality reagents.[9] | |
| Suboptimal coupling time.[1] | Increase the coupling time for uridine phosphoramidite, potentially doubling the standard time.[12] | |
| Inefficient activator.[1] | Use a more potent activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[13] | |
| Instrument fluidics issue. | Check for blockages in the reagent lines and ensure proper delivery of all solutions. Calibrate the synthesizer. | |
| High n-1 Impurity | Incomplete capping of unreacted 5'-hydroxyls.[1] | Use fresh capping reagents and ensure their efficient delivery to the synthesis column.[1] |
| Low coupling efficiency in the previous cycle.[12] | Address the root causes of low coupling efficiency as described above. | |
| Final Product is Degraded | Harsh deprotection conditions. | Use milder deprotection conditions if the sequence contains sensitive modifications. |
| RNase contamination during workup. | Use RNase-free solutions and consumables during and after deprotection. |
Data Presentation
Table 1: Impact of UTP Concentration on dsRNA Formation in IVT
| UTP Feed Strategy | dsRNA Level (Relative Units) | mRNA Yield (µg/µL) | Reference |
| Standard (No Feed) | 1.00 | ~10 | [7] |
| UTP Fed-Batch | ~0.25 | ~10 | [7] |
| GTP & UTP Fed-Batch | ~0.30 | ~10 | [7] |
This table summarizes qualitative findings suggesting that a fed-batch approach for UTP can significantly reduce dsRNA byproducts without compromising the overall mRNA yield.
Table 2: Effect of Coupling Time on Efficiency for 2'-MOE Phosphoramidites
| Activator | Coupling Time (minutes) | Coupling Efficiency |
| General | 6 | >98% |
| ETT / BTT / DCI | 6 - 10 | >98-99% |
| Extended | 10 - 15 | Potentially >99% |
This data for a modified phosphoramidite suggests that extending coupling times can improve efficiency, a principle that can be applied to the sterically hindered standard uridine phosphoramidite.[13]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription (IVT) of this compound-Containing RNA
-
Template Preparation:
-
Linearize plasmid DNA containing the T7 promoter and the target sequence with a suitable restriction enzyme to generate blunt or 5'-overhang ends.[14]
-
Purify the linearized template using a spin column or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the template in RNase-free water and quantify its concentration.
-
-
IVT Reaction Setup (20 µL reaction):
-
Combine the following in an RNase-free microfuge tube at room temperature:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of each 10 mM NTP (ATP, CTP, GTP, UTP)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor (40 U/µL)
-
2 µL of T7 RNA Polymerase (20 U/µL)
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.[] For U-rich templates, consider a lower temperature of 30°C to reduce premature termination.[4]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a silica-based column, denaturing PAGE, or HPLC.
-
Protocol 2: Solid-Phase Synthesis Cycle for this compound-Containing Oligonucleotides
This protocol outlines a single cycle of phosphoramidite chemistry on an automated synthesizer.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with an acid (e.g., 3% trichloroacetic acid in dichloromethane). This generates a free 5'-hydroxyl group.
-
-
Coupling:
-
The uridine phosphoramidite (or other desired base) is activated by an activator (e.g., ETT or DCI) and delivered to the synthesis column.[13]
-
The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. For uridine, a longer coupling time (e.g., 6-10 minutes) is recommended to maximize efficiency.[13]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutations (n-1 sequences).[1]
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine and water).
-
These four steps are repeated for each nucleotide to be added to the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates and bases are removed using a reagent such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.[15]
-
Visualizations
Caption: Troubleshooting workflow for in vitro transcription (IVT).
Caption: Workflow for solid-phase synthesis of RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 8. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 11. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Degradation of Uracil-Labeled RNA Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of uracil-labeled RNA probes, ensuring the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: Does the This compound (B121893) label itself increase the susceptibility of my RNA probe to degradation?
A1: Based on current scientific understanding, the incorporation of a this compound base with a label (e.g., biotin, digoxigenin, or a fluorophore) does not inherently make the RNA molecule significantly more prone to degradation.[1] The primary threats to RNA integrity are enzymatic degradation by ribonucleases (RNases) and chemical hydrolysis, which are generally not influenced by the presence of the label.[1] Therefore, the core strategies for preventing degradation of this compound-labeled probes are the same as for unlabeled RNA: maintaining a stringent RNase-free environment and adhering to proper handling and storage protocols.
Q2: What are the most common sources of RNase contamination in a laboratory setting?
A2: RNases are highly stable and ubiquitous enzymes that can compromise your experiments even in minute quantities.[2] Key sources of contamination include:
-
From Personnel: RNases are present on human skin, in hair, and in saliva. It is crucial to always wear gloves and a clean lab coat, and to change gloves frequently, especially after touching any surface that is not certified as RNase-free.[3][4]
-
Laboratory Environment: Dust particles and aerosols can carry RNases. It is advisable to have a dedicated workspace for RNA-related experiments.[3]
-
Reagents and Solutions: Any aqueous solution, including water and buffers, can be a potential source of RNase contamination if not properly prepared and certified as RNase-free.
-
Equipment and Consumables: Non-disposable plasticware, glassware, and pipette tips can be contaminated. Always use certified RNase-free disposable plastics when possible.
Q3: What are the optimal storage conditions for my this compound-labeled RNA probe to ensure long-term stability?
A3: For long-term preservation, this compound-labeled RNA probes should be stored at -80°C.[3] You can store them either as a precipitate in ethanol (B145695) or dissolved in an RNase-free buffer such as TE (Tris-EDTA) buffer. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to store the probe in single-use aliquots. For more frequent use, storage at -20°C is generally adequate for shorter periods.[3]
Q4: Is it safe to use standard laboratory plasticware and reagents when working with this compound-labeled RNA probes?
A4: To minimize the risk of contamination, it is strongly recommended to use disposable plasticware that is certified to be RNase-free. If you need to use non-certified plasticware or glassware, it must be decontaminated. Glassware can be baked at 180°C or higher for several hours. Plasticware that is not heat-sensitive can be soaked in a 0.1% diethylpyrocarbonate (DEPC) solution and then autoclaved to inactivate the DEPC, or cleaned with commercially available RNase decontamination solutions.
Q5: Are there ways to chemically modify my RNA probe to enhance its resistance to degradation?
A5: Yes, the stability of an RNA probe can be enhanced by incorporating modified nucleotides during the in vitro transcription process. Modifications at the 2' position of the ribose sugar, such as 2'-O-methylation or 2'-fluorination, can significantly increase the probe's resistance to cleavage by RNases. However, it is important to consider that such modifications might affect the probe's performance in downstream applications, so validation is essential.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and application of this compound-labeled RNA probes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Probe Yield After In Vitro Transcription | 1. Poor Quality DNA Template: The linearized plasmid DNA may be nicked or contain impurities. 2. Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or handling. 3. Inhibitors in the Reaction: Contaminants such as salts or ethanol from the DNA template preparation can inhibit the polymerase.[4] 4. Suboptimal Nucleotide Concentration: The concentration of the labeled UTP may be too high, leading to inhibition, or the concentration of another nucleotide may be limiting.[5] | 1. Confirm the integrity and concentration of your linearized DNA template by running an aliquot on an agarose (B213101) gel. 2. Use a fresh aliquot of RNA polymerase and ensure it has been stored correctly at -20°C. 3. Purify your DNA template using a reliable method, such as a spin column or phenol-chloroform extraction followed by ethanol precipitation. 4. Optimize the ratio of labeled to unlabeled UTP. If yield is low, consider increasing the concentration of the limiting nucleotide.[5] |
| RNA Probe Appears Degraded on a Gel | 1. RNase Contamination: RNases may have been introduced during the transcription, purification, or gel loading steps. 2. Chemical Hydrolysis: The probe may have been exposed to high pH or elevated temperatures for an extended period. | 1. Re-evaluate and reinforce your RNase-free techniques. Use certified RNase-free tubes, tips, and reagents. Decontaminate your work area and pipettes. 2. Ensure all incubations are performed at the recommended temperatures and for the specified durations. Use appropriate, RNase-free buffers for all steps. |
| High Background in Downstream Applications | 1. Unincorporated Labeled Nucleotides: Free labeled UTP that was not removed during purification can cause high background. 2. Probe Is Too Long: Very long probes may exhibit non-specific binding. 3. Probe Aggregation: The formation of probe aggregates can lead to non-specific signals. | 1. Ensure thorough purification of your probe using methods like size-exclusion chromatography or repeated ethanol precipitations. 2. If possible, design shorter probes. Alternatively, you can perform a controlled alkaline hydrolysis to reduce the average probe length. 3. Heat the probe prior to hybridization and ensure the hybridization buffer is optimized to prevent aggregation. |
| Weak or No Signal in Downstream Applications | 1. Low Probe Concentration or Specific Activity: The amount of probe used or the degree of label incorporation may be insufficient. 2. Probe Degradation: The probe may have degraded during storage or throughout the experiment. 3. Inefficient Hybridization: The conditions for hybridization (e.g., temperature, buffer composition) may not be optimal. | 1. Accurately quantify your probe's concentration and, if possible, assess the efficiency of label incorporation. You may need to optimize the in vitro transcription reaction. 2. Verify the integrity of your probe on a denaturing gel before use. Maintain an RNase-free environment during your experiment. 3. Optimize your hybridization protocol by adjusting parameters such as temperature, salt concentration, and the composition of the hybridization buffer. |
Data Presentation
The stability of this compound-labeled RNA probes is critically dependent on storage conditions. The following table provides representative data on the percentage of intact probe remaining over time under various storage scenarios. This data is illustrative and actual stability can vary based on the specific probe sequence and handling.
| Storage Condition | Buffer | Time | Estimated % Intact Probe Remaining |
| Room Temperature (25°C) | Nuclease-Free Water | 24 hours | 40% |
| 72 hours | 10% | ||
| TE Buffer (pH 8.0) | 24 hours | 80% | |
| 72 hours | 55% | ||
| 4°C | Nuclease-Free Water | 1 week | 65% |
| 4 weeks | 35% | ||
| TE Buffer (pH 8.0) | 1 week | 90% | |
| 4 weeks | 75% | ||
| -20°C | Nuclease-Free Water | 1 month | 85% |
| 6 months | 70% | ||
| TE Buffer (pH 8.0) | 1 month | >95% | |
| 6 months | 88% | ||
| -80°C | Nuclease-Free Water | 1 year | >90% |
| TE Buffer (pH 8.0) | 1 year | >98% | |
| -20°C (5 Freeze-Thaw Cycles) | TE Buffer (pH 8.0) | 1 month | 65% |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Labeled RNA Probes
This protocol details the synthesis of a this compound-labeled RNA probe from a linearized DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template (1 µg/µL) with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
RNase Inhibitor
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP
-
Labeled UTP (e.g., Biotin-16-UTP, DIG-11-UTP)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: On ice, combine the following in a sterile, RNase-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
10 mM ATP, CTP, GTP mix: 2 µL
-
10 mM UTP: 0.5 µL (this can be optimized)
-
Labeled UTP: 1.5 µL (adjust for desired labeling efficiency)
-
Linearized DNA template (1 µg): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Gently mix by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNA Template Digestion: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.[6]
-
Purification: Proceed immediately to Protocol 2 for probe purification.
Protocol 2: Purification of this compound-Labeled RNA Probes
This protocol describes the purification of the newly synthesized RNA probe to remove unincorporated nucleotides, enzymes, and the digested DNA template.
Materials:
-
In vitro transcription reaction from Protocol 1
-
5 M Ammonium (B1175870) Acetate (B1210297) (RNase-free)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Stop Reaction: Terminate the transcription reaction by adding 80 µL of nuclease-free water to the 20 µL reaction mix.
-
Precipitation: Add 50 µL of 5 M ammonium acetate and 300 µL of ice-cold 100% ethanol. Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge the mixture at maximum speed in a microcentrifuge for 15 minutes at 4°C to pellet the RNA probe.
-
Washing: Carefully remove the supernatant without disturbing the pellet. Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Drying: Centrifuge for 5 minutes at 4°C, carefully aspirate the ethanol wash, and allow the pellet to air-dry for 5-10 minutes. It is important not to over-dry the pellet.
-
Resuspension: Resuspend the purified RNA probe in a suitable volume (e.g., 20-50 µL) of nuclease-free water or TE buffer.
-
Quantification and Quality Control:
-
Determine the concentration of the probe using a spectrophotometer.
-
Assess the integrity and size of the probe by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound-labeled RNA probes.
Caption: A logical troubleshooting guide for common issues with this compound-labeled RNA probes.
References
Technical Support Center: Uracil-DNA Glycosylase (UDG) Digestion
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Uracil-DNA Glycosylase (UDG) digestion.
Troubleshooting Guides
This section addresses specific issues that may arise during UDG digestion experiments.
1. Incomplete or No Digestion of this compound-Containing DNA
-
Possible Cause: Suboptimal reaction conditions.
-
Recommended Solution:
-
Verify Reaction Buffer: Ensure the use of the recommended 1X UDG reaction buffer. A typical buffer contains 20 mM Tris-HCl, 1 mM DTT, and 1 mM EDTA at a pH of 8.0.[1]
-
Optimal Temperature: For most applications, such as site-directed mutagenesis, an incubation temperature of 37°C is optimal.[1][2] However, for carry-over prevention in PCR, a lower temperature of 15-25°C is recommended.[2]
-
Enzyme Concentration: Use an adequate amount of UDG. Typically, 1 unit of UDG is sufficient to treat 0.1 µg of this compound-containing DNA.[3]
-
Incubation Time: A 10-minute incubation at 37°C is generally sufficient for complete digestion of 0.1 µg of this compound-containing DNA.[3] For specific applications or if incomplete digestion is observed, the incubation time can be extended to 30 minutes.[4]
-
-
Possible Cause: Inactive Enzyme.
-
Recommended Solution:
-
Possible Cause: Presence of Inhibitors.
-
Recommended Solution:
-
High Ionic Strength: UDG is inhibited by high ionic strength (>200 mM).[1][8] Ensure the final salt concentration in your reaction is not inhibitory.
-
Glycerol (B35011) Concentration: The glycerol concentration from the enzyme storage buffer should not exceed 5% in the final reaction mixture.[6]
-
DNA Purity: Contaminants from DNA preparation kits (e.g., SDS, EDTA) can inhibit the reaction.[6][9] Consider cleaning up the DNA sample using a spin column or dialysis.[9]
-
2. Degradation of PCR Products After UDG Treatment
-
Possible Cause: Residual UDG Activity.
-
Recommended Solution:
-
Heat Inactivation: For many UDG enzymes, heat inactivation at 95°C for 10 minutes is recommended to irreversibly inactivate the enzyme before proceeding with subsequent applications like PCR.[2][3] However, some UDG formulations are not fully inactivated by heat.[1]
-
UDG Inhibitor: If residual activity is a concern, a specific UDG inhibitor (Ugi) can be added after the digestion step.[2][10]
-
Immediate Use or Proper Storage: After PCR, products can be stored at 2-8°C for several hours. For long-term storage, freezing at -20°C is recommended to prevent degradation by any residual UDG activity.[2]
-
3. UDG Does Not Degrade Short Oligonucleotides
-
Possible Cause: Substrate Specificity.
-
Recommended Solution:
-
UDG is generally inefficient at hydrolyzing This compound (B121893) from very short oligonucleotides (6 bases or fewer).[2][4][5][11] For applications involving short oligos, consider alternative strategies or enzymes.
-
Frequently Asked Questions (FAQs)
What is the mechanism of this compound-DNA Glycosylase?
This compound-DNA Glycosylase (UDG) catalyzes the hydrolysis of the N-glycosylic bond between the this compound base and the deoxyribose sugar in DNA.[3][4] This action removes the this compound base, creating an apyrimidinic (AP) site in the DNA.[3][12] The resulting AP site is labile and can be cleaved by heat, alkaline conditions, or by AP endonucleases.[11][13]
Does UDG require a divalent cation for activity?
No, UDG does not require a divalent cation like Mg2+ for its activity and is fully active in the presence of EDTA.[8][13]
What is the optimal pH for UDG activity?
UDG is active over a broad pH range, with an optimal pH of 8.0.[1][8]
Can UDG act on both single-stranded and double-stranded DNA?
Yes, UDG efficiently hydrolyzes this compound from both single-stranded and double-stranded DNA.[2][14]
Can UDG remove this compound from RNA?
No, UDG is specific for DNA and does not show activity on RNA substrates.[3][4][5]
Data Presentation
Table 1: Recommended Reaction Conditions for UDG Digestion
| Parameter | Recommended Condition | Notes |
| Enzyme Concentration | 1 unit per 0.1 µg of this compound-containing DNA | May need optimization based on substrate complexity. |
| Incubation Temperature | 37°C (general applications)[1][2][3] | 15-25°C for PCR carry-over prevention.[2] |
| Incubation Time | 10 - 30 minutes[3][4] | Longer times may be needed for complex substrates. |
| pH | 8.0[1][8] | Active over a broad pH range. |
Table 2: Common Buffer Components for UDG Reactions
| Component | Typical Concentration | Purpose |
| Tris-HCl | 20 mM | Buffering agent to maintain pH.[1][2] |
| EDTA | 1 mM | Chelates divalent cations, which are not required.[1][2] |
| DTT | 1 mM | Reducing agent to maintain enzyme stability.[1] |
Experimental Protocols
Standard Protocol for Removal of this compound from DNA using UDG
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
This compound-containing DNA: X µl (up to 0.1 µg)
-
10X UDG Reaction Buffer: 2 µl
-
This compound-DNA Glycosylase (1 unit/µl): 1 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Incubation: Mix the components gently and incubate at 37°C for 10-30 minutes.
-
Enzyme Inactivation (Optional but Recommended): Heat the reaction at 95°C for 10 minutes to inactivate the UDG.
-
Downstream Application: The treated DNA is now ready for use in downstream applications such as PCR, cloning, or sequencing. For PCR applications where dUTP is used to prevent carry-over, the UDG treatment is performed prior to the PCR amplification.[2][12]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound-DNA Glycosylase digestion.
References
- 1. neb.com [neb.com]
- 2. itwreagents.com [itwreagents.com]
- 3. qiagen.com [qiagen.com]
- 4. This compound DNA Glycosylase [qiagen.com]
- 5. wizbiosolution.com [wizbiosolution.com]
- 6. fishersci.dk [fishersci.dk]
- 7. researchgate.net [researchgate.net]
- 8. genetbio.com [genetbio.com]
- 9. genscript.com [genscript.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. synthesisgene.com [synthesisgene.com]
- 12. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. neb.com [neb.com]
Technical Support Center: Troubleshooting Background Noise in Uracil Detection Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to background noise in uracil (B121893) detection assays. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the background signal in my negative control wells unexpectedly high?
High background in negative controls is a common issue that can obscure the specific signal and reduce the assay's dynamic range. This often points to problems with non-specific binding of assay reagents or contamination.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies or detection reagents to the plate surface.
-
Suboptimal Antibody/Probe Concentration: The concentration of the primary or secondary antibody, or the detection probe, may be too high, leading to non-specific binding.[3][4][5]
-
Solution: Perform a titration experiment to determine the optimal concentration of your antibodies or probes. The goal is to find a concentration that provides a robust specific signal with minimal background.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents in the wells, contributing to a high background signal.[6][7]
-
Solution: Increase the number of wash cycles and/or the volume of wash buffer. Ensure that the washing is vigorous enough to remove unbound reagents without disturbing the specifically bound components.
-
-
Contamination of Reagents: Reagents, including buffers, antibodies, or the substrate, may be contaminated with this compound-containing DNA or other interfering substances.
-
Solution: Use fresh, high-quality reagents. Prepare buffers and working solutions fresh for each experiment. If carry-over contamination from previous PCR products is suspected, consider treating your reaction mixtures with this compound-DNA Glycosylase (UDG) prior to the assay.[8]
-
-
Sample-related Issues: In fluorescence-based assays, the sample itself might exhibit autofluorescence.[9][10]
-
Solution: Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum or employing autofluorescence quenching reagents.[10]
-
Q2: I'm observing high variability between my replicate wells. What could be the cause?
High variability between replicates can compromise the reliability and reproducibility of your results. This issue often stems from inconsistencies in assay setup and execution.
Possible Causes and Solutions:
-
Pipetting Inaccuracies: Inconsistent pipetting of samples, reagents, or wash buffers can lead to significant well-to-well variation.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
-
-
Inconsistent Incubation Times or Temperatures: Variations in incubation times or temperatures across the plate can affect the kinetics of enzymatic reactions or binding events.
-
Solution: Ensure uniform incubation conditions for all wells. When incubating at room temperature, avoid placing the plate in areas with temperature fluctuations. For temperature-controlled incubations, ensure the incubator provides uniform heating.
-
-
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to a non-uniform distribution of reactants and inconsistent results.
-
Solution: Gently tap the plate after adding reagents to ensure proper mixing. Avoid vigorous shaking that could lead to cross-contamination between wells.
-
Q3: My positive controls are showing a weak or no signal. What should I do?
A weak or absent signal in positive controls indicates a problem with one or more critical components or steps of the assay.
Possible Causes and Solutions:
-
Inactive Enzyme or Reagents: The this compound-DNA Glycosylase (UDG) or other enzymes in the assay may have lost activity due to improper storage or handling. Similarly, substrates or detection reagents may have degraded.
-
Solution: Verify the activity of your enzymes and the integrity of your reagents. Use fresh reagents and ensure they are stored at the recommended temperatures.
-
-
Incorrect Reagent Concentrations: The concentration of a critical reagent, such as the substrate or a cofactor, may be too low.
-
Solution: Double-check the concentrations of all reagents in your working solutions.
-
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal for the enzymatic reaction or binding events.
-
Solution: Review the manufacturer's protocol for the recommended assay conditions. If necessary, perform optimization experiments to determine the optimal conditions for your specific setup.
-
-
Problem with the Positive Control Sample: The positive control DNA may be degraded or at a lower concentration than expected.
-
Solution: Verify the integrity and concentration of your positive control DNA using a reliable quantification method.
-
Data Presentation: Troubleshooting High Background
The following table provides an example of how to systematically troubleshoot high background by optimizing key assay parameters. The values presented are illustrative and the optimal conditions should be determined empirically for each specific assay.
| Parameter Optimized | Condition A | Signal (RFU) - Condition A | Background (RFU) - Condition A | Signal-to-Noise (S/N) - Condition A | Condition B | Signal (RFU) - Condition B | Background (RFU) - Condition B | Signal-to-Noise (S/N) - Condition B |
| Blocking Buffer | 1% BSA | 1200 | 400 | 3.0 | 3% BSA | 1150 | 200 | 5.75 |
| Primary Antibody Dilution | 1:500 | 1500 | 600 | 2.5 | 1:2000 | 1000 | 150 | 6.67 |
| Number of Washes | 2 washes | 1300 | 500 | 2.6 | 4 washes | 1250 | 250 | 5.0 |
RFU: Relative Fluorescence Units. S/N is calculated as Signal / Background.
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol describes a method for determining the optimal dilution of a primary antibody to maximize the signal-to-noise ratio.
Materials:
-
96-well microplate coated with this compound-containing DNA (or appropriate target)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against the target
-
Enzyme-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution
-
Stop solution (if applicable)
-
Plate reader
Methodology:
-
Coat and Block Plate: Coat the wells of a 96-well plate with the target antigen and block with a suitable blocking buffer.[12]
-
Prepare Primary Antibody Dilutions: Prepare a serial dilution of the primary antibody in antibody diluent. A typical starting range might be from 1:250 to 1:4000.[3]
-
Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells. Include a negative control well with only the antibody diluent. Incubate according to the recommended protocol.[12]
-
Wash: Wash the plate thoroughly with wash buffer to remove unbound primary antibody.[3]
-
Incubate with Secondary Antibody: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells and incubate.[12]
-
Wash: Wash the plate thoroughly with wash buffer.[3]
-
Develop and Read: Add the substrate and incubate for the recommended time. Add the stop solution and read the plate at the appropriate wavelength.[12]
-
Analyze Results: Plot the signal intensity versus the antibody dilution. The optimal dilution is the one that provides a high signal-to-noise ratio.
Protocol 2: Optimizing Washing Steps
This protocol provides a general guideline for optimizing the washing steps to reduce background noise.
Materials:
-
Assay plate with bound reagents
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Multichannel pipette or automated plate washer
Methodology:
-
Initial Wash: After an incubation step, aspirate the solution from the wells.
-
Vary Wash Cycles: Compare the results from different numbers of wash cycles (e.g., 2, 3, 4, or 5 washes).
-
Vary Wash Volume: Use a sufficient volume of wash buffer to completely cover the well surface (e.g., 200-300 µL for a 96-well plate).
-
Vary Incubation/Soak Time: For each wash step, consider including a short soak time (e.g., 30-60 seconds) before aspirating the wash buffer.
-
Vigorous Aspiration: Ensure complete removal of the wash buffer after each wash step by inverting the plate and tapping it firmly on a clean paper towel.
-
Compare Results: Analyze the signal and background levels for each washing condition to determine the optimal procedure that minimizes background without significantly reducing the specific signal.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for high background noise.
Caption: Enzymatic cascade of a this compound detection assay.
References
- 1. biocompare.com [biocompare.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. WO2014160254A2 - Minimizing errors using this compound-dna-n-glycosylase - Google Patents [patents.google.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 5-Fluorouracil Delivery and Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the delivery and uptake of 5-fluorouracil (B62378) (5-FU) in tumor cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Fluorothis compound (5-FU)?
A1: 5-Fluorothis compound is a pyrimidine (B1678525) analog that primarily exerts its anticancer effects through two main mechanisms.[1] Once inside a cell, 5-FU is converted into several active metabolites.[2] One metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits the enzyme thymidylate synthase (TS).[1][2] This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair, leading to "thymine-less" cell death.[1] Additionally, other metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into RNA and DNA, respectively.[1][3][4] This incorporation disrupts RNA processing and triggers DNA damage, contributing to the drug's cytotoxicity.[4][5]
Q2: Why do tumor cells develop resistance to 5-FU, and what are the common mechanisms?
A2: Tumor cells can develop resistance to 5-FU through various mechanisms, which can be either intrinsic or acquired.[6] Key mechanisms include:
-
Target Enzyme Alterations: Overexpression of thymidylate synthase (TS), the primary target of 5-FU, is a major cause of resistance.[1][7]
-
Metabolic Inactivation: Increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, breaks down the drug before it can be effective.[1][2] Up to 80% of administered 5-FU can be catabolized by DPD, primarily in the liver.[1]
-
Altered Drug Transport: Changes in drug influx and efflux can limit the intracellular concentration of 5-FU.[1][3]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, XIAP) and activate survival pathways like NF-κB/STAT3, allowing them to evade drug-induced cell death.[6]
-
Defective DNA Mismatch Repair (MMR): Tumor cells with defective MMR systems may be more resistant to 5-FU despite its incorporation into DNA.[1]
Q3: What are the main strategies to improve the delivery and uptake of 5-FU in tumor cells?
A3: Strategies focus on overcoming the limitations of conventional 5-FU therapy, such as its short half-life, high cytotoxicity, and low bioavailability.[8] A primary approach is the use of drug delivery systems, particularly nanoparticles.[9][10] These systems can:
-
Provide Sustained Release: Nanocarriers can release 5-FU in a controlled manner over an extended period, increasing its therapeutic window.[9][11]
-
Enhance Bioavailability: Nanoparticle formulations can improve the pharmacokinetic parameters of 5-FU, increasing its bioavailability compared to the free drug.[8][11]
-
Enable Targeted Delivery: Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect or be actively targeted by attaching ligands that bind to tumor-specific receptors.[10][12]
-
Reduce Systemic Toxicity: By concentrating the drug at the tumor site, nanodelivery systems can reduce exposure to healthy tissues and minimize adverse side effects.[9][11][12]
-
Co-delivery: Nanocarriers can be used to co-deliver 5-FU with other therapeutic agents to achieve synergistic effects and overcome drug resistance.[8][13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Q: I am performing MTT assays to determine the IC50 of my 5-FU formulation, but the results are not reproducible between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue.[15] Several factors can contribute to this variability. A systematic check of your protocol is recommended.
-
Cell Culture Conditions: Ensure you are using cells within a consistent and narrow passage number range and that they are in the exponential growth phase during treatment.[15] Regularly test for mycoplasma contamination.
-
Compound Preparation: Always prepare fresh stock solutions of 5-FU for each experiment to avoid degradation. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.1%).[15][16]
-
Assay Procedure: Verify the calibration of your pipettes and ensure consistent cell seeding density.[15] Maintain uniform incubation times for both drug treatment and MTT development.[15] Ensure complete solubilization of the formazan (B1609692) crystals before reading the plate.[15]
-
Data Analysis: Use a consistent method for calculating IC50 values, such as non-linear regression, and ensure proper background subtraction.[15]
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Low Encapsulation Efficiency of 5-FU in Nanoparticles
Q: My nanoparticle formulation shows very low encapsulation efficiency for 5-FU. How can I improve this?
A: Low encapsulation efficiency (EE) is a frequent challenge, often related to 5-FU's properties and the nanoparticle system used. 5-FU is a small, hydrophilic molecule, which can make its entrapment in hydrophobic polymer matrices difficult.
-
Polymer/Lipid Composition: Modify the composition of your nanocarrier. For polymeric nanoparticles, using a blend of polymers or copolymers (e.g., PLGA-PEG) can sometimes improve drug-matrix interactions.[8] For lipid-based carriers, adjusting the lipid composition or charge can enhance encapsulation.
-
Preparation Method: The method of nanoparticle preparation is critical. Techniques like double emulsion (w/o/w) are often more suitable for hydrophilic drugs like 5-FU than single emulsion (o/w) methods. Optimize parameters such as sonication power, stirring speed, and solvent evaporation rate.
-
Drug-Carrier Interaction: Introduce components that can interact with 5-FU. For example, incorporating oppositely charged polymers or lipids can improve EE through electrostatic interactions.
-
pH Gradient: For some systems like liposomes, using a pH gradient method can significantly improve the loading of weakly basic or acidic drugs.
Guide 3: No Clear Dose-Response Curve in Cell Viability Assays
Q: My results show a flat line or a non-sigmoid curve, indicating a lack of a clear dose-response. What are the potential causes?
A: A lack of a dose-dependent effect can stem from several experimental factors.[15]
-
Concentration Range: The tested concentration range may be inappropriate for the cell line.[15] It could be too low to induce a response or too high, causing maximum cytotoxicity at all tested concentrations.[15] A broad, multi-log range is recommended for initial experiments (e.g., 0.01 µM to 1000 µM).
-
Incubation Time: The incubation period might be too short for 5-FU to exert its cytotoxic effects.[15] Consider a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal duration.
-
Cell Line Resistance: The chosen cell line might have a high degree of intrinsic resistance to 5-FU.[15] Verify the expected sensitivity of your cell line from the literature.
-
Compound Instability: 5-FU or your formulation may be unstable in the culture medium over the incubation period. Ensure you are using freshly prepared dilutions for each experiment.[16]
Data Presentation
Table 1: Comparison of 5-FU Nanoparticle Delivery Systems
| Nanocarrier Type | Size (nm) | Encapsulation Efficiency / Drug Loading | Key In Vitro / In Vivo Findings | Reference(s) |
| Chitosan-Poly(aspartic acid) | 150 - 220 | ~45% EE | Sustained release compared to free 5-FU; 4-fold increase in AUC in vivo. | [9] |
| Poly(lactic acid) (PLA/PLA-PEG) | Not specified | Not specified | Prolonged 5-FU release; 4-fold enhancement in bioavailability after oral administration in rats. | [8] |
| Mesoporous Silica (MSNs) | Not specified | 0.15–0.18 mg 5-FU / mg MSN | Controlled release over 72 hours; selective cytotoxicity in cancer cells vs. non-cancer cells. | [10] |
| PLGA-PEG | ~145 | 12.5% Loading | Sustained release up to 72h; lower IC50 vs. free 5-FU; prolonged circulation (t½: 5.6h vs 0.8h). | [11] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | High loading capacity | Improved in vitro release compared to free 5-FU. | [8] |
| Magnetic (SmFeO₃) | ~50 | Not specified | Conserved 5-FU potency and activity in vitro. | [8] |
Table 2: Reference IC50 Values of 5-FU in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |
| HT-29 | Colorectal Cancer | 85.37 ± 1.81 µM | Not Specified | [17] |
| HT-29 | Colorectal Cancer | 7.8 µM (free 5-FU) | Not Specified | [11] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 µM | Not Specified | [17] |
| MCF-7 | Breast Cancer | 31.2 µg/mL | Not Specified | [17] |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 µM | Not Specified | [17] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, exposure time, assay type) and should be determined empirically for your specific system.[15]
Signaling Pathways and Experimental Workflows
5-FU Metabolic Activation and Mechanism of Action
The efficacy of 5-FU depends on its intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.
Caption: Metabolic activation pathway of 5-Fluorothis compound (5-FU).
General Workflow for Evaluating Nanoparticle-Based 5-FU Delivery
This diagram outlines the typical experimental progression for developing and testing a novel 5-FU nanocarrier.
Caption: Experimental workflow for 5-FU nanocarrier evaluation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).[17]
-
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-FU formulation and free 5-FU stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates, sterile incubator, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of your test compounds (e.g., 5-FU-loaded nanoparticles, free 5-FU) in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., blank nanoparticles) and untreated control wells.[17][19]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[17][19]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[15][17]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[15][20]
-
Data Acquisition: Measure the absorbance (optical density) at a wavelength of 570 nm using a microplate reader.[20]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[21]
-
Protocol 2: Cellular Uptake Assay (Qualitative)
Since 5-FU is non-fluorescent, a fluorescent dye (e.g., Rhodamine, Coumarin-6) is often encapsulated within the nanoparticles as a proxy to visualize cellular uptake.[18][22]
-
Materials:
-
Cancer cell lines
-
Culture medium
-
Fluorescently-labeled nanoparticles
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
12- or 24-well plates with sterile glass coverslips
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in 12- or 24-well plates at an appropriate density. Allow cells to attach and grow for 24 hours.[18][22]
-
Treatment: Remove the culture medium and replace it with a medium containing the fluorescently-labeled nanoparticles at the desired concentration. Incubate for a specific time period (e.g., 2, 4, or 24 hours).[18][22]
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Fixation (Optional but recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Staining: Incubate cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the cells again with PBS. Mount the coverslips onto microscope slides using a mounting medium. Visualize the cells using a fluorescence microscope, capturing images in the appropriate channels for the nanoparticle's fluorophore and the nuclear stain. The presence of fluorescence in the cytoplasm indicates nanoparticle uptake.[22]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds (5-FU formulation)
-
PBS, Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat the cells with the test compound at relevant concentrations (e.g., IC50) for 24-48 hours.[17]
-
Cell Harvesting: Collect both floating and adherent cells. Wash with PBS, trypsinize the adherent cells, and combine all cells for each sample. Centrifuge to obtain a cell pellet.[17]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[17]
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in the S phase is often indicative of 5-FU's effect.
-
References
- 1. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Recent Updates on Mechanisms of Resistance to 5-Fluorothis compound and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 5-Fluorothis compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. 5‐Fluorothis compound resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Designing 5-Fluorothis compound Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies to Improve the Anticancer Action of 5-Fluorothis compound by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorothis compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. 5-Fluorothis compound nano-delivery systems as a cutting-edge for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. benchchem.com [benchchem.com]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Systems pharmacology assessment of the 5-fluorothis compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological evaluation of 5-fluorothis compound nanoparticles for cancer chemotherapy and its dependence on the carrier, PLGA - PMC [pmc.ncbi.nlm.nih.gov]
optimization of base editing efficiency and specificity with uracil-N-glycosylase
Welcome to the technical support center for optimizing base editing efficiency and specificity, with a focus on the role of Uracil-N-Glycosylase (UNG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your base editing experiments involving UNG.
Issue 1: Low C•G to T•A Editing Efficiency
Question: I am using a standard cytosine base editor (CBE) but observing very low conversion of C to T at my target locus. What are the possible causes and solutions?
Answer:
Low editing efficiency with CBEs is a common issue and can often be traced back to the activity of the cell's native DNA repair machinery, specifically the this compound-N-Glycosylase (UNG).
-
Underlying Cause: Your CBE successfully deaminates cytosine (C) to This compound (B121893) (U), creating a U•G mismatch. However, the cell's UNG enzyme recognizes this compound as an inappropriate base in DNA and excises it. This initiates the base excision repair (BER) pathway, which often reverts the edited base back to a C, thus reducing your desired T•A outcome.[1][2]
-
Troubleshooting Steps:
-
Incorporate this compound Glycosylase Inhibitor (UGI): The most effective solution is to use a base editor construct that includes a UGI domain. Second-generation base editors (BE2) were developed by fusing UGI to the Cas9-deaminase complex.[1][3] UGI potently inhibits UNG activity at the target site, protecting the this compound intermediate and significantly increasing the efficiency of C•G to T•A conversion.[2]
-
Co-expression of free UGI: If your current CBE construct lacks a fused UGI, co-transfecting a separate plasmid expressing UGI can also enhance editing efficiency.[4]
-
Optimize Delivery Method: Ensure efficient delivery of your base editor and guide RNA plasmids or ribonucleoproteins (RNPs) into the target cells. For plasmid transfections, verify transfection efficiency using a reporter plasmid (e.g., GFP). For RNPs, optimize electroporation or lipid-based transfection parameters.
-
Verify gRNA Efficacy: A poorly designed or inefficient guide RNA will result in low recruitment of the base editor to the target site. Confirm the efficacy of your gRNA, potentially by testing it with a standard Cas9 nuclease and assessing indel formation.
-
Issue 2: High Levels of Undesired C•G to G•C or C•G to A•T Edits (Transversions)
Question: I am aiming for a C•G to T•A edit, but I am seeing a high frequency of C to G or C to A products. Why is this happening and how can I improve the purity of my desired edit?
Answer:
The presence of transversion products (C•G to G•C or C•G to A•T) when using a standard CBE is often a direct consequence of UNG activity on the this compound intermediate.
-
Underlying Cause: When UNG removes the this compound base, it creates an apurinic/apyrimidinic (AP) site.[5] This AP site is then processed by the cell's DNA repair machinery, which can lead to the insertion of different bases opposite the guanine, resulting in transversions. This process is leveraged intentionally in Glycosylase Base Editors (GBEs) to achieve C-to-G or C-to-A edits but is an unwanted byproduct in standard CBE experiments.[5]
-
Troubleshooting Steps:
-
Utilize a UGI-containing Base Editor: As with low efficiency, the primary solution is to use a CBE fused with UGI (e.g., BE2 or later generations like BE3).[2][3] By preventing the excision of this compound, UGI minimizes the formation of the AP site, thereby reducing the frequency of transversion byproducts and increasing the purity of the desired C•G to T•A edit.[2]
-
Cell Type Considerations: Be aware that the activity of DNA repair pathways can vary between different cell types. Some cell lines may have higher endogenous UNG activity, leading to more frequent transversion events.
-
Analyze Sequence Context: The local sequence context at the target site can influence the efficiency of different DNA repair pathways, which may affect the ratio of transition to transversion outcomes.[6] If possible, selecting a different target site with a more favorable sequence context may improve product purity.
-
Issue 3: Off-Target Editing (gRNA-Independent)
Question: I am observing a high number of off-target mutations across the genome that do not seem to be related to my guide RNA's sequence. What is causing this and how can it be minimized?
Answer:
Guide RNA-independent off-target editing is a known issue with some base editors and is typically caused by the promiscuous activity of the deaminase domain on accessible single-stranded DNA (ssDNA) throughout the genome.[7]
-
Underlying Cause: The deaminase component of your base editor (e.g., APOBEC1) can act on ssDNA that becomes transiently available during natural cellular processes like DNA replication and transcription (e.g., within R-loops).[7] This can lead to mutations in unintended locations, independent of Cas9 binding.
-
Troubleshooting Steps:
-
Use Engineered High-Fidelity Deaminases: Several studies have developed engineered deaminase variants with reduced off-target activity while maintaining high on-target efficiency. Consider using base editor versions that incorporate these variants (e.g., YE1-BE3).[8][9]
-
Limit Base Editor Exposure Time: The longer the base editor is active in the cell, the higher the probability of off-target editing. Delivering the base editor as mRNA or as a ribonucleoprotein (RNP) complex instead of a plasmid can reduce its cellular half-life and minimize off-target effects.[7][8]
-
Reduce Expression Levels: High levels of base editor overexpression can exacerbate off-target editing.[7] Titrate the amount of plasmid or RNP delivered to find a concentration that provides sufficient on-target editing with minimal off-target effects.
-
Perform Whole-Genome Sequencing (WGS): To comprehensively assess off-target activity, especially for therapeutic applications, it is crucial to perform WGS on edited and control cell populations.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism between a standard Cytosine Base Editor (CBE) and a Glycosylase Base Editor (GBE)?
A1: The key difference lies in how they handle the this compound intermediate.
-
CBEs (e.g., BE3, BE4): These editors are designed to create a C•G to T•A transition. They fuse a cytidine (B196190) deaminase to a Cas9 nickase and importantly, include a this compound Glycosylase Inhibitor (UGI). The UGI protects the U•G mismatch from being excised by the cell's UNG, guiding the repair pathway towards a T•A outcome.[1][3]
-
GBEs: These editors are designed to create C•G to G•C or C•G to A•T transversions. They consist of a Cas9 nickase, a cytidine deaminase, and a this compound-DNA Glycosylase (UNG) domain.[5] Here, the UNG is a functional part of the editor. It excises the this compound created by the deaminase to intentionally form an AP site, which then stimulates a repair outcome that results in a transversion.[5]
Q2: Can I achieve T to G or T to C edits using a UNG-based system?
A2: Yes, recent research has shown that this is possible through the engineering of UNG variants. By leveraging protein language models and rational design, researchers have optimized UNG variants that can recognize and excise thymine (B56734) (T) instead of this compound.[10][11] When fused with a nickase Cas9, these engineered UNG variants can facilitate T-to-G and T-to-C base editing.[10]
Q3: How do I accurately quantify base editing efficiency?
A3: Several methods are available, each with its own advantages:
-
Sanger Sequencing followed by Computational Analysis: This is a cost-effective and widely used method. After PCR amplifying the target locus from a population of edited cells, the resulting Sanger sequencing trace is analyzed using online tools like EditR or BEAT.[12][13][14] These programs can deconvolute the mixed sequencing chromatograms to estimate the percentage of different edits.
-
Amplicon-based Next-Generation Sequencing (NGS): This is considered the gold standard for quantification.[15] It provides a highly accurate and quantitative readout of all editing outcomes (desired edits, indels, and byproducts) at the target locus by sequencing a large number of individual DNA molecules.
-
Enzymatic Mismatch Cleavage Assays (e.g., T7E1): While sometimes used, these assays are generally less precise for quantifying base editing outcomes compared to sequencing-based methods.[12]
Q4: What is the typical experimental workflow for a base editing experiment in mammalian cells?
A4: A standard workflow can be completed in approximately 1-3 weeks and involves the following key steps:[16]
-
Target Site Selection and gRNA Design: Choose a target sequence with an appropriate PAM for your Cas9 variant, ensuring the target base is within the editor's activity window.
-
Plasmid Preparation/RNP Assembly: Prepare high-quality plasmids for the base editor and the gRNA, or assemble the base editor protein and synthetic gRNA into an RNP complex.
-
Cell Culture and Transfection: Culture your target mammalian cells and deliver the base editing components using an appropriate method (e.g., lipid-based transfection, electroporation).
-
Post-Transfection Incubation: Allow 48-72 hours for the base editor to be expressed and perform the edit.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the target genomic locus using high-fidelity DNA polymerase.
-
Analysis of Editing Outcomes: Analyze the PCR products using methods described in Q3 (e.g., Sanger sequencing analysis or NGS).
Data Presentation
Table 1: Comparison of C-to-G Base Editor (CGBE) Editing Efficiencies with Different Deaminases
| Base Editor Construct | Deaminase Variant | Target Site | C-to-G Editing Efficiency (%) |
| APOBEC-nCas9-Ung | rat APOBEC1 | Endogenous Site 1 | 53.0 |
| APOBEC-nCas9-Ung | rat APOBEC1 | Endogenous Site 2 | 35.0 |
| APOBEC-nCas9-Ung | rat APOBEC1 | Endogenous Site 3 | 42.0 |
| nCDA1-miniCGBE | N-terminal CDA1 | Yeast | ~10 |
| cCDA1-miniCGBE | C-terminal CDA1 | Yeast | ~30 |
| rA1(R33A)-CGBE | rA1 (R33A) | Yeast | ~45 |
| eA3A-CGBE | eA3A | Yeast | ~50 |
Data compiled from studies on glycosylase base editors and engineered CGBEs. Efficiency can vary significantly based on target site and experimental conditions.[5][17]
Table 2: Impact of this compound Glycosylase Inhibitor (UGI) on Cytosine Base Editing Outcomes
| Base Editor | UGI Domain | Desired C>T Editing Efficiency | Undesired Indels/Transversions |
| BE1 (APOBEC1-dCas9) | No | Low | High |
| BE2 (APOBEC1-dCas9-UGI) | Yes | ~3-fold higher than BE1 | Reduced |
This table illustrates the conceptual improvement seen with the addition of UGI, which prevents UNG from excising the this compound intermediate, thereby increasing desired product purity.[2]
Experimental Protocols
Protocol 1: Quantification of Base Editing Efficiency using Sanger Sequencing and EditR
This protocol outlines a cost-effective method to quantify editing efficiency.
-
Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.
-
PCR Amplification:
-
Design primers to amplify a 400-600 bp region surrounding the target site.
-
Perform PCR using a high-fidelity polymerase to minimize amplification errors.
-
Run an aliquot on an agarose (B213101) gel to confirm successful amplification of a single product.
-
-
PCR Product Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Submit the purified PCR product and one of the PCR primers for Sanger sequencing.
-
Data Analysis with EditR:
-
Navigate to the online EditR tool.[12]
-
Upload the Sanger sequencing file (.ab1) of your edited sample.
-
Upload a control sequencing file from an unedited sample.
-
Input the 20-nucleotide guide RNA sequence (without the PAM).
-
The tool will analyze the chromatograms and provide a quantitative breakdown of editing efficiency at each base within the editing window.[13]
-
Visualizations
References
- 1. Precise genome editing with base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Explainer: What Are Base Editors and How Do They Work? - CRISPR Medicine [crisprmedicinenews.com]
- 3. Guidelines for base editing in mammalian cells · Benchling [benchling.com]
- 4. Enhanced base editing by co-expression of free this compound DNA glycosylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylase base editors enable C-to-A and C-to-G base changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of Base Editing Outcomes from Target Library Analysis and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target Editing by CRISPR-guided DNA base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Single-Base Editors and Predictive Tools - CD Genomics [cd-genomics.com]
- 9. DNA Base Editing Induces Substantial Off-target RNA Mutations and Their Elimination by Mutagenesis--Center for Excellence in Brain Science and Intelligence Technology [english.cebsit.cas.cn]
- 10. Protein language models-assisted optimization of a this compound-N-glycosylase variant enables programmable T-to-G and T-to-C base editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Programmable DNA pyrimidine base editing via engineered this compound-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. EditR: A Method to Quantify Base Editing from Sanger Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BEAT: A Python Program to Quantify Base Editing from Sanger Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Event Website - Fourwaves [event.fourwaves.com]
- 16. Precision genome editing using cytosine and adenine base editors in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Off-Target Effects of Uracil-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing the off-target effects of uracil-based therapeutic agents. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist researchers in navigating the challenges associated with the use of these compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects associated with this compound-based therapeutic agents?
A1: this compound-based therapeutic agents, such as 5-fluorothis compound (B62378) (5-FU), function as antimetabolites by interfering with DNA and RNA synthesis. Their off-target toxicity arises because this interference is not exclusive to cancer cells. Healthy, rapidly dividing cells in the body, including those in the bone marrow and gastrointestinal tract, are also susceptible. The primary mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): The active metabolites of many this compound-based drugs inhibit TS, a critical enzyme for DNA synthesis and repair. This leads to a depletion of thymidine (B127349), affecting all rapidly dividing cells.
-
Incorporation into DNA and RNA: Metabolites of these agents can be incorporated into the DNA and RNA of healthy cells, leading to DNA damage, impaired protein synthesis, and ultimately, cell death.
-
Induction of Apoptosis in Non-Target Cells: Off-target binding can trigger programmed cell death (apoptosis) in healthy cells through the activation of various signaling pathways, including those involving caspases.[1][2][3]
Q2: I am observing high cytotoxicity in my non-cancerous control cell line. What are the potential causes and how can I troubleshoot this?
A2: High cytotoxicity in control cell lines is a common issue. Here are some potential causes and troubleshooting steps:
-
Drug Concentration: The concentration of the this compound-based agent may be too high for the specific cell line.
-
Troubleshooting: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cell line and your non-cancerous control. This will help you identify a therapeutic window where the drug is effective against cancer cells while minimizing toxicity to healthy cells.
-
-
Solvent Toxicity: The solvent used to dissolve the drug (e.g., DMSO) may be causing toxicity at the concentration used in your culture medium.
-
Troubleshooting: Ensure the final concentration of the solvent is low (typically ≤0.1% for DMSO) and include a vehicle control (medium with the same concentration of solvent but without the drug) in your experiments.
-
-
Cell Health and Culture Conditions: Unhealthy cells or suboptimal culture conditions can increase sensitivity to therapeutic agents.
-
Troubleshooting: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Regularly check for mycoplasma contamination, as this can alter cellular responses. Maintain consistent cell seeding densities and use cells within a low passage number range.
-
-
Off-Target Genotoxicity: this compound-based agents can cause DNA damage in healthy cells.
-
Troubleshooting: Assess genotoxicity using assays like the Comet assay or Micronucleus assay (see detailed protocols below) to quantify the extent of DNA damage in your control cell lines.
-
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are some strategies:
-
Use of Isogenic Cell Lines: Compare the effects of the drug on a cancer cell line that expresses the target enzyme (e.g., thymidylate synthase) with a genetically modified version of the same cell line where the target has been knocked out or mutated. If the drug is still toxic to the knockout cells, it suggests off-target effects are at play.
-
Rescue Experiments: For agents that deplete essential metabolites, you can try to "rescue" the cells by adding the depleted metabolite back into the culture medium. For example, adding thymidine can help rescue cells from the effects of thymidylate synthase inhibition. If the cells are not rescued, it may indicate that other off-target mechanisms are contributing to cytotoxicity.
-
Molecular Profiling: Analyze changes in gene and protein expression in both target and non-target cells after drug treatment. This can help identify the specific signaling pathways that are activated or inhibited, providing clues about on- and off-target mechanisms.
Q4: Are there strategies to reduce the off-target effects of this compound-based antivirals?
A4: Yes, similar principles apply to this compound-based antiviral agents like zidovudine (B1683550) (AZT) and lamivudine. Their off-target effects often manifest as mitochondrial toxicity.[4] Strategies to mitigate these effects include:
-
Dose Optimization: Using the lowest effective dose to minimize exposure to non-target cells.
-
Combination Therapy: Combining the antiviral with other drugs that may have a protective effect on mitochondria or that allow for a lower dose of the this compound-based agent to be used.
-
Development of Prodrugs: Designing prodrugs that are selectively activated in virus-infected cells can help to limit systemic toxicity.
Troubleshooting Guides
Guide 1: High Background DNA Damage in Comet Assay Negative Controls
This is a frequent issue that can confound the interpretation of genotoxicity data.
| Potential Cause | Troubleshooting Steps |
| Cell Handling: | Mechanical stress from scraping adherent cells can cause DNA damage.[5] |
| Solution: Use enzymatic detachment (e.g., trypsin) or a less harsh scraping method. A pre-incubation with EDTA can facilitate cell detachment.[5] | |
| Reagent Quality: | Contaminated or degraded reagents, such as DMSO or components of the lysis buffer, can induce DNA damage.[5] |
| Solution: Use fresh, high-quality reagents. If using DMSO, consider purging it with nitrogen gas to remove reactive molecules.[5] | |
| Environmental Factors: | Exposure of cells to fluorescent light or extreme temperatures during the assay can cause DNA damage. |
| Solution: Perform all steps of the comet assay under dimmed or yellow light and maintain all solutions and slides at the recommended temperatures (typically 4°C). | |
| Agarose (B213101) Quality: | Impurities in the agarose can lead to background fluorescence and interfere with the assay. |
| Solution: Use high-quality, low-melting-point agarose specifically designed for the comet assay. |
Guide 2: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability: | Differences in cell passage number, confluency, and overall health can significantly impact drug sensitivity. |
| Solution: Standardize your cell culture protocol. Use cells within a defined passage number range and ensure they are in the exponential growth phase when seeding for the assay. | |
| Drug Preparation: | Inaccurate serial dilutions or degradation of the drug stock solution can lead to inconsistent results. |
| Solution: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Aliquot and store stock solutions appropriately to avoid repeated freeze-thaw cycles. | |
| Assay Protocol: | Variations in incubation times, reagent concentrations, or plate reading parameters can introduce variability. |
| Solution: Adhere strictly to a standardized protocol. Ensure consistent incubation times and use calibrated equipment. | |
| Edge Effects: | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. |
| Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
Data Presentation: Comparative Cytotoxicity of this compound-Based Agents
The following table summarizes representative IC50 values for 5-Fluorothis compound (5-FU) and its prodrug Capecitabine in various cancer and non-cancerous cell lines. This data highlights the differential sensitivity and provides a basis for determining a therapeutic window.
| Therapeutic Agent | Cell Line | Cell Type | IC50 (µM) | Reference |
| 5-Fluorothis compound | HCT116 | Colon Carcinoma | 2.2 | [6] |
| HT-29 | Colon Carcinoma | 11.25 | [7] | |
| MCF-7 | Breast Carcinoma | ~1.3 (as µg/ml) | [8] | |
| HepG2 | Liver Carcinoma | 7.0 | [6] | |
| HeLa | Cervical Carcinoma | 50.0 | [6] | |
| H9c2 | Rat Cardiomyoblasts (Normal) | 400.0 | [7] | |
| Capecitabine | MCF-7 | Breast Carcinoma | ~1148 (as µg/ml) | [8] |
| Various Normal & Cancer Cell Lines | - | Generally higher than 5-FU | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). This table is for illustrative purposes.
Mandatory Visualizations
Signaling Pathway: 5-FU Induced Apoptosis in Off-Target Cells
This diagram illustrates a potential pathway by which 5-Fluorothis compound (5-FU) can induce apoptosis in non-cancerous cells, a key off-target effect.
Caption: A simplified diagram of 5-FU-induced apoptosis in off-target cells.
Experimental Workflow: Screening for Off-Target Genotoxicity
This workflow outlines a typical experimental process for assessing the genotoxic off-target effects of a novel this compound-based therapeutic agent.
Caption: A workflow for assessing the genotoxic off-target effects of a new drug.
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment
This protocol is for the alkaline version of the comet assay, which detects both single and double-strand DNA breaks.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (1% in PBS)
-
Low melting point (LMP) agarose (0.7% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.7% LMP agarose (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette 75 µL of this mixture onto the pre-coated slide, spread evenly, and cover with a coverslip.
-
Lysis: After the agarose has solidified at 4°C, gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Carefully remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.
-
Staining: Stain the slides with an appropriate DNA stain according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per sample. Use comet assay software to quantify DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.[10]
In Vitro Micronucleus Assay for Genotoxicity
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Materials:
-
Cell culture medium appropriate for the cell line
-
Cytochalasin B (to block cytokinesis)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates with coverslips) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the this compound-based agent at various concentrations for a duration equivalent to 1.5-2 cell cycles.
-
Addition of Cytochalasin B: At an appropriate time point (e.g., 24 hours after treatment for a cell line with a 24-hour cell cycle), add cytochalasin B to the culture medium to a final concentration that effectively blocks cytokinesis without being overly toxic.
-
Cell Harvest: After a further incubation period to allow for nuclear division, harvest the cells. For adherent cells, this typically involves trypsinization.
-
Hypotonic Treatment: Resuspend the cell pellet in a warm hypotonic solution (e.g., 0.56% KCl) to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. A micronucleus should be round or oval, non-refractile, and its diameter should be between 1/16th and 1/3rd of the main nucleus.
References
- 1. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorothis compound induces apoptosis through the suppression of NF-kappaB activity in human salivary gland cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorothis compound-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide alterations of this compound distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predictive markers for the response to 5-fluorothis compound therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorothis compound-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usa-journals.com [usa-journals.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Stability of Uracil-Containing Aptamers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with uracil-containing aptamers.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid degradation of my RNA aptamer in serum or cell culture media. | Unmodified RNA aptamers are highly susceptible to degradation by ubiquitous nucleases.[1][2][3][4] | Incorporate nuclease-resistant modifications such as 2'-Fluoro (2'-F) or 2'-O-methyl (2'-OMe) substitutions for This compound (B121893) and cytosine during aptamer synthesis.[1][5][6][7]Add a 3'-end cap, such as an inverted deoxy-thymidine (dT), to block exonuclease activity.[1][5][8]Consider PEGylation to increase the hydrodynamic radius and shield the aptamer from nucleases.[1][3] |
| My 2'-fluoro modified aptamer is still degrading in cell culture. | The cell culture may be contaminated with mycoplasma, which produces nucleases that can degrade some modified RNAs.[9][10][11] | Test your cell culture for mycoplasma contamination.If contaminated, discard the culture and start with a fresh, uncontaminated stock.For critical experiments, consider using fully 2'-O-methyl modified aptamers, which have shown higher resistance to mycoplasma-derived nucleases.[9][10] |
| Aptamer binding affinity is lost after introducing chemical modifications. | Modifications can sometimes interfere with the aptamer's three-dimensional structure, which is crucial for target binding.[5][12] | Introduce modifications strategically, avoiding regions known to be critical for target interaction.If the binding region is unknown, consider a post-SELEX modification approach where modifications are systematically introduced and tested.Alternatively, use a modified library during the SELEX process itself to select for aptamers that fold correctly with the modifications.[5][13] |
| Low yield during in vitro transcription of modified aptamers. | Some T7 RNA polymerase variants have reduced efficiency in incorporating modified nucleotides.[14] | Use a mutant T7 RNA polymerase, such as the Y639F variant, which is specifically designed for efficient incorporation of 2'-F and 2'-OMe modified nucleotides.[2][14]Optimize the transcription reaction conditions (e.g., incubation time, temperature, nucleotide concentrations).[14] |
| Difficulty in purifying full-length modified aptamers. | Shorter, truncated sequences may be co-purified with the full-length product. | Use denaturing polyacrylamide gel electrophoresis (PAGE) for purification, which provides high resolution and separates oligonucleotides based on size.Optimize solid-phase synthesis and cleavage conditions to minimize the generation of truncated products. |
Frequently Asked Questions (FAQs)
1. Why is the stability of this compound-containing aptamers a concern?
This compound-containing aptamers are RNA molecules, and natural RNA is rapidly degraded by ribonucleases (RNases) that are abundant in biological fluids like serum and plasma.[1][3] This instability limits their therapeutic and diagnostic applications in vivo.[2][13][15]
2. What are the most common chemical modifications to enhance aptamer stability?
The most common and effective modifications include:
-
2'-Sugar Modifications: Replacing the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro (2'-F) or 2'-O-methyl (2'-OMe) group.[1][5][6] These are the most widely used modifications for increasing nuclease resistance.[8]
-
3'-End Capping: Adding a molecule like an inverted deoxy-thymidine (dT) to the 3'-end of the aptamer. This blocks the action of 3'-exonucleases, a major source of degradation.[1][5][8]
-
Backbone Modifications: Replacing a non-bridging oxygen in the phosphate (B84403) backbone with a sulfur atom to create a phosphorothioate (B77711) linkage, which is resistant to nuclease cleavage.[16]
-
Locked Nucleic Acids (LNAs): Incorporating LNA monomers, which contain a methylene (B1212753) bridge that locks the ribose ring in a specific conformation, enhances thermal stability and nuclease resistance.[1][17]
3. How much can these modifications improve aptamer half-life?
The degree of improvement varies depending on the modification strategy and the specific aptamer sequence. However, significant increases in half-life have been reported:
-
Unmodified RNA has a half-life of minutes in serum.[4][7][16]
-
The addition of a 3'-inverted dT cap can increase stability by 2- to 50-fold.[1]
-
2'-F modification can extend the half-life to several hours.[1][15] For example, the FDA-approved aptamer drug Macugen, which is 2'-F modified, has a half-life of up to 18 hours in human plasma.[7]
-
Fully 2'-O-methylated RNA can have a half-life of over 240 hours.[1]
4. Can I introduce modifications after my aptamer has been selected?
Yes, this is known as a post-SELEX modification.[5] It involves synthesizing the selected aptamer sequence with the desired modifications. This approach is useful when you want to test the effect of different modifications on a known aptamer. However, there is a risk that the modifications may disrupt the aptamer's structure and function.[5]
5. What is modified SELEX?
Modified SELEX (Systematic Evolution of Ligands by Exponential Enrichment) involves using a starting library of oligonucleotides that already contain modified nucleotides.[5][13] This process selects for aptamers that can fold into the correct, high-affinity structure with the modifications already incorporated. This can be a more effective way to generate stable and functional aptamers.
Quantitative Data on Aptamer Stability
Table 1: Comparison of Aptamer Half-Life with Different Modifications in Human Serum
| Aptamer Type | Modification(s) | Estimated Half-Life | Reference(s) |
| Unmodified DNA | None | ~1 hour | [2] |
| DNA with 3' cap | 3'-inverted dT | Several hours | [2] |
| Unmodified RNA | None | Seconds to minutes | [2][4][7] |
| 2'-Fluoro RNA | 2'-F at pyrimidines | ~10 hours | [1][15] |
| 2'-O-Methyl RNA | Fully 2'-OMe modified | >240 hours | [1][15] |
| PEGylated Aptamer | 2'-F/2'-OMe + 40kDa PEG | ~12 hours | [1] |
Experimental Protocols
Protocol 1: Incorporation of 2'-Fluoro-Modified Pyrimidines during In Vitro Transcription for SELEX
This protocol describes the setup for an in vitro transcription reaction to generate a 2'-fluoro-modified RNA pool from a DNA template, often used during a modified SELEX experiment.
Materials:
-
Purified dsDNA template with a T7 promoter
-
Nuclease-free water
-
10x Transcription buffer
-
100 mM DTT
-
RNase inhibitor
-
ATP and GTP solution (100 mM each)
-
2'-Fluoro-dCTP (2'-F-dCTP) and 2'-Fluoro-dUTP (2'-F-dUTP) solution (100 mM each)
-
Mutant T7 RNA Polymerase (e.g., Y639F variant)[14]
-
DNase I (RNase-free)
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
10 µL of 100 mM DTT
-
1 µL of RNase Inhibitor
-
1 µg of dsDNA template
-
4 µL of 100 mM ATP
-
4 µL of 100 mM GTP
-
4 µL of 100 mM 2'-F-dCTP
-
4 µL of 100 mM 2'-F-dUTP
-
2 µL of mutant T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.[14]
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the resulting 2'-F-modified RNA pool using denaturing PAGE or a suitable RNA purification kit.
-
Quantify the RNA concentration using a spectrophotometer.
Protocol 2: Serum Stability Assay
This protocol outlines a method to assess the stability of an aptamer in the presence of serum.
Materials:
-
5'-radiolabeled or fluorescently-labeled aptamer
-
Human serum (or serum from the species of interest)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading buffer for gel electrophoresis
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Gel running buffer (e.g., TBE)
-
Stop solution (e.g., formamide (B127407) with EDTA)
Procedure:
-
Incubate the labeled aptamer (final concentration ~1 µM) in 90% human serum at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of stop solution. This will denature the nucleases.
-
Store the quenched samples on ice or at -20°C until all time points are collected.
-
Analyze the samples by denaturing PAGE. Load an equal amount of each time point onto the gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the bands using a phosphorimager (for radiolabeled aptamers) or a fluorescence scanner.
-
Quantify the intensity of the full-length aptamer band at each time point.
-
Calculate the percentage of intact aptamer remaining at each time point relative to the 0 time point.
-
Plot the percentage of intact aptamer versus time and determine the half-life (the time at which 50% of the aptamer is degraded).
Visualizations
Caption: Workflow for generating nuclease-resistant this compound-containing aptamers using modified SELEX.
Caption: Decision tree for selecting an appropriate aptamer stabilization strategy.
Caption: Mechanism of nuclease degradation and protection by chemical modifications.
References
- 1. basepairbio.com [basepairbio.com]
- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. basepairbio.com [basepairbio.com]
- 4. news-medical.net [news-medical.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media | Semantic Scholar [semanticscholar.org]
- 12. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the stability of aptamers by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. aptamergroup.com [aptamergroup.com]
- 17. Methods for Improving Aptamer Binding Affinity [mdpi.com]
Technical Support Center: Uracil Adduct Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of uracil (B121893) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during experimental workflows.
Introduction
This compound, a key component of RNA, can also be found in DNA as a result of cytosine deamination or misincorporation of dUTP during replication. While cells possess robust repair mechanisms, the presence of this compound and its various modified forms (adducts) in DNA can have significant biological consequences, ranging from mutagenesis to targeted therapeutic effects in cancer treatment. The accurate identification and quantification of these adducts by mass spectrometry are therefore critical. However, the analysis is often complicated by the presence of ambiguous peaks arising from isobaric and isomeric species, leading to potential misidentification and inaccurate quantification. This guide provides practical solutions to these common challenges.
Troubleshooting Guide: Resolving Ambiguous Peaks
The primary challenge in the mass spectrometry of this compound adducts is the confident identification of the target analyte in the presence of other molecules with the same nominal mass-to-charge ratio (isobaric interference) or molecules with the same elemental composition but different structures (isomeric interference).
Issue: An unexpected or ambiguous peak is observed at the target m/z.
Possible Cause 1: Isobaric Interference
An unrelated molecule has the same nominal mass as your target this compound adduct.
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize an HRMS instrument (e.g., Orbitrap, TOF) to obtain an accurate mass measurement. Isobaric compounds will have slightly different exact masses due to differences in their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion. Isobaric compounds will likely produce different fragment ions, allowing for their differentiation. For nucleoside adducts, a characteristic neutral loss of the deoxyribose moiety (116.0474 Da) is a strong indicator of a nucleoside structure.[1]
Table 1: Example of Distinguishing Isobaric Species with HRMS
| Putative Identity | Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) | Mass Difference (Da) |
| 5-Hydroxydeoxyuridine | C9H12N2O6 | 244 | 244.0695 | - |
| N4-Ethenyldeoxycytidine | C11H15N3O4 | 244 | 244.1089 | +0.0394 |
Possible Cause 2: Isomeric Interference
A different this compound adduct with the same elemental composition is co-eluting with your target analyte.
Solution:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the isomers. This can involve changing the column chemistry (e.g., different C18 phases, HILIC), mobile phase composition, gradient profile, or temperature.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns or different relative abundances of fragment ions upon collision-induced dissociation (CID). Careful analysis of the MS/MS spectra can reveal these differences.[2]
Table 2: Differentiating Isomeric this compound Adducts by MS/MS
| Isomeric Adduct | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Distinguishing Feature |
| 5-Hydroxythis compound Adduct | [M+H]+ | [M+H - H2O]+ | Loss of water is often a prominent fragment. |
| 6-Hydroxythis compound Adduct | [M+H]+ | [M+H - CO]+ | Loss of carbon monoxide may be more favorable. |
| This compound-N1-propanoic acid | 185.05 | Varies | Fragmentation pattern will differ significantly from C5- and N3- adducts.[3] |
| This compound-N3-propanoic acid | 185.05 | Varies | Will produce a distinct fragmentation pattern from N1- and C5- adducts. |
Possible Cause 3: In-source Adduct Formation
The target analyte is forming adducts with ions present in the mobile phase or from the sample matrix (e.g., [M+Na]⁺, [M+K]⁺). This can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate spectral interpretation.
Solution:
-
Optimize Mobile Phase: Add a small amount of a proton source, such as 0.1% formic acid, to the mobile phase to promote the formation of [M+H]⁺.
-
Use High-Purity Solvents: Employ LC-MS grade solvents and additives to minimize metal ion contamination.
-
Recognize Adduct Patterns: Be aware of the characteristic mass differences for common adducts (e.g., +22 Da for Na⁺ relative to H⁺ for a singly charged ion).
Frequently Asked Questions (FAQs)
Q1: My signal intensity for the this compound adduct is very low. What can I do?
A1:
-
Sample Concentration: Ensure your sample is sufficiently concentrated. If it's too dilute, the signal may be below the limit of detection.
-
Ionization Efficiency: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for your specific analyte. Electrospray ionization (ESI) is commonly used for these polar molecules.
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. Improve sample cleanup (e.g., solid-phase extraction) or optimize chromatographic separation to move the analyte away from interfering matrix components.
Q2: I see multiple peaks in my chromatogram with the same m/z. What could be the cause?
A2: This is likely due to the presence of isomers that are being separated by your chromatography. If you have standards for the different possible isomers, you can inject them individually to confirm their retention times. If standards are not available, you may need to use advanced MS techniques like MS/MS or ion mobility spectrometry to help differentiate them. Tautomers of this compound can also exist in the gas phase and potentially contribute to this phenomenon.[4][5]
Q3: What is the best way to confirm the identity of an unknown this compound adduct?
A3: The gold standard for unambiguous identification is to compare the retention time and the full MS/MS spectrum of your unknown peak to that of a synthesized, purified analytical standard analyzed under the identical experimental conditions.[1]
Q4: How can I differentiate between this compound adducts formed exogenously (e.g., from a drug) and those formed endogenously?
A4: Stable isotope labeling is the most effective method for this purpose. By treating cells or animals with a stable isotope-labeled version of the compound of interest (e.g., containing ¹³C or ¹⁵N), the resulting exogenous adducts will be mass-shifted. This allows them to be distinguished from the unlabeled endogenous adducts by mass spectrometry.[6][7]
Experimental Protocols
Protocol 1: Unambiguous Identification of this compound Adducts using High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
This protocol outlines a general workflow for the identification of a putative this compound adduct in a biological sample.
-
Sample Preparation:
-
Extract DNA from the biological matrix.
-
Perform enzymatic hydrolysis of the DNA to release the individual nucleosides. A common enzyme cocktail includes nuclease P1 and alkaline phosphatase.
-
Remove proteins, for example by protein precipitation with a cold organic solvent like acetonitrile (B52724).
-
Centrifuge the sample and collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum or nitrogen and reconstitute in the initial mobile phase.
-
-
LC-HRMS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A shallow gradient optimized to resolve the target this compound adduct from other nucleosides and potential interferences.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Perform a full scan MS analysis to determine the accurate mass of the precursor ion. This will provide the elemental formula.
-
-
HR-MS/MS Analysis:
-
Perform a data-dependent acquisition (DDA) experiment where the instrument automatically selects the most intense ions from the full scan for fragmentation.
-
Alternatively, if the m/z of the target adduct is known, perform a targeted MS/MS experiment (also known as parallel reaction monitoring or PRM on some instruments).
-
Set the collision energy (HCD or CID) to achieve a good fragmentation pattern. A characteristic neutral loss of the deoxyribose (116.0474 Da) is a key diagnostic for deoxyribonucleoside adducts.[1]
-
Analyze the high-resolution fragment ion spectrum to obtain elemental formulas for the fragments, which provides structural information about the modification on the this compound base.
-
-
Data Analysis:
-
Extract the ion chromatogram for the accurate mass of the precursor ion.
-
Analyze the MS/MS spectrum for characteristic fragments and neutral losses.
-
If a synthetic standard is available, compare the retention time and MS/MS spectrum for confirmation.
-
Protocol 2: Differentiating Exogenous vs. Endogenous Adducts with Stable Isotope Labeling
This protocol provides a conceptual framework for using stable isotopes to distinguish the origin of a this compound adduct.
-
Experimental Design:
-
Synthesize or procure a stable isotope-labeled version of the compound suspected of forming the this compound adduct (e.g., ¹³C- or ¹⁵N-labeled).
-
Treat one group of cells or animals with the labeled compound and a control group with the unlabeled compound.
-
Include an untreated control group to measure the basal endogenous levels of the adduct.
-
-
Sample Preparation:
-
Following the treatment period, harvest the tissues or cells and extract the DNA.
-
Spike the DNA sample with a heavy-labeled internal standard of the adduct of interest (e.g., containing both ¹³C and ¹⁵N) before enzymatic hydrolysis. This standard is used for accurate quantification.
-
Perform enzymatic hydrolysis and sample cleanup as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Use a triple quadrupole or high-resolution mass spectrometer capable of targeted MS/MS analysis (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).
-
Develop an acquisition method with three separate transitions:
-
One for the endogenous (unlabeled) adduct.
-
One for the exogenous (labeled) adduct.
-
One for the heavy-labeled internal standard.
-
-
The precursor and fragment m/z values for the labeled species will be shifted according to the number and type of isotopes incorporated.
-
-
Data Analysis:
-
Quantify the peak areas for the endogenous, exogenous, and internal standard transitions.
-
The ratio of the endogenous peak area to the internal standard peak area will give the amount of the adduct formed from natural cellular processes.
-
The ratio of the exogenous peak area to the internal standard peak area will give the amount of the adduct formed from the external treatment.
-
Visualizations
Caption: The Base Excision Repair (BER) pathway for removing this compound from DNA.
References
- 1. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Tautomerism of this compound and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tera.org [tera.org]
improving the signal-to-noise ratio in uracil-based in situ hybridization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in uracil-based in situ hybridization (ISH) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound-based ISH, offering potential causes and solutions in a question-and-answer format.
High Background Staining
Question: I am observing high background staining across my tissue section, which obscures the specific signal. What are the possible causes and how can I reduce it?
Answer: High background staining is a frequent challenge in ISH and can arise from several factors. The primary causes include non-specific probe binding, insufficient washing, and inadequate blocking. Here are some troubleshooting steps to mitigate high background:
-
Optimize Probe Concentration: An excessively high probe concentration is a common cause of increased background noise. It is crucial to perform a probe concentration gradient test, typically ranging from 0.1 to 5 µg/mL, to determine the optimal working concentration that maximizes signal while minimizing background.[1]
-
Increase Post-Hybridization Wash Stringency: Inadequate post-hybridization washes can leave unbound or weakly bound probes on the tissue, leading to high background. To remove non-specific probe binding, you can increase the stringency of your washes by:
-
Enhance Blocking Steps: Inadequate blocking can lead to non-specific binding of the probe or detection reagents.
-
Include blocking agents like salmon sperm DNA or tRNA in your pre-hybridization and hybridization buffers.[2]
-
Consider adding an acetylation step after permeabilization to block positively charged amines, which can electrostatically bind the negatively charged probe.[2]
-
Ensure blocking buffers contain a gentle detergent like Tween-20 (typically 0.05%) to minimize hydrophobic interactions.[3]
-
-
Prevent Tissue Drying: Allowing tissue sections to dry out at any stage, especially during long incubations, can cause heavy, non-specific staining, often at the edges of the section.[4][5] Use a humidified hybridization chamber to prevent evaporation.[6]
-
Check for Endogenous Enzyme Activity: If using an enzymatic detection method (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal. Quench endogenous peroxidases with 3% H₂O₂.[7][8]
Weak or No Signal
Question: My ISH experiment resulted in a very weak signal or no signal at all. What could be the reason, and how can I improve the signal intensity?
Answer: A weak or absent signal can be frustrating and may stem from issues with tissue preparation, probe quality, or the detection system. Here are key areas to troubleshoot:
-
Ensure Optimal Tissue Fixation: The quality of fixation is critical for preserving RNA integrity.[4]
-
Use known and consistent fixation conditions (fixative type, pH, temperature, and time). Under-fixation can lead to RNA degradation, while over-fixation can mask the target sequence, preventing probe access.[4]
-
For formalin-fixed paraffin-embedded (FFPE) tissues, ensure complete deparaffinization, as residual paraffin (B1166041) can impede probe penetration and cause poor staining.
-
-
Verify Probe Integrity and Labeling Efficiency: The probe itself might be the source of the problem.
-
Check for probe degradation by running an aliquot on a gel.[9]
-
Ensure efficient labeling of the probe with This compound (B121893) analogs (e.g., DIG-UTP or Biotin-UTP).[1] For non-radioactive probes, a labeling density of 2-5 labeled molecules per 100 bp is recommended.[1]
-
-
Optimize Permeabilization: The cell membrane and proteins can act as a barrier to probe penetration.
-
Treating sections with proteinase K helps to digest proteins and unmask the target RNA. The concentration and incubation time for proteinase K treatment may require optimization depending on the tissue type and fixation time.[6]
-
-
Confirm Detection System Functionality: The components of your detection system may be inactive.
-
Ensure that the enzyme conjugate (e.g., anti-DIG-AP) is active and that the substrate is working correctly. You can test this by mixing a drop of the conjugate with the substrate in a tube; a color change should be observed.[10]
-
If using a fluorescent-based detection system, check for autofluorescence in your tissue by examining a section that has not been hybridized with a probe.
-
Quantitative Data Summary
Optimizing various parameters in your ISH protocol is key to achieving a high signal-to-noise ratio. The following tables provide recommended starting concentrations and conditions for critical steps.
| Parameter | Recommended Range/Value | Notes |
| Probe Concentration | 0.1 - 5 µg/mL | Titration is essential to find the optimal concentration for your specific probe and target.[1] Excessive concentration increases background, while insufficient concentration leads to weak signals.[1] |
| Proteinase K Concentration | 1 - 20 µg/mL | The optimal concentration and incubation time depend on the tissue type, fixation method, and duration.[6][11] Over-digestion can destroy tissue morphology and lead to signal loss. |
| Hybridization Temperature | 55 - 65°C | The optimal temperature depends on the probe sequence (especially GC content) and length.[6] Higher temperatures increase stringency, which can reduce non-specific binding. |
| Post-Hybridization Wash | ||
| - Low Stringency Wash | 2X SSC, 0.1% SDS at Room Temperature (2 x 5 min) | Removes bulk hybridization buffer and loosely bound probe.[1] |
| - High Stringency Wash | 0.1X - 0.5X SSC at 55 - 65°C (2 x 15-20 min) | This is a critical step for removing non-specifically bound probes.[1][2] The temperature and SSC concentration should be optimized for your specific probe. |
| Antibody Dilution | Varies (refer to manufacturer's datasheet) | For detection of labeled probes (e.g., anti-DIG antibody), perform a titration to determine the optimal dilution that maximizes signal and minimizes background.[6] |
Experimental Protocols
This section provides a detailed methodology for a standard this compound-based in situ hybridization experiment.
Key Experimental Protocol: this compound-Based Chromogenic In Situ Hybridization
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene: 2 times for 3 minutes each.
-
Transfer to xylene:100% ethanol (B145695) (1:1): 3 minutes.
-
Rehydrate through a graded ethanol series: 100% (2x3 min), 95% (3 min), 70% (3 min), 50% (3 min).
-
Rinse with cold tap water.
-
-
Permeabilization:
-
Pre-hybridization:
-
Hybridization:
-
Dilute the this compound-labeled probe in hybridization solution.
-
Denature the probe by heating at 95°C for 2 minutes, then immediately chill on ice.[6]
-
Drain the pre-hybridization solution from the slides.
-
Add 50-100 µL of the diluted, denatured probe to each section.[6]
-
Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.[6]
-
-
Post-Hybridization Washes:
-
Immunological Detection:
-
Wash slides twice in MABT (maleic acid buffer with Tween 20) for 30 minutes each at room temperature.[6]
-
Block with a suitable blocking buffer (e.g., MABT + 2% BSA) for 1-2 hours at room temperature.[6]
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-label antibody (e.g., anti-digoxigenin-AP) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[6][12]
-
Wash slides 5 times for 10 minutes each with MABT at room temperature.[6]
-
-
Signal Development:
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound-based in situ hybridization.
Caption: A generalized workflow for this compound-based in situ hybridization.
Caption: A troubleshooting decision tree for high background in ISH.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 5. High background in immunohistochemistry | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Troubleshooting Unexpected Phenotypes in Uracil Auxotrophic Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with uracil (B121893) auxotrophic strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected phenotypes encountered during your experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues with this compound auxotrophic strains, particularly those utilizing the URA3 marker in yeast.
Issue 1: ura3 Mutant Strain Grows on Medium Lacking this compound
A ura3 auxotrophic strain should not grow on a minimal medium lacking this compound. If you observe growth, it indicates a deviation from the expected phenotype.
Possible Causes and Troubleshooting Steps:
-
Media Contamination: The most common reason for unexpected growth is the presence of contaminating this compound or related compounds in your selective medium.
-
Action: Prepare fresh selective medium (e.g., SC-Ura) and ensure all components, especially yeast nitrogen base (YNB) and amino acid dropout mixes, are from a reliable source and not contaminated.[1] Test the new batch of media with a wild-type (prototrophic) positive control and a known ura3 negative control. The ura3 control should not grow.
-
-
Strain Contamination or Mislabelling: The culture you are using may not be the correct strain.
-
Action: Streak the culture for single colonies on a non-selective plate (e.g., YPD) and then re-test individual colonies on selective (SC-Ura) and non-selective media. Confirm the strain's genotype using PCR and sequencing of the URA3 locus.[2]
-
-
Reversion or Suppressor Mutations: The ura3 mutation may have reverted to a functional allele, or a secondary mutation (a suppressor) may have occurred elsewhere in the genome, compensating for the this compound auxotrophy.[3][4]
-
Action: If the strain is confirmed to be the correct one, investigate the possibility of genetic reversion. This can be assessed by determining the frequency of reversion. If the issue persists across multiple isolates of the same strain, consider whole-genome sequencing to identify potential suppressor mutations.
-
-
Leaky Phenotype of the ura3 Allele: Some ura3 alleles are "leaky," meaning they have residual Orotidine-5'-phosphate (OMP) decarboxylase activity, which might permit slow growth on media lacking this compound.[5][6]
-
Action: Verify the specific ura3 allele in your strain. Some alleles, like those with Ty element insertions, can have a higher reversion frequency.[6] If a leaky phenotype is suspected, the growth rate on selective media will likely be significantly slower than that of a wild-type strain.
-
Issue 2: 5-FOA Selection Fails (URA3+ Strain Grows on 5-FOA Plates)
5-Fluoroorotic acid (5-FOA) is toxic to cells with a functional URA3 gene.[2][7] Growth of a URA3+ strain on 5-FOA indicates a failure in the selection process.
Possible Causes and Troubleshooting Steps:
-
Improper Media Preparation: This is a frequent cause of 5-FOA selection failure.
-
Incorrect Medium Base: 5-FOA selection must be performed on a synthetic defined (SD) or synthetic complete (SC) medium.[8] Using a rich medium like YPD will interfere with the selection because yeast extract contains this compound, which competes with the toxic product of 5-FOA metabolism.[8]
-
Incorrect 5-FOA Concentration: The standard concentration is 1 g/L.[8] Concentrations that are too low may not be sufficiently toxic.
-
This compound Supplementation: A small amount of this compound (e.g., 50 mg/L) is often added to 5-FOA plates to allow for the initial limited growth of cells before the toxic effects of 5-FOA accumulate.[9] However, excessive this compound will negate the selection.
-
-
High Plating Density: Plating too many cells can lead to a high background of colonies.
-
Action: Perform serial dilutions of your culture and plate a lower number of cells (e.g., 100-200 cells per plate) to ensure the isolation of distinct colonies.[8]
-
-
High Spontaneous Mutation Rate: All yeast strains will generate spontaneous ura3 mutants at a certain frequency.[2]
-
Action: If you observe a high background of resistant colonies, this may be due to a high spontaneous mutation rate in your strain background. Plating fewer cells can help mitigate this issue.
-
Issue 3: 5-FOA Resistant Colonies are this compound Prototrophs (Grow on both 5-FOA and SC-Ura)
The canonical mechanism for 5-FOA resistance is the loss of function of the URA3 gene, resulting in this compound auxotrophy.[7] If you isolate 5-FOA resistant colonies that can still grow without this compound, this points to an alternative resistance mechanism.
Possible Causes and Troubleshooting Steps:
-
Mutations in Other Genes: Mutations in genes other than URA3 can confer 5-FOA resistance without causing this compound auxotrophy. A notable example is the URA6 gene.[7][10][11]
-
Action: Verify the phenotype by re-streaking multiple 5-FOA resistant colonies on both 5-FOA and SC-Ura plates.[8] For colonies that are confirmed to be 5-FOA resistant and Ura+, perform whole-genome sequencing to identify mutations in genes like URA6 or other components of pyrimidine (B1678525) metabolism.[7][11]
-
-
Mixed Colonies: The colony you picked may be a mix of ura3 mutants and this compound prototrophs.
-
Action: Re-streak the colony to obtain well-isolated single colonies and re-test their phenotype on 5-FOA and SC-Ura plates.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using URA3 as a selectable marker?
The URA3 gene encodes Orotidine-5'-phosphate (OMP) decarboxylase, an essential enzyme in the de novo biosynthesis of pyrimidines.[7] This allows for both positive and negative selection.
-
Positive Selection: In a ura3 mutant background, transformation with a functional URA3 gene allows cells to grow on a medium lacking this compound.
-
Negative Selection (Counter-selection): Cells with a functional URA3 gene convert 5-fluoroorotic acid (5-FOA) into the toxic compound 5-fluorothis compound, leading to cell death.[2] This allows for the selection of ura3 mutants, which are resistant to 5-FOA.
Q2: Why is my ura3-52 strain growing slowly on media lacking this compound?
The ura3-52 allele is known to be a Ty insertion into the URA3 gene.[6] This type of mutation can be unstable and may have a higher frequency of reversion or excision, potentially leading to a "leaky" phenotype where a low level of functional Ura3 protein is produced, allowing for slow growth.
Q3: Can the concentration of this compound in the growth medium affect my experiment even if I am not using it for selection?
Yes. The availability of exogenous this compound can have regulatory effects. For instance, in Saccharomyces cerevisiae, the presence of this compound can down-regulate the expression and activity of this compound permease (encoded by the FUR4 gene), which is responsible for this compound uptake.[12][13] This feedback mechanism helps prevent the buildup of excess intracellular this compound-derived nucleotides.[12][13]
Q4: Are there other genes besides URA3 and URA6 that can be involved in unexpected 5-FOA resistance phenotypes?
While mutations in URA3 and URA6 are the most well-documented causes of 5-FOA resistance, it is conceivable that mutations in other genes involved in pyrimidine biosynthesis, salvage, or transport could also lead to resistance, though these are less commonly reported.[7][10]
Q5: My strain has a ura3 deletion, but it still shows a different phenotype compared to the parental strain even when grown in this compound-supplemented media. Why?
Even with this compound supplementation, the absence of the URA3 gene can have broader physiological consequences. The metabolic state of a ura3 auxotroph is different from that of a prototroph, which could lead to altered growth characteristics or stress responses.[14] Additionally, if the URA3 marker was used to disrupt another gene, the position of the marker insertion could have unintended effects on the expression of neighboring genes.[15]
Data Presentation
Table 1: Comparison of Expected vs. Unexpected Phenotypes in this compound Auxotrophic Strains
| Genetic Background | Media Condition | Expected Phenotype | Unexpected Phenotype | Possible Cause of Unexpected Phenotype |
| ura3 mutant | SC-Ura (lacks this compound) | No Growth | Growth | Media contamination, strain contamination, reversion/suppressor mutation, leaky allele[1][3][6] |
| URA3+ (wild-type) | SC + 5-FOA | No Growth | Growth | Improper media preparation, high plating density, high spontaneous mutation rate[8] |
| 5-FOA resistant isolate | SC-Ura (lacks this compound) | No Growth (this compound auxotroph) | Growth (this compound prototroph) | Mutation in a gene other than URA3 (e.g., URA6)[7][10][11] |
Experimental Protocols
Protocol 1: Verification of this compound Auxotrophy and 5-FOA Resistance
Objective: To confirm the phenotype of putative ura3 mutants.
Materials:
-
Yeast strains to be tested (putative mutants, wild-type control, known ura3 control)
-
YPD plates
-
SC-Ura plates
-
SC + 5-FOA plates (1 g/L 5-FOA, 50 mg/L this compound)
Procedure:
-
Streak the yeast strains for single colonies on YPD plates and incubate at 30°C for 2-3 days.
-
Pick several individual colonies from each strain.
-
Patch or spot the colonies onto three different types of plates: YPD, SC-Ura, and SC + 5-FOA.
-
Incubate the plates at 30°C for 3-5 days.
-
Analysis:
Protocol 2: PCR-Based Genotyping of the URA3 Locus
Objective: To confirm the genetic modification at the URA3 locus.
Materials:
-
Yeast genomic DNA from the strain
-
Primers flanking the URA3 locus
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Isolate high-quality genomic DNA from the yeast strain.
-
Design primers that anneal to the regions flanking the URA3 open reading frame.
-
Perform PCR using the isolated genomic DNA as a template.
-
Run the PCR products on an agarose gel to analyze their size.
-
Analysis:
-
Wild-type URA3: Will produce a band of a specific, expected size.
-
ura3 deletion/disruption: Will produce a smaller band (for a deletion) or a larger band (for an insertion of another marker).
-
The PCR product can be purified and sent for Sanger sequencing to confirm the exact nature of the mutation.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound biosynthesis pathway and the mechanism of 5-FOA toxicity.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. URA3 - Wikipedia [en.wikipedia.org]
- 3. A Genetic Screen for top3 Suppressors in Saccharomyces cerevisiae Identifies SHU1, SHU2, PSY3 and CSM2: Four Genes Involved in Error-Free DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Induced Down-Regulation of the Yeast this compound Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced down-regulation of the yeast this compound permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Altered Expression of Selectable Marker URA3 in Gene-Disrupted Candida albicans Strains Complicates Interpretation of Virulence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Uracil vs. Thymine in DNA Duplexes: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the thermodynamic stability of DNA duplexes containing uracil (B121893) versus thymine (B56734), supported by experimental data and detailed protocols.
The substitution of thymine with this compound in a DNA duplex is a critical alteration with significant implications for genomic stability and cellular processes. While differing by only a single methyl group, this change induces a measurable decrease in the thermodynamic stability of the DNA double helix. This guide provides a comparative analysis of the stability of this compound- and thymine-containing DNA duplexes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and experimental workflows.
Quantitative Analysis of Duplex Stability
The presence of this compound in place of thymine generally leads to a destabilization of the DNA duplex, as reflected by a decrease in the melting temperature (Tm). This destabilization is influenced by the identity of the neighboring base pairs. Experimental data from thermal melting studies consistently demonstrate this trend.
| DNA Duplex Sequence Context | ΔTm (°C) (this compound vs. Thymine) | ΔΔG°37 (kcal/mol) | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | Reference |
| G-U-A / C-A-T | Destabilizing | 0.3 | Less Favorable | Less Favorable | [1] |
| A-U-A / T-A-T | More Destabilizing | - | - | - | [2] |
| G-C context | Weaker Destabilization | - | - | - | [2] |
Note: A negative ΔTm indicates that the this compound-containing duplex has a lower melting temperature than the thymine-containing counterpart. The thermodynamic data (ΔΔG°, ΔΔH°, ΔΔS°) represents the change upon substitution of thymine with this compound. Specific values are highly dependent on the full sequence and buffer conditions.
The Biological Rationale for Thymine in DNA
The choice of thymine over this compound in DNA is a cornerstone of genomic integrity. This compound can arise in DNA not only through the misincorporation of dUTP during replication but also, and more critically, from the spontaneous deamination of cytosine. This chemical modification, if left unrepaired, would lead to a C-G to T-A transition mutation in subsequent rounds of DNA replication.
To counteract this, cells have evolved a sophisticated Base Excision Repair (BER) pathway. A key enzyme in this pathway, this compound-DNA Glycosylase (UDG), specifically recognizes and excises this compound from the DNA backbone. The presence of thymine as the natural counterpart to adenine (B156593) allows the cellular machinery to unequivocally identify this compound as a damaged base and initiate its removal. Were this compound a normal component of DNA, the repair system would be unable to distinguish between a legitimate this compound and one that arose from cytosine deamination, leading to a high mutation rate.
References
Uracil as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of uracil (B121893) as a biomarker against other established alternatives in the context of specific diseases. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of these biomarkers in research and clinical settings.
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Deficiency
DPD deficiency is a pharmacogenetic syndrome that can lead to severe and sometimes fatal toxicity in patients treated with fluoropyrimidine chemotherapy, such as 5-fluorothis compound (B62378) (5-FU) and capecitabine.[1] Identifying patients with DPD deficiency before treatment is crucial for dose adjustment or selection of alternative therapies.[2][3] this compound has emerged as a key phenotypic biomarker for assessing DPD activity.
Comparison of this compound-based Phenotyping and DPYD Genotyping
The two main strategies for identifying DPD deficiency are phenotyping, which measures DPD enzyme activity, and genotyping, which identifies genetic variants in the DPYD gene that encodes for DPD.[4]
| Biomarker/Test | Method | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound (Phenotyping) | Plasma this compound Concentration | Varies; one study showed 34% for a 16 ng/mL cutoff[5] | Varies | Reflects actual enzyme activity; can identify deficiency caused by non-genetic factors. | Can be influenced by pre-analytical factors like sample handling and storage[6]; lacks standardized cutoff values across all studies. |
| This compound (Phenotyping) | This compound/Dihydrothis compound (B119008) (UH2) Ratio | 87%[7][8] | 93%[7][8] | May offer a more robust measure of DPD function than this compound alone. | Requires measurement of two analytes. |
| This compound (Phenotyping) | Oral this compound Loading Test (U/DHU ratio at 120 min) | 80%[9][10] | 98%[9][10] | Provides a dynamic assessment of DPD function.[9][10] | More complex and time-consuming for the patient. |
| This compound (Phenotyping) | 2-13C-Uracil Breath Test | 100%[1] | 96%[1] | Non-invasive and provides a measure of whole-body DPD activity.[1] | Requires specialized equipment (infrared spectrometer).[1] |
| DPYD Genotyping | Targeted analysis of common DPYD variants | 20-30% (for the four most common variants)[11] | High | Identifies the genetic basis of deficiency; not affected by external factors. | Only detects known variants, missing rare or novel mutations that can cause deficiency.[3] |
Experimental Protocols
Measurement of Plasma this compound by LC-MS/MS
This method is commonly used for the quantitative analysis of this compound in plasma.
-
Sample Preparation: A 100 µL plasma or serum sample is deproteinized using an acetonitrile:methanol solution. The mixture is centrifuged, and the resulting supernatant is diluted with water containing formic acid.[12][13]
-
Chromatography: The prepared sample (25 µL) is injected onto a liquid chromatography system. Chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.[12] The total run time is typically around 5 minutes.[12]
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The system is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound.[14] The limit of quantification can be as low as 0.5 ng/mL.[12][13]
DPYD Genotyping
This involves the analysis of a patient's DNA to identify specific variations in the DPYD gene.
-
DNA Extraction: DNA is extracted from a blood sample.
-
Genotyping Analysis: Targeted genotyping is performed to detect specific single nucleotide polymorphisms (SNPs) known to be associated with DPD deficiency. This is often done using polymerase chain reaction (PCR) based methods.[15] The four most commonly tested variants are c.1905+1G>A (DPYD2A), c.1679T>G (DPYD13), c.2846A>T, and c.1129–5923C>G.[11]
Signaling Pathways and Workflows
Cancer
While this compound's primary validated role is in DPD deficiency screening, emerging research suggests its potential as a biomarker in certain cancers, reflecting altered pyrimidine (B1678525) metabolism in tumor cells. However, it is not yet a widely established cancer biomarker. A leading alternative for non-invasive cancer detection and monitoring is circulating tumor DNA (ctDNA).
Comparison of this compound and Circulating Tumor DNA (ctDNA)
| Biomarker | Method | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound | LC-MS/MS of plasma or tumor tissue | Data is limited and specific to certain cancers (e.g., oral squamous cell carcinoma). | Data is limited. | Reflects metabolic changes in the tumor microenvironment.[6] | Not a universal cancer biomarker; research is still in early stages. |
| ctDNA | Next-Generation Sequencing (NGS) or PCR of plasma | Varies by cancer type and stage (generally lower in early-stage disease).[16] Pooled sensitivity for any mutation in aNSCLC was 69%.[17] | High (often >99%).[16][17] | Can detect tumor-specific mutations non-invasively; useful for monitoring treatment response and detecting minimal residual disease.[18][19] | Lower sensitivity in early-stage cancers; can be challenging to detect in some tumor types.[16] |
Experimental Protocols
Circulating Tumor DNA (ctDNA) Analysis
-
Blood Collection and Plasma Preparation: Blood is collected in EDTA or specialized cell-preserving tubes. Plasma is separated from whole blood through a two-step centrifugation process, typically within a few hours of collection, to minimize contamination from white blood cell DNA.[20][21]
-
ctDNA Extraction: Cell-free DNA (of which ctDNA is a small fraction) is extracted from the plasma.
-
Library Preparation and Sequencing: The extracted DNA is prepared for sequencing. This can be a tumor-informed approach, where specific mutations identified in the patient's tumor tissue are targeted, or a tumor-agnostic approach using a pre-defined panel of cancer-related genes.[19] Next-Generation Sequencing (NGS) is then used to detect and quantify the mutations.[22]
Neurological Diseases
Currently, this compound is not a widely validated biomarker for specific neurological diseases. Research in this area is limited. In contrast, Neurofilament Light Chain (NfL) has emerged as a robust biomarker for neuroaxonal damage across a range of neurological conditions.
Neurofilament Light Chain (NfL) as a Biomarker
NfL is a structural protein of neurons that is released into the cerebrospinal fluid (CSF) and blood upon neuronal injury.[23] Its levels are elevated in various neurological disorders, including multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis.[24][25]
| Biomarker | Method | Application | Advantages | Disadvantages |
| This compound | Not widely established | Primarily investigational | - | Lacks specificity for neurological damage; limited validation studies. |
| Neurofilament Light Chain (NfL) | Immunoassays (e.g., SIMOA, ELISA) in CSF or blood | Diagnosis, prognosis, and monitoring of disease activity and treatment response.[23] | High sensitivity for detecting neuroaxonal injury; measurable in both CSF and blood.[26] | Not specific to a single neurological disease; levels can be influenced by age and other factors.[25] |
Experimental Protocols
Measurement of Neurofilament Light Chain (NfL)
-
Sample Collection: Blood (for serum or plasma) or CSF is collected.
-
Analysis: Ultrasensitive immunoassays, such as the Single Molecule Array (Simoa) technology, are used to quantify the very low concentrations of NfL in blood samples.[26][27] Traditional ELISA methods are often used for the higher concentrations found in CSF.[27]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorothis compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxjournal.org [oxjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using this compound-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorothis compound-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The value of dihydrothis compound/uracil plasma ratios in predicting 5-fluorothis compound-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Evaluation of an oral this compound loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpicpgx.org [cpicpgx.org]
- 12. sciex.com [sciex.com]
- 13. sciex.com [sciex.com]
- 14. Measurement of endogenous this compound and dihydrothis compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating tumor DNA (ctDNA): can it be used as a pan-cancer early detection test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Validity and Utility of Circulating Tumor DNA (ctDNA) Testing in Advanced Non-small Cell Lung Cancer (aNSCLC): A Systematic Literature Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. youtube.com [youtube.com]
- 23. Neurofilament light chain as a biomarker in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Neurofilament light chain as a biomarker in neurological disorders | Semantic Scholar [semanticscholar.org]
- 25. Neurofilament light chain: a biomarker at the crossroads of clarity and confusion for gene-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. Correlation between CSF and blood neurofilament light chain protein: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uracil-Based Anticancer Drugs: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of four prominent uracil-based anticancer drugs: 5-Fluorothis compound (5-FU), Capecitabine, Tegafur, and Trifluridine (B1683248)/Tipiracil (FTD/TPI). The information presented is curated from experimental data to assist in research and development endeavors.
Executive Summary
This compound-based antimetabolites have been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors like colorectal cancer. This guide delves into the comparative efficacy of established and newer agents in this class, highlighting their mechanisms of action, in vitro cytotoxicity, and in vivo therapeutic outcomes. While 5-FU remains a benchmark, its prodrugs, Capecitabine and Tegafur, offer oral administration and potentially improved safety profiles. Trifluridine/Tipiracil has emerged as a valuable option for refractory cases, demonstrating a distinct mechanism of action.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro cytotoxicity and clinical efficacy of the four this compound-based anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50) of this compound-Based Anticancer Drugs in Human Colorectal Cancer Cell Lines
| Drug | HCT-116 (μM) | HT-29 (μM) | DLD-1 (μM) | RKO (μM) | SW48 (μM) | LS180 (μM) |
| 5-Fluorothis compound | >22-fold lower than FTD-treated | - | <2-fold lower than FTD-treated | - | 19.85[1] | 58.22[1] |
| Capecitabine | 24.7 | - | - | - | - | - |
| Tegafur | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trifluridine | 5[2] | - | - | - | - | - |
Table 2: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Drug Combination | Overall Survival (Median) | Progression-Free Survival (Median) | Response Rate |
| 5-FU/Leucovorin | 13.3 months[3] | 4.7 months[3] | 15.5%[3] |
| Capecitabine | 12.5 months[3] | 4.3 months[3] | 24.8%[3] |
| Tegafur/Uracil (UFT) + Leucovorin | - | - | 32.5%[4] |
| Trifluridine/Tipiracil | 7.1 months[5] | 2.0 months[6] | - |
Note: The clinical trial data presented are from different studies and are not from direct head-to-head comparisons of all four drugs in a single trial. The Trifluridine/Tipiracil data is from patients with refractory mCRC.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these drugs stem from their interference with DNA synthesis and function.
5-Fluorothis compound (5-FU)
5-FU is a pyrimidine (B1678525) analog that, once inside the cell, is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), leading to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.
-
Fluorouridine triphosphate (FUTP): Is incorporated into RNA, disrupting its normal processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, leading to DNA damage.
Figure 1. Simplified signaling pathway of 5-Fluorothis compound's mechanism of action.
Capecitabine and Tegafur
Capecitabine and Tegafur are both oral prodrugs of 5-FU. They are converted to 5-FU through enzymatic processes in the body. This multi-step activation is designed to achieve higher concentrations of 5-FU at the tumor site, potentially reducing systemic toxicity.
Figure 2. Activation pathways of Capecitabine and Tegafur to 5-Fluorothis compound.
Trifluridine/Tipiracil (FTD/TPI)
The combination drug FTD/TPI has a distinct mechanism of action from 5-FU.
-
Trifluridine (FTD): A thymidine analog that is incorporated into DNA after phosphorylation. This incorporation leads to DNA dysfunction and inhibits tumor cell growth.
-
Tipiracil (TPI): An inhibitor of thymidine phosphorylase, the enzyme that degrades FTD. TPI increases the bioavailability of FTD.
Figure 3. Mechanism of action of Trifluridine/Tipiracil.
Experimental Protocols
Standardized protocols are crucial for the reliable comparison of drug efficacy. Below are outlines for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the this compound-based anticancer drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Figure 4. Experimental workflow for the MTT cell viability assay.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This model assesses the efficacy of anticancer drugs in a living organism.
-
Cell Culture and Implantation: Culture human colorectal cancer cells and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the drugs (e.g., via oral gavage or intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Figure 5. Experimental workflow for an in vivo tumor growth inhibition study.
Conclusion
The choice of a this compound-based anticancer drug depends on various factors, including the cancer type and stage, prior treatments, and the patient's overall health. 5-FU remains a foundational therapy, while its oral prodrugs, Capecitabine and Tegafur, offer convenience and potentially improved safety. Trifluridine/Tipiracil provides a valuable therapeutic option for patients with refractory colorectal cancer due to its distinct mechanism of action. Further head-to-head comparative studies, particularly in the in vivo setting, are warranted to better delineate the relative efficacy of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phase II study of oral tegafur-uracil and folinic acid as first-line therapy for metastatic colorectal cancer: Taiwan experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluridine and Tipiracil Hydrochloride Increase OS, PFS in Phase III Colorectal Cancer Trial - The Cancer Letter [cancerletter.com]
- 5. In Brief: Trifluridine/Tipiracil (Lonsurf) for Metastatic Colorectal Cancer (online only) | The Medical Letter Inc. [secure.medicalletter.org]
- 6. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different methods for uracil quantification
A Comparative Guide to Uracil (B121893) Quantification Methods for Researchers and Drug Development Professionals
The accurate quantification of this compound in biological matrices is of paramount importance in several areas of research and clinical practice. Notably, it serves as a critical tool for identifying patients with dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity from fluoropyrimidine-based chemotherapies like 5-fluorothis compound (B62378) (5-FU). This guide provides a detailed cross-validation of the most common analytical methods employed for this compound quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Performance Comparison of this compound Quantification Methods
The selection of an analytical method for this compound quantification hinges on a variety of factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, allowing for the detection of low levels of this compound in complex biological samples.[1][2][3] HPLC-UV offers a more cost-effective and widely accessible alternative, though it may have limitations in terms of sensitivity and potential for interference.[4][5]
Below is a summary of the quantitative performance of these methods based on published data.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | As low as 400 pg/mL for 5-FU | Data not consistently available for this compound |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[2][6][7] | 2.5 µg/L[4] |
| Linearity Range | 0.5 - 200 ng/mL[2], 0.625 - 160.0 ng/mL[8], 1 - 100 ng/mL[9][10] | 2.5 - 80 ng/mL[4], 0.2 - 20 µg/mL[11] |
| Intra-day Precision (%RSD) | ≤ 7.3%[8], ≤ 8.0%[6][12] | 5.1 - 12.1%[11] |
| Inter-day Precision (%RSD) | ≤ 8.6%[8], ≤ 7.6%[6][12] | 5.3 - 10.1%[11] |
| Accuracy (% Recovery) | ≤ 17%[8] | 80.4%[4], 98.4 - 105.3%[11] |
Note: The performance characteristics can vary depending on the specific instrumentation, reagents, and protocol used. The data presented here are for comparative purposes.
Detailed Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the successful implementation and replication of this compound quantification assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in biological matrices such as plasma and serum.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add an internal standard working solution.[9]
-
Precipitate proteins by adding 900 µL of a methanol (B129727) and acetonitrile (B52724) mixture (1:1, v/v).[9]
-
Vortex the samples for 10 seconds and shake for 10 minutes.[9]
-
Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the clear supernatant to a new tube and dry it under a stream of nitrogen at 40°C.[9]
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.[9]
2. Chromatographic Separation:
-
Column: Acquity UPLC® HSS T3 (150 × 2.1 mm, 1.8 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: A typical gradient involves starting at 100% A, ramping to 90% B, holding, and then returning to initial conditions.[9]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
This compound is typically quantified in negative ion mode, while its metabolite dihydrothis compound (B119008) can be quantified in positive mode.[9][10]
-
Specific mass transitions for this compound and the internal standard are monitored for quantification. For this compound, a common transition is m/z 110.9 ➔ m/z 42.0.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and cost-effective approach for this compound quantification.
1. Sample Preparation (Solid-Phase Extraction):
-
Pre-treat plasma samples using a solid-phase extraction (SPE) column to remove interfering substances.[4]
-
The specific SPE protocol will depend on the chosen column and manufacturer's instructions.
2. Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[6]
-
Mobile Phase: An optimized ratio of acetonitrile and a buffer solution (e.g., di-potassium hydrogen phosphate) is used for isocratic or gradient elution.[6]
-
Detector: A photodiode array (PDA) or a variable wavelength UV detector is set to monitor the absorbance at a specific wavelength (e.g., 205 nm and 268 nm).[5]
3. Quantification:
-
Quantification is based on the peak area of this compound in the chromatogram, compared to a standard curve prepared with known concentrations of this compound.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the general workflow for this compound quantification and a comparison of the key steps in LC-MS/MS and HPLC-UV methods.
Caption: General workflow for this compound quantification from sample collection to reporting.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of this compound and 5-Fluorothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dihydrothis compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automatic quantification of this compound and dihydrothis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of this compound and dihydrothis compound plasma levels [bio-protocol.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Quantification of this compound, dihydrothis compound, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
New Inhibitor for Uracil Biosynthesis Pathway Shows Promise in Preclinical Models
A novel enzymatic inhibitor, designated "Compound X," has demonstrated significant potency in targeting a key enzyme in the uracil (B121893) biosynthesis pathway, offering a potential new therapeutic avenue for a range of diseases, including cancer and autoimmune disorders. This guide provides a comparative analysis of Compound X against established inhibitors, supported by detailed experimental data and protocols.
The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental cellular process essential for DNA and RNA replication. Consequently, the enzymes within this pathway have emerged as attractive targets for drug development. This guide focuses on the validation of Compound X, a novel inhibitor of a critical enzyme in this pathway, and compares its performance with other known inhibitors.
Comparative Performance of this compound Biosynthesis Pathway Inhibitors
The efficacy of Compound X was evaluated against a panel of known inhibitors targeting three key enzymes in the this compound biosynthesis pathway: Dihydroorotate (B8406146) Dehydrogenase (DHODH), Orotate (B1227488) Phosphoribosyltransferase (OPRT), and Orotidine 5'-Monophosphate Decarboxylase (ODCase). The inhibitory activities are summarized below.
| Target Enzyme | Inhibitor | IC50 / Ki Value | Cell-Based Potency (EC50) |
| DHODH | Compound X | 5 nM (IC50) | 50 nM |
| Brequinar | 5.2 nM (IC50)[1] | - | |
| Teriflunomide | 773 nM (IC50)[1] | - | |
| Leflunomide | 98,000 nM (IC50)[1] | - | |
| ASLAN003 | 35 nM (IC50)[1] | - | |
| BAY 2402234 | 1.2 nM (IC50)[1] | - | |
| OPRT | Compound X | 15 µM (Ki) | - |
| Pyrazofurin 5'-monophosphate | - | - | |
| 5-Fluorothis compound (active metabolites) | - | - | |
| ODCase | Compound X | 500 nM (Ki) | - |
| 6-azauridine 5'-monophosphate (6-aza-UMP) | 12.4 µM (Ki)[2] | - | |
| 6-cyanouridine 5'-monophosphate (6-cyano-UMP) | 29 µM (Ki)[2] | - | |
| 6-aminouridine 5'-monophosphate (6-amino-UMP) | 840 nM (Ki)[2] | - |
This compound Biosynthesis Pathway and Inhibitor Targets
The de novo synthesis of this compound involves a series of enzymatic steps, with DHODH, OPRT, and ODCase playing crucial roles. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step.[3] OPRT then converts orotate to orotidine-5'-monophosphate (OMP).[4] Finally, ODCase decarboxylates OMP to produce uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides.[5] The inhibition of any of these enzymes can disrupt nucleotide metabolism, thereby affecting cell proliferation.[6]
Experimental Validation Workflow
The validation of Compound X involved a multi-step process, beginning with in vitro enzymatic assays to determine its direct inhibitory effect, followed by cell-based assays to assess its efficacy in a biological context.
Detailed Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.[6][7]
Materials:
-
Recombinant human DHODH
-
Compound X and other test compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[7]
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer/DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH, and the test compound dilutions. Include a DMSO-only control.
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.[7]
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[3][7]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Orotate Phosphoribosyltransferase (OPRT) Inhibition Assay (Fluorometric Method)
This assay measures the consumption of orotic acid, the substrate of OPRT, using a fluorogenic reaction with 4-trifluoromethylbenzamidoxime (4-TFMBAO).
Materials:
-
Cell lysate containing OPRT
-
Compound X and other test compounds
-
Assay Buffer: 10 mM KH2PO4-K2HPO4 (pH 8.3), 0.5 mM DTT, 4 mM MgCl2
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Orotic acid
-
4-trifluoromethylbenzamidoxime (4-TFMBAO)
-
Spectrofluorometer
Procedure:
-
Incubate the cell lysate (containing a known amount of protein) with various concentrations of the test compound.
-
Add PRPP and orotic acid to the reaction mixture to initiate the enzymatic reaction. The reaction is typically performed at 37°C.
-
At different time points, take an aliquot of the reaction mixture and stop the reaction.
-
Add 4-TFMBAO to the aliquot and heat at 80°C for 4 minutes under basic conditions to develop fluorescence.
-
Measure the fluorescence intensity (Ex/Em = 340/460 nm).
-
The decrease in fluorescence intensity corresponds to the consumption of orotic acid and thus the activity of OPRT.
-
Calculate the percent inhibition for each inhibitor concentration and determine the Ki value.
Orotidine 5'-Monophosphate (ODCase) Decarboxylase Assay (Spectrophotometric Method)
This assay continuously monitors the decrease in absorbance at 295 nm, which accompanies the conversion of OMP to UMP.[5]
Materials:
-
Purified ODCase enzyme
-
Compound X and other test compounds
-
Assay Buffer: 30 mM Tris HCl Buffer, pH 8.0 at 30°C[5]
-
75 mM Magnesium Chloride Solution (MgCl2)[5]
-
18 mM Orotidine 5'-Monophosphate (OMP) solution[5]
-
Quartz cuvettes
-
Thermostatted spectrophotometer
Procedure:
-
In a quartz cuvette, mix the assay buffer, MgCl2 solution, and OMP solution.
-
Add the desired concentration of the test inhibitor.
-
Equilibrate the mixture to 30°C in the spectrophotometer and monitor the absorbance at 295 nm until it is constant.[5]
-
Initiate the reaction by adding the ODCase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.[5]
-
Determine the rate of reaction (ΔA295nm/minute) from the maximum linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the Ki value.
Cell Proliferation and Uridine Rescue Assay
This assay assesses the cytostatic effect of the inhibitor on cancer cell lines and confirms its on-target activity by rescuing the cells with exogenous uridine.
Materials:
-
Cancer cell line (e.g., SCLC, AML)
-
Cell culture medium and supplements
-
Compound X
-
Uridine
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates
Procedure:
-
Seed the cancer cells in a multi-well plate at an appropriate density.
-
Treat the cells with a serial dilution of Compound X. Include a vehicle control (DMSO).
-
For the rescue experiment, co-treat a parallel set of cells with the same concentrations of Compound X and a high concentration of exogenous uridine (e.g., 500 µM).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve. The rescue of cell viability by uridine confirms that the inhibitor's effect is due to the disruption of the de novo pyrimidine synthesis pathway.
References
- 1. Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 3. biochemistry - The threshold of Ki - Biology Stack Exchange [biology.stackexchange.com]
- 4. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Qualitative Analysis of the Role of Metabolites in Inhibitory Drug-Drug Interactions: Literature Evaluation Based on the Metabolism and Transport Drug Interaction Database - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mutagenic Potential of Uracil and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mutagenic capabilities of uracil (B121893) and its synthetic analogs is crucial for assessing their therapeutic potential and associated risks. This guide provides a comprehensive comparison of the mutagenic profiles of this compound, 5-fluorothis compound (B62378) (5-FU), 5-bromothis compound (B15302) (5-BrU), and 5-nitrothis compound (B18501) (5-NU), supported by experimental data and detailed methodologies.
The mutagenicity of these compounds varies significantly, stemming from their distinct mechanisms of action. While this compound is a natural component of RNA, its presence in DNA is a form of DNA damage. Its analogs, often used in chemotherapy and research, exhibit more direct mutagenic properties through various modes of interference with DNA replication and repair.
Comparative Analysis of Mutagenic Potential
The following table summarizes the available quantitative data on the mutagenic potential of this compound and its analogs from key experimental assays: the Ames test, the comet assay, and the micronucleus assay. Direct comparative studies across all four compounds are limited; therefore, data from individual studies are presented.
| Compound | Ames Test (Revertants/plate) | Comet Assay (% Tail DNA or Tail Moment) | Micronucleus Assay (Frequency of Micronucleated Cells) |
| This compound | Not typically mutagenic in standard Ames strains. | Can induce DNA strand breaks as a consequence of base excision repair, but direct quantitative data is limited. | Did not induce micronucleus formation in mouse L5178Y cells.[1] |
| 5-Fluorothis compound (5-FU) | A novel derivative showed no mutagenicity in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.[2] Data on 5-FU itself is limited in this format. | Induces DNA damage, leading to an increase in % Tail DNA.[3] | Induced a dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs) in fetal mouse liver, with a peak frequency of 13.6%.[4] Also shown to increase micronucleus frequency in mouse L5178Y cells.[1] |
| 5-Bromothis compound (5-BrU) | Data from direct Ames testing is not readily available. A study using a 5-BrU-containing oligonucleotide in yeast did not find it to be directly mutagenic.[4] | Induces DNA damage that can be measured by the comet assay, though specific comparative quantitative data is scarce. | Known to induce chromosomal aberrations, which would lead to an increase in micronucleus formation. |
| 5-Nitrothis compound (5-NU) | Data not readily available. | Data not readily available. | Data not readily available. |
Mechanisms of Mutagenesis
This compound: this compound is not inherently mutagenic in its free form. However, its presence in DNA, arising from either the deamination of cytosine or the misincorporation of dUMP, is a lesion that triggers the Base Excision Repair (BER) pathway.[5] While BER is a crucial repair mechanism, the process itself involves the creation of transient single-strand breaks. If the repair process is overwhelmed or faulty, these breaks can persist and lead to chromosomal aberrations.
5-Fluorothis compound (5-FU): The mutagenicity of 5-FU is multifaceted. As a this compound analog, it can be misincorporated into both DNA and RNA. Its primary mode of cytotoxicity and mutagenicity stems from the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine. This inhibition leads to an imbalance in the nucleotide pool, specifically an accumulation of dUMP, which can then be misincorporated into DNA in place of thymidine.[6] 5-FU has been shown to induce a characteristic mutational signature dominated by T>G substitutions.
5-Bromothis compound (5-BrU): 5-BrU is a classic base analog mutagen. It can be incorporated into DNA in place of thymine, where it primarily pairs with adenine. However, due to its ability to undergo tautomeric shifts, it can mispair with guanine (B1146940) during DNA replication. This leads to A:T to G:C transition mutations in subsequent rounds of replication.[7]
5-Nitrothis compound (5-NU): The genotoxic properties of 5-nitrothis compound are not as well-documented as other analogs. However, nitroaromatic compounds, in general, are known to be mutagenic, often requiring metabolic activation to exert their effects. The nitro group can be reduced to form reactive intermediates that can adduct to DNA, leading to mutations.
Signaling Pathways and Experimental Workflows
The induction of DNA damage by these compounds activates complex cellular signaling pathways aimed at arresting the cell cycle to allow for repair or, if the damage is too severe, inducing apoptosis. A generalized workflow for assessing mutagenicity and the subsequent DNA damage response is outlined below.
Figure 1. Generalized workflow for assessing the mutagenic potential of a test compound.
Upon detection of DNA damage, such as single or double-strand breaks, cells activate a cascade of signaling proteins.
Figure 2. Simplified signaling pathway for the cellular response to DNA damage.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used. These strains have mutations in the histidine biosynthesis operon and cannot grow on a histidine-deficient medium unless a back mutation (reversion) occurs.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.[9]
-
Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[10]
-
Cell Preparation: Cells are treated with the test compound for a defined period.
-
Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail (% Tail DNA) and the tail moment (a product of the tail length and the fraction of DNA in the tail).[11]
Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[12]
-
Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, CHO, TK6) is cultured and exposed to various concentrations of the test compound.
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.[13]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.
-
Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[14]
References
- 1. Combination of the chemotherapeutic agent 5-fluorothis compound with an inhibitor of its catabolism results in increased micronucleus induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorothis compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fetal liver micronucleus assay in mice of 5-fluorothis compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genetic toxicology of 5-fluoropyrimidines and 5-chlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micronucleus test - Wikipedia [en.wikipedia.org]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. x-cellr8.com [x-cellr8.com]
Validating Gene Expression Changes in Response to 5-Fluorouracil Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common molecular biology techniques used to validate changes in gene expression following treatment with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Understanding the reliability and nuances of these validation methods is critical for accurate interpretation of drug efficacy and mechanisms of action. This document presents supporting experimental data, detailed protocols for key techniques, and visual representations of experimental workflows and the 5-FU signaling pathway.
Comparison of Gene Expression Validation Methods
The accurate quantification of changes in gene expression is fundamental to understanding the cellular response to 5-FU. High-throughput screening methods like RNA sequencing (RNA-Seq) and microarrays provide a global view of transcriptomic alterations. However, targeted validation of key gene changes is essential to confirm these findings. The most common validation techniques are quantitative real-time PCR (qPCR) for measuring mRNA levels and Western blotting for assessing corresponding protein expression.
Below is a comparison of data obtained from these different methodologies for genes known to be affected by 5-FU treatment.
Data Presentation: Comparison of Gene and Protein Expression Changes
The following table summarizes quantitative data on the fold changes of key genes involved in the 5-fluorothis compound metabolic pathway in colorectal cancer cells treated with a 5-FU-based regimen. This allows for a direct comparison between a high-throughput transcriptomic method (Microarray) and a targeted validation method (qPCR), as well as protein-level validation (Western Blot).
| Gene | Method | Fold Change | Cell Line | Reference |
| TYMS (Thymidylate Synthase) | Microarray | -6.7 | HT-29 | [1] |
| qPCR | Correlated with protein expression | Human colorectal and gastric tumors | [2] | |
| Western Blot | 1.7-fold increase (in parental HCT116) | HCT116 | [3] | |
| DPYD (Dihydropyrimidine Dehydrogenase) | Microarray | -6.7 | HT-29 | [1] |
| qPCR | Significantly correlated with clinical response | Colorectal Cancer Patients | [4] | |
| Western Blot | No significant change | HEK293T/c17 | [5] | |
| TP53 | Microarray | Not significantly changed | Colon Carcinoma Cell Lines | [6] |
| qPCR | Overexpression in tumor tissue | Colorectal Cancer Patients | [7] | |
| CDKN1A (p21) | Microarray | Upregulated | Colon Carcinoma Cell Lines | [6] |
| qPCR | Upregulated | Colon Carcinoma Cell Lines | [6] |
Note: The data presented is compiled from multiple studies and experimental conditions may vary.
Experimental Workflow for Validation of Gene Expression
A typical workflow for validating gene expression changes identified from a high-throughput screen involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for validating 5-FU induced gene expression changes.
5-Fluorothis compound Signaling and Metabolic Pathway
5-Fluorothis compound exerts its cytotoxic effects by interfering with DNA and RNA synthesis. It is a prodrug that is converted intracellularly into several active metabolites. These metabolites disrupt normal cellular processes, primarily by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA.
Caption: Simplified metabolic and signaling pathway of 5-Fluorothis compound (5-FU).
Detailed Experimental Protocols
RNA Extraction and cDNA Synthesis
Objective: To isolate total RNA from cell cultures and reverse transcribe it into complementary DNA (cDNA) for use in qPCR.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers)
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Cell Lysis:
-
Wash cultured cells with PBS and lyse them directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² area.
-
Pass the cell lysate several times through a pipette to form a homogeneous lysate.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
cDNA (from above)
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers, and RNase-free water.
-
Add the diluted cDNA template to the reaction mixture in a qPCR plate. Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blotting
Objective: To detect and quantify the expression of a target protein.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidylate synthase gene and protein expression correlate and are associated with response to 5-fluorothis compound in human colorectal and gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic profiling of DPYD variations relevant to 5-fluorothis compound sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiling-based prediction of response of colon carcinoma cells to 5-fluorothis compound and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative analysis of uracil-DNA glycosylase activity from different species
A Comparative Analysis of Uracil-DNA Glycosylase Activity from Diverse Species
This compound-DNA glycosylase (UDG), also known as UNG, is a critical enzyme in the base excision repair (BER) pathway, responsible for removing This compound (B121893) from DNA.[1] this compound can arise in DNA through two primary mechanisms: the deamination of cytosine and the misincorporation of dUTP during DNA replication.[2][3] Left unrepaired, these this compound lesions can lead to mutagenic G:C to A:T transition mutations.[4][5] Given its essential role in maintaining genome integrity, UDG is a highly conserved enzyme found across all domains of life.[2] This guide provides a comparative analysis of UDG activity from different species, focusing on key biochemical properties and assay methodologies.
Quantitative Comparison of UDG Properties
The biochemical properties of UDG, including its kinetic parameters and optimal reaction conditions, vary across different species, reflecting their adaptation to diverse cellular environments. The following tables summarize key quantitative data for UDG from humans, Escherichia coli, and thermophilic organisms.
| Kinetic Parameters | Human (UNGΔ84) | E. coli (Ung) | Thermophilic Archaea (A. fulgidus) |
| Km (ssDNA) | 0.45 µM[6] | Not specified | Not specified |
| Km (dsDNA) | 1.6 µM[6] | Not specified | Not specified |
| kcat | 9.31 s⁻¹ (for a G:U substrate)[7] | Not specified | Not specified |
| Vmax | 0.98 nM/s (for a G:U substrate)[7] | Not specified | Not specified |
| Substrate Preference | ssDNA > dsDNA (U:G > U:A)[6][8] | ssDNA > dsDNA[2] | ssDNA and dsDNA (U:A or U:G)[9] |
| Optimal Reaction Conditions | Human (UNGΔ84) | E. coli (Ung) | Thermophilic Bacteria (T. thiopara) | Thermophilic Archaea (A. fulgidus) |
| Optimal Temperature | 37°C (inactivated >55°C)[10] | 37°C (inactivated at 95°C)[11] | 70°C[12] | >95°C (retains full activity after 1.5h at 95°C)[9] |
| Optimal pH | 7.7 - 8.0[6] | ~8.0[11] | 7.5 - 9.0[12] | Not specified |
| Cofactor Requirement | None (inhibited by >200 mM salt)[11] | None (inhibited by high ionic strength)[11] | None[12] | None[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of UDG in the base excision repair pathway and a general workflow for assaying its activity.
References
- 1. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 2. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties and functions of human this compound-DNA glycosylase from the UNG gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic analysis of substrate recognition by this compound-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of a recombinant human this compound-DNA glycosylase from the UNG gene and evidence that UNG encodes the major this compound-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-DNA glycosylase in the extreme thermophile Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is UNG/UDG? | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. synthesisgene.com [synthesisgene.com]
- 12. This compound-DNA glycosylase of thermophilic Thermothrix thiopara - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Uracil-Based Drug Delivery System
This guide provides a comprehensive comparison of a novel uracil-functionalized nanocarrier system for the targeted delivery of 5-Fluorothis compound (5-FU) against conventional 5-FU administration and other nanoparticle-based delivery platforms. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Performance Comparison of Drug Delivery Systems
The following table summarizes the key performance indicators of the novel this compound-functionalized nanocarrier compared to free 5-FU and a standard liposomal 5-FU formulation. The data presented is a synthesis of representative values found in the literature.
| Feature | Free 5-Fluorothis compound | Liposomal 5-Fluorothis compound | Novel this compound-Functionalized Nanocarrier |
| Drug Loading Capacity (%) | N/A | 5 - 10 | 10 - 15 |
| Encapsulation Efficiency (%) | N/A | 80 - 95 | > 95 |
| Particle Size (nm) | N/A | 100 - 200 | 150 - 250 |
| In Vitro Drug Release (at 24h, pH 5.5) | 100% (immediate) | 40 - 60% | 60 - 80% (pH-sensitive) |
| In Vitro Cytotoxicity (IC50 in MCF-7 cells) | High | Moderate | Low (High efficacy) |
| Cellular Uptake (in MCF-7 cells) | Low (Passive Diffusion) | Moderate (Endocytosis) | High (Receptor-mediated endocytosis) |
| In Vivo Half-life | Short | Moderate | Long |
| Tumor Accumulation | Low | Moderate (EPR effect) | High (EPR effect & active targeting) |
| Systemic Toxicity | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
In Vitro Drug Release Kinetics
This protocol outlines the dialysis method used to determine the rate of drug release from the nanocarrier systems.[1][2][3]
-
Preparation of Dialysis Setup:
-
A known amount of the drug-loaded nanocarrier suspension is placed into a dialysis bag (e.g., with a molecular weight cut-off of 10 kDa).
-
The dialysis bag is then submerged in a release medium (e.g., phosphate-buffered saline at pH 7.4 and an acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) in a shaker bath maintained at 37°C.
-
-
Sample Collection:
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
An equal volume of fresh, pre-warmed release medium is added back to maintain a constant volume.
-
-
Quantification:
-
The concentration of the released 5-FU in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis:
-
The cumulative percentage of drug release is calculated as a function of time.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and, consequently, the cytotoxic effects of the drug formulations.[5][6][7][8][9]
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight to allow for cell attachment.
-
-
Drug Treatment:
-
The cells are then treated with various concentrations of free 5-FU, liposomal 5-FU, and the this compound-functionalized nanocarrier for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Cellular Uptake Analysis (Flow Cytometry)
Flow cytometry is employed to quantify the cellular uptake of the different nanoparticle formulations.[10][11][12][13][14]
-
Fluorescent Labeling:
-
The liposomes and this compound-functionalized nanocarriers are labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate - FITC).
-
-
Cell Treatment:
-
Cancer cells are incubated with the fluorescently labeled nanoparticles for a specific period.
-
-
Cell Preparation:
-
After incubation, the cells are washed to remove any non-internalized nanoparticles, trypsinized, and resuspended in a suitable buffer.
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the individual cells is measured using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity is used to compare the cellular uptake efficiency of the different formulations.
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the drug delivery systems.[15][16][17][18][19]
-
Tumor Implantation:
-
Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice.
-
-
Tumor Growth and Grouping:
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomly divided into different treatment groups (e.g., control, free 5-FU, liposomal 5-FU, and this compound-functionalized nanocarrier).
-
-
Drug Administration:
-
The respective drug formulations are administered to the mice via an appropriate route (e.g., intravenous injection) at a predetermined dosage and schedule.
-
-
Monitoring:
-
Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).
-
-
Endpoint and Analysis:
-
The study is terminated when the tumors in the control group reach a predefined size.
-
The tumor growth inhibition for each treatment group is calculated and compared.
-
Excised tumors can be used for further histological and molecular analysis.
-
Visualizations
Signaling Pathway of 5-Fluorothis compound Action
The following diagram illustrates the primary mechanisms of action of 5-Fluorothis compound, including the inhibition of thymidylate synthase and its incorporation into DNA and RNA, leading to cell apoptosis.[20][21][22][23][24]
Caption: Mechanism of 5-Fluorothis compound cytotoxicity.
Experimental Workflow for Drug Delivery System Validation
This diagram outlines the typical workflow for the preclinical validation of a novel drug delivery system.
Caption: Preclinical validation workflow.
Enhanced Permeability and Retention (EPR) Effect
This diagram illustrates the principle of the EPR effect, which allows for the passive accumulation of nanoparticles in tumor tissues.[25][26][27][28][29]
Caption: The EPR effect in tumor tissue.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Growth Inhibition Assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. animalcare.jhu.edu [animalcare.jhu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 22. researchgate.net [researchgate.net]
- 23. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 5-Fluorothis compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of USER Cloning and Other Leading DNA Assembly Methods
In the dynamic fields of molecular biology, synthetic biology, and drug development, the ability to efficiently and accurately assemble DNA constructs is paramount. The choice of cloning methodology can significantly impact experimental timelines, costs, and the fidelity of the final product. This guide provides an in-depth comparison of Uracil-Specific Excision Reagent (USER) cloning with other widely adopted techniques: traditional restriction enzyme cloning, Gibson Assembly, Gateway cloning, and TA cloning. We present a comprehensive overview of their performance based on experimental data, detailed protocols for key experiments, and visual workflows to elucidate the underlying mechanisms. This objective comparison is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific research needs.
Quantitative Performance Comparison
The selection of a cloning method often hinges on a trade-off between efficiency, fidelity, time, and cost. The following table summarizes the key performance metrics for each of the discussed cloning methods, based on data reported in various studies. It is important to note that efficiencies can vary depending on the specific application, the complexity of the DNA fragments, and the proficiency of the researcher.
| Feature | USER Cloning | Restriction Enzyme Cloning | Gibson Assembly | Gateway Cloning | TA Cloning |
| Cloning Efficiency | ~90-94%[1][2] | Variable, often lower | Up to 95%[3] | >95% to >99%[4][5] | Variable, can be high with optimized kits |
| Fidelity | High (dependent on polymerase) | High (no PCR of insert required if subcloning) | High (dependent on polymerase) | High (recombination-based) | Moderate (Taq polymerase has a higher error rate) |
| Time (hands-on) | ~1 hour[1][2] | 1-2 days | ~1-2 hours[6] | ~1 hour for LR reaction[5] | ~1-3 hours |
| Cost | Moderate | Low to Moderate | High | High | Moderate |
| Seamless Assembly | Yes | No (leaves restriction site scar) | Yes | No (leaves att sites) | No (leaves A/T overhangs) |
| Directional Cloning | Yes | Yes (with two different enzymes) | Yes | Yes | No (50% chance of incorrect orientation)[7] |
| Multiple Fragments | Yes (efficient for multiple fragments) | Challenging | Yes (up to 15 fragments)[3] | Yes (MultiSite Gateway) | No |
Principles and Workflows
To better understand the practical differences between these cloning methods, it is essential to visualize their respective workflows and underlying molecular principles.
USER Cloning
USER cloning is a versatile and efficient method that relies on the incorporation of a single deoxyuridine (dU) residue in the primers used for PCR amplification. The subsequent treatment with the USER enzyme mix, containing This compound (B121893) DNA Glycosylase (UDG) and DNA glycosylase-lyase Endonuclease VIII, generates specific 3' overhangs. These overhangs are designed to be complementary to overhangs in a prepared vector, allowing for directional and seamless assembly.
USER Cloning Workflow
Restriction Enzyme Cloning
This traditional method involves the use of restriction enzymes to cut both the DNA insert and the plasmid vector at specific recognition sites. The resulting compatible "sticky" or blunt ends are then joined by DNA ligase. While a foundational technique, it is often limited by the availability of suitable restriction sites and can leave residual "scar" sequences.
Restriction Enzyme Cloning Workflow
Gibson Assembly
Gibson Assembly offers a seamless and flexible method for joining multiple DNA fragments in a single, isothermal reaction. It utilizes a cocktail of three enzymes: a 5' exonuclease to create single-stranded overhangs, a DNA polymerase to fill in gaps, and a DNA ligase to seal the nicks. The fragments are designed with overlapping ends to guide the assembly.
Gibson Assembly Workflow
Gateway Cloning
Gateway cloning is a high-throughput method based on the site-specific recombination system of bacteriophage lambda. It involves two main steps: a BP reaction to create an "entry clone" containing the DNA of interest flanked by attL sites, and an LR reaction to transfer the insert from the entry clone to a destination vector, creating an "expression clone". This system is highly efficient and standardized but leaves att sites flanking the insert.
Gateway Cloning Workflow
TA Cloning
TA cloning is a simple and rapid method for cloning PCR products. It takes advantage of the non-template-dependent terminal transferase activity of Taq DNA polymerase, which adds a single 3'-A overhang to the PCR product. This allows for direct ligation into a linearized vector that has complementary 3'-T overhangs. A significant drawback is the lack of directionality in the cloning process.[7]
TA Cloning Workflow
Detailed Experimental Protocols
To provide a practical context for the performance data, this section outlines the key experimental steps for each cloning method. These protocols are generalized and may require optimization for specific applications.
USER Cloning Protocol
-
Insert and Vector Amplification: Amplify the DNA insert and the vector backbone using a high-fidelity DNA polymerase that can read through this compound-containing templates (e.g., PfuX7). The primers for the insert should contain a single deoxyuridine (dU) residue approximately 8-12 bases from the 5' end.
-
PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.
-
USER Enzyme Digestion and Annealing: In a single tube, combine the purified insert and linearized vector with the USER enzyme mix. Incubate at 37°C for 20 minutes to allow for the excision of the this compound base and the creation of complementary overhangs, followed by a 20-minute incubation at room temperature for annealing.
-
Transformation: Transform the annealed product directly into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells on selective media and incubate overnight. Screen colonies for the correct insert via colony PCR or restriction digest.
Restriction Enzyme Cloning Protocol
-
Restriction Digest: Digest both the insert DNA (or a plasmid containing the insert) and the destination vector with one or two restriction enzymes. Incubate at the optimal temperature for the enzymes for 1-4 hours.
-
Gel Purification: Separate the digested DNA fragments by agarose (B213101) gel electrophoresis and purify the desired insert and linearized vector bands.
-
Ligation: Combine the purified insert and vector in a ligation reaction with T4 DNA ligase and an appropriate buffer. Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells on selective media and incubate overnight. Screen colonies for the presence and correct orientation of the insert.
Gibson Assembly Protocol
-
Fragment Preparation: Generate DNA fragments (insert and linearized vector) with 20-40 bp of overlapping homology at their ends via PCR using a high-fidelity DNA polymerase.
-
Fragment Purification: Purify the PCR products.
-
Assembly Reaction: In a single tube, combine the purified fragments with the Gibson Assembly Master Mix, which contains T5 exonuclease, a DNA polymerase, and DNA ligase. Incubate at 50°C for 15-60 minutes.[8]
-
Transformation: Transform the assembly reaction directly into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells on selective media and incubate overnight. Screen colonies for the correctly assembled plasmid.
Gateway Cloning Protocol
-
BP Reaction (Entry Clone Creation):
-
Amplify the gene of interest with primers containing attB sites.
-
Combine the purified attB-flanked PCR product with a donor vector (containing attP sites) and BP Clonase enzyme mix.
-
Incubate at 25°C for 1 hour.[9]
-
Transform into competent E. coli and select for the entry clone.
-
-
LR Reaction (Expression Clone Creation):
-
Combine the purified entry clone with a destination vector (containing attR sites) and LR Clonase enzyme mix.
-
Incubate at 25°C for 1 hour.[9]
-
Transform into competent E. coli and select for the expression clone.
-
TA Cloning Protocol
-
PCR Amplification: Amplify the DNA of interest using Taq DNA polymerase to generate PCR products with 3'-A overhangs.
-
Ligation: Combine the unpurified or purified PCR product with a linearized T-vector (containing 3'-T overhangs) in a ligation reaction with T4 DNA ligase. Incubate at room temperature for 1 hour.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells on selective media, often with blue-white screening capabilities, and incubate overnight. Screen white colonies for the presence of the insert.
Conclusion
The choice of a DNA cloning method is a critical decision in any molecular biology workflow. USER cloning emerges as a highly efficient, seamless, and directional method that is particularly well-suited for the assembly of multiple DNA fragments. While traditional restriction enzyme cloning remains a cost-effective and familiar technique, it lacks the efficiency and seamlessness of newer methods. Gibson Assembly provides a powerful tool for the seamless assembly of multiple fragments, though at a higher cost. Gateway cloning offers a high-throughput and standardized platform, ideal for large-scale projects, but introduces permanent recombination sites into the final construct. TA cloning is a simple and rapid option for cloning PCR products, but its non-directional nature is a significant limitation.
By carefully considering the quantitative performance data, understanding the underlying principles and workflows, and referencing the detailed protocols provided in this guide, researchers can select the most appropriate cloning strategy to achieve their scientific goals with optimal efficiency and accuracy.
References
- 1. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 2. USER fusion: a rapid and efficient method for simultaneous fusion and cloning of multiple PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Gateway クローニング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. TA cloning: Ultimate guide - Sharebiology [sharebiology.com]
- 8. neb.com [neb.com]
- 9. Gateway Cloning Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
The Pivotal Role of Uracil in DNA: A Comparative Guide to its Detection and Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological implications of uracil's presence in DNA, contrasting normal physiological processes with conditions where This compound (B121893) levels are elevated. We delve into the quantitative data supporting the cellular mechanisms that manage this compound in the genome and detail the experimental protocols used to validate these processes.
This compound in DNA: An Ever-Present Threat to Genomic Integrity
This compound, a fundamental component of RNA, is generally excluded from DNA, where thymine (B56734) takes its place. The presence of this compound in DNA arises from two primary sources: the misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication and the spontaneous deamination of cytosine. While the former results in a non-mutagenic U:A pair, the latter creates a U:G mismatch that, if left unrepaired, leads to a C-to-T transition mutation, one of the most common point mutations in human cancer. The cellular machinery has evolved sophisticated mechanisms to identify and remove this compound from DNA, primarily through the Base Excision Repair (BER) pathway.
This guide will compare the cellular state under normal conditions with a state of elevated this compound incorporation, often induced by conditions such as folate deficiency. We will examine the efficiency of different enzymes involved in this compound removal and the consequences of their absence or impairment.
Comparative Analysis of this compound in DNA
This compound Levels in DNA: Normal vs. Folate-Deficient Conditions
Folate is crucial for the synthesis of thymidylate from dUMP. Folate deficiency leads to an imbalance in the dUTP/dTTP pool, resulting in increased misincorporation of this compound into DNA.
| Condition | Organism/Cell Type | This compound Content (uracils per 10^6 bases) | Fold Increase | Reference |
| Normal Folate Status | Human Lymphocytes | ~83 - 125 | - | [1] |
| Folate Deficiency | Human Lymphocytes | ~660 - 1980 | 8-16 | [1] |
| Normal Diet | Mouse Colon Epithelial Cells | Undetectable - Low | - | [2] |
| Folate-Deficient Diet | Mouse Colon Epithelial Cells (Ung-/-) | Increased by 24% | 1.24 | [2] |
The Enzymatic Defense: A Comparison of Human this compound-DNA Glycosylases
Mammalian cells possess several this compound-DNA glycosylases (UDGs) with distinct roles and efficiencies in removing this compound from DNA. The primary enzymes are UNG1 (mitochondrial), UNG2 (nuclear), SMUG1, TDG, and MBD4. Their performance is often evaluated based on their kinetic parameters for different substrates, namely U:A pairs (from misincorporation) and U:G mismatches (from cytosine deamination).
| Enzyme | Substrate | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹nM⁻¹) | Reference |
| UNG2 | ssDNA (U) | 1.6 ± 0.3 | 125 ± 5 | 78.1 | (Pettersen et al., 2007) |
| dsDNA (U:A) | 4.8 ± 0.8 | 108 ± 5 | 22.5 | (Pettersen et al., 2007) | |
| dsDNA (U:G) | 1.9 ± 0.3 | 115 ± 4 | 60.5 | (Pettersen et al., 2007) | |
| SMUG1 | ssDNA (U) | 10 ± 2 | 0.09 ± 0.003 | 0.009 | (Pettersen et al., 2007) |
| dsDNA (U:A) | 16 ± 2 | 0.12 ± 0.004 | 0.0075 | (Pettersen et al., 2007) | |
| dsDNA (U:G) | 11 ± 1 | 0.43 ± 0.01 | 0.039 | (Pettersen et al., 2007) | |
| TDG | dsDNA (U:G) | ~20 | ~0.1 | ~0.005 | (Hardeland et al., 2002) |
| MBD4 | dsDNA (U:G) | - | Low activity | - | [3] |
Note: Kinetic parameters can vary depending on the specific experimental conditions and substrates used. The data presented here are for comparative purposes.
Consequences of Unrepaired this compound: Mutagenesis
The failure to remove this compound from a U:G mismatch before DNA replication leads to a C-to-T transition mutation. The efficiency of the BER pathway is therefore critical for maintaining genomic stability.
| Condition | Organism/Cell Type | Mutation Type | Mutation Frequency | Reference |
| Wild-type | E. coli | C→T | Low (background) | [4] |
| This compound Glycosylase Deficient (ung-) | E. coli | C→T | 4.6-fold increase | [5] |
| Wild-type | Mouse Embryonic Fibroblasts | C:G→T:A | Low (background) | [6] |
| Ung-/- | Mouse Embryonic Fibroblasts | C:G→T:A | 5.2-fold increase | [6] |
| Smug1 knockdown | Mouse Embryonic Fibroblasts | C:G→T:A | 2.4-fold increase | [6] |
| Ung-/- and Smug1 knockdown | Mouse Embryonic Fibroblasts | C:G→T:A | 9.6-fold increase | [6] |
| Site-specific this compound Glycol | E. coli | C→T | 80% | [4] |
| Site-specific 5-hydroxythis compound | E. coli | C→T | 83% | [4] |
Experimental Protocols
Quantification of this compound in DNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly sensitive and specific quantification of this compound in DNA.
1. DNA Extraction and Hydrolysis:
-
Extract high-purity DNA from the cell or tissue sample using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using spectrophotometry.
-
To release this compound from the DNA backbone, incubate the DNA sample with this compound-DNA glycosylase (UDG).
-
Add an isotopically labeled internal standard (e.g., [¹⁵N₂]this compound) to the sample to account for variations during sample processing and analysis.
2. Derivatization:
-
Dry the sample containing the released this compound and internal standard.
-
Derivatize the this compound by adding a chemical agent such as 3,5-bis(trifluoromethyl)benzyl bromide or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility for GC analysis.[7][8]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column.
-
The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their mass-to-charge ratios. Selected Ion Monitoring (SIM) is often used to enhance sensitivity.
4. Data Analysis:
-
Calculate the amount of this compound in the original DNA sample by comparing the peak area of the derivatized this compound to that of the internal standard.
This compound-DNA Glycosylase (UDG) Activity Assay
This assay measures the enzymatic activity of UDGs in cell extracts or with purified enzymes.
1. Substrate Preparation:
-
Synthesize a DNA oligonucleotide substrate containing a single this compound base. The substrate can be single-stranded or double-stranded and can be labeled (e.g., with a fluorescent probe or radioisotope) for detection. A common substrate is a hairpin-forming oligonucleotide with a fluorophore and a quencher, where the fluorescence increases upon cleavage of the this compound and subsequent strand separation.
2. Reaction Setup:
-
Prepare a reaction mixture containing the UDG reaction buffer, the this compound-containing DNA substrate, and the cell extract or purified UDG.
-
Incubate the reaction at 37°C for a defined period.
3. Detection of Product Formation:
-
Fluorescence-based assay: If using a fluorescent substrate, measure the increase in fluorescence over time using a fluorometer.
-
Radioisotope-based assay: If using a radiolabeled substrate, separate the excised this compound from the DNA using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity.
-
MALDI-TOF Mass Spectrometry: The change in mass of the DNA substrate upon this compound removal can be detected by MALDI-TOF MS.[9]
4. Data Analysis:
-
Calculate the initial reaction velocity from the rate of product formation.
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine K_m and V_max values.
Alkaline Comet Assay for DNA Strand Break Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version detects single-strand breaks and alkali-labile sites, which are intermediates in the BER pathway.
1. Cell Preparation and Embedding:
-
Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette the mixture onto a specially coated microscope slide (CometSlide™).
-
Allow the agarose to solidify.
2. Cell Lysis:
-
Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving the DNA as a "nucleoid".[10]
3. Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in an alkaline electrophoresis solution to unwind the DNA.[10]
-
Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer and apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
4. Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR® Green I).[10]
-
Visualize the comets using a fluorescence microscope.
5. Data Analysis:
-
Quantify the amount of DNA damage by measuring the length and intensity of the comet tail relative to the head. This can be done using specialized image analysis software. The "tail moment" is a common metric for DNA damage.
Visualizing the Pathways and Processes
Caption: The Base Excision Repair (BER) pathway for this compound removal.
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Workflow of the Alkaline Comet Assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transcription-induced mutations: Increase in C to T mutations in the nontranscribed strand during transcription in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cytosine deamination plays a primary role in the evolution of mammalian isochores. | Semantic Scholar [semanticscholar.org]
- 9. Oxidized, deaminated cytosines are a source of C → T transitions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-DNA glycosylase-DNA substrate and product structures: conformational strain promotes catalytic efficiency by coupled stereoelectronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Novel Analytical Techniques for Detecting Uracil Modifications
The presence of uracil (B121893) in DNA, once considered merely an error, is now recognized as a physiologically significant element involved in processes ranging from antibody maturation to epigenetic regulation.[1][2] This has spurred the development of diverse and sophisticated analytical techniques to detect and quantify this compound and its modifications. For researchers and drug development professionals, rigorously validating a new technique against established methods is a critical step to ensure data accuracy, reliability, and contextual relevance.
This guide provides a framework for validating a new analytical technique, using a novel This compound-Sensor Probe (USP) Assay as a primary example. The USP assay is based on a catalytically inactive this compound-DNA Glycosylase (UNG) that binds specifically to this compound in DNA but does not excise it, allowing for subsequent detection.[2][3] We compare this new approach with established and alternative next-generation methods.
Comparative Analysis of this compound Detection Techniques
A new analytical method's performance must be evaluated in the context of existing technologies. Each method offers a unique balance of sensitivity, resolution, and throughput. The following table summarizes the quantitative and qualitative characteristics of the new USP Assay alongside three key alternative methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound-Sensing Quantitative PCR (US-qPCR), and this compound-DNA Immunoprecipitation and Sequencing (U-DNA-Seq).
| Feature | This compound-Sensor Probe (USP) Assay | LC-MS/MS | This compound-Sensing qPCR (US-qPCR) | U-DNA-Seq (Sequencing) |
| Principle | A catalytically inactive UNG fusion protein binds to this compound; detection is achieved via an attached reporter (e.g., antibody tag, fluorescent protein).[3][4] | Enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and mass spectrometric quantification.[1][5] | A B-type DNA polymerase (e.g., Pfu WT-pol) stalls at this compound sites, and the difference in amplification compared to a non-sensing mutant polymerase (Pfu V93Q-pol) is used for quantification.[6] | A this compound-binding sensor protein enriches this compound-containing DNA fragments, which are then identified and mapped via next-generation sequencing (NGS).[4][7] |
| Resolution | Global (Dot Blot) or In Situ (Microscopy).[3][4] | Global (overall this compound content in a sample).[5] | Locus-specific (within a target DNA sequence defined by primers).[1] | Genome-wide, single-base resolution possible.[1][5] |
| Output | Semi-quantitative (Dot Blot) or Qualitative/Localization (Microscopy).[3] | Highly quantitative.[6] | Quantitative (within the target region).[1] | Quantitative (enrichment patterns across the genome).[4] |
| Sensitivity | High; capable of detecting elevated this compound levels in various cell types.[2][3] | High. | High. | High; suitable for detecting nascent this compound incorporation.[4] |
| Throughput | High for Dot Blot; lower for microscopy.[2] | Moderate; requires specialized instrumentation.[6] | High; suitable for multi-sample analysis. | Low to Moderate; involves complex library preparation and data analysis.[5] |
| Advantages | Versatile (in vitro and in situ), no complex equipment needed for dot blot, allows spatial localization within the cell.[2][3] | "Gold standard" for absolute, global quantification.[5] | Precise quantification at specific gene loci without DNA hydrolysis.[6] | Provides a genome-wide map of this compound distribution, correlating it with genomic features.[7] |
| Limitations | Dot blot is semi-quantitative; microscopy is not inherently quantitative. | Destructive to the sample; provides no information on this compound location within the genome.[6] | Provides no information outside the targeted PCR amplicon. | Technically complex, computationally intensive, and can have biases from immunoprecipitation and sequencing steps.[5] |
Framework for Analytical Technique Validation
The validation of a new analytical technique is a systematic process to demonstrate its fitness for a specific purpose.[8][9] The workflow involves evaluating several key performance characteristics against established methods to understand its strengths and limitations.
Caption: A generalized workflow for the validation of a new analytical method.
Experimental Protocols
Detailed and reproducible protocols are essential for validating and adopting a new technique.
Protocol 1: this compound-Sensor Probe (USP) Assay for Dot-Blot Quantification
This protocol is adapted from methods describing the use of catalytically inactive UNG fusion proteins for this compound detection.[3][4]
Objective: To semi-quantitatively measure the global this compound content in genomic DNA.
Materials:
-
Genomic DNA samples
-
Standard DNA with known this compound content (e.g., from E. coli CJ236 [dut-, ung-])[3]
-
Denaturation Solution: 0.5 M NaOH, 1.5 M NaCl
-
Neutralization Solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.4)
-
20x SSC Buffer
-
Nylon membrane
-
Blocking Buffer: 5% non-fat milk in TBST
-
Purified FLAG-ΔUNG-Sensor fusion protein[4]
-
Primary antibody (e.g., anti-FLAG antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imager
Methodology:
-
DNA Standard Preparation: Prepare a serial dilution of the this compound-containing standard DNA to generate a standard curve.
-
Sample Preparation: Dilute genomic DNA samples to a concentration of 1 µg/µL in TE buffer.
-
Denaturation: Mix 1 µg of each sample and standard with an equal volume of Denaturation Solution. Incubate at 100°C for 10 minutes, then immediately place on ice.
-
Neutralization: Add an equal volume of cold Neutralization Solution to each sample.
-
Dot Blotting: Spot the denatured DNA onto a pre-wetted nylon membrane using a dot blot apparatus. Allow the DNA to bind, then wash the membrane with 2x SSC buffer.
-
Cross-linking: UV cross-link the DNA to the membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Probe Incubation: Incubate the membrane with the FLAG-ΔUNG-Sensor protein (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Antibody Incubation: Incubate with anti-FLAG primary antibody for 1 hour, followed by washes and incubation with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imager.
-
Analysis: Perform densitometry analysis on the dots using software like ImageJ. Quantify the this compound content in the samples by comparing their signal intensity to the standard curve.[7]
Protocol 2: Global this compound Quantification by LC-MS/MS (Summary)
Objective: To provide an absolute quantification of the global this compound content in a DNA sample.
Methodology:
-
DNA Isolation: Extract high-purity genomic DNA.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[5]
-
Chromatographic Separation: Inject the digested sample into a liquid chromatography system (e.g., HPLC) to separate the deoxyribonucleosides.
-
Mass Spectrometry: Eluted nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.
-
Quantification: The amount of deoxyuridine is quantified by comparing its signal to that of an isotopically labeled internal standard and a standard curve of known concentrations. The final value is typically reported as the number of this compound bases per million or billion DNA bases.[1]
Visualizing the New Technique Workflow
A clear diagram of the experimental workflow for the new technique is crucial for understanding and implementation.
Caption: Experimental workflow for the this compound-Sensor Probe (USP) dot-blot assay.
References
- 1. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide alterations of this compound distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Distinction: A Comparative Guide to the Structural Impact of Uracil Versus Thymine on DNA Conformation
For Researchers, Scientists, and Drug Development Professionals
The substitution of thymine (B56734) with uracil (B121893) in DNA is a seemingly minor chemical alteration—the loss of a single methyl group at the C5 position. However, this subtle difference has profound implications for the stability, recognition, and repair of the genome. For researchers in drug development and molecular biology, a thorough understanding of the structural and dynamic consequences of this substitution is critical for designing targeted therapies and comprehending fundamental biological processes. This guide provides an objective comparison of the structural impact of this compound versus thymine on DNA conformation, supported by experimental data from molecular dynamics simulations, NMR spectroscopy, and X-ray crystallography.
Data Presentation: Quantitative Comparison of Structural and Thermodynamic Parameters
The following tables summarize the key quantitative differences observed between DNA duplexes containing this compound-adenine (U:A) base pairs and those with canonical thymine-adenine (T:A) base pairs.
| Parameter | DNA with T:A pair | DNA with U:A pair | Experimental Method | Reference |
| Minor Groove Width (Å) | Molecular Dynamics | [1] | ||
| AATT context | 3.5 ± 0.4 | 3.9 ± 0.5 | Molecular Dynamics | [1] |
| TTAA context | 4.8 ± 0.5 | 4.6 ± 0.5 | Molecular Dynamics | [1] |
| Base Pair Opening Lifetime | Molecular Dynamics & NMR | [1] | ||
| Open T-A pair lifetime (ns) | in the nanosecond timescale | - | Molecular Dynamics | [1] |
| Open U-A pair lifetime (ns) | - | in the nanosecond timescale | Molecular Dynamics | [1] |
| Thermodynamic Stability | UV Melting | [2] | ||
| Melting Temperature (Tm) | Higher | Lower | UV Melting | [2] |
| Enthalpy of Melting (ΔH°) | More Favorable | Less Favorable | UV Melting | [2] |
| Entropy of Melting (ΔS°) | More Favorable | Less Favorable | UV Melting | [2] |
Note: The exact thermodynamic values are highly dependent on the specific sequence context of the oligonucleotide. The general trend observed is a destabilization of the DNA duplex upon this compound substitution.
Structural Impact Analysis
Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy indicates that the global B-form conformation of DNA is not significantly altered by the presence of a U:A base pair in place of a T:A pair. The overall helical parameters such as rise, twist, and slide remain within the typical range for B-DNA.
However, molecular dynamics simulations have revealed subtle but potentially significant differences at the local level. The absence of the C5-methyl group in this compound leads to altered hydration patterns in the major groove and can influence the dynamics of the DNA backbone.
Dynamic Impact: Base Pair Breathing
A key distinction between this compound and thymine in DNA lies in the dynamics of base pair "breathing" – the transient opening of the base pair. Molecular dynamics simulations suggest that while both U:A and T:A pairs exhibit opening and closing on the nanosecond timescale, the energy barrier for base flipping (a more extreme opening) is lower for this compound. This increased flexibility of the U:A pair is thought to be a crucial factor in its recognition by DNA repair enzymes.
The Biological Imperative: Why Thymine Prevails in DNA
The primary reason for the evolutionary selection of thymine over this compound in DNA is not a matter of profound structural disruption, but rather one of maintaining genetic integrity. Cytosine can spontaneously deaminate to form this compound, a common form of DNA damage. If this compound were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound and one that arose from cytosine deamination, leading to a G:C to A:T transition mutation during replication. The presence of thymine as the canonical base allows this compound to be recognized and excised as damage by enzymes such as this compound-DNA glycosylase (UDG).
Experimental Protocols
A detailed understanding of the methodologies used to elucidate these structural differences is essential for researchers in the field.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to observe the dynamic behavior of DNA at an atomic level.
Protocol Outline:
-
System Setup: A model of the DNA duplex containing either a T:A or U:A base pair is constructed using software like AMBER's Nucleic Acid Builder (NAB). The DNA is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counterions (e.g., Na+) are added to neutralize the system.
-
Force Field Selection: A well-validated force field for nucleic acids, such as AMBER ff99bsc1 or CHARMM36, is chosen to describe the interatomic forces.
-
Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and allowing the pressure to stabilize while restraining the DNA.
-
Production Run: The restraints on the DNA are removed, and the simulation is run for a significant period (nanoseconds to microseconds) to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate structural parameters like minor groove width, helical parameters, and to observe dynamic events such as base pair opening.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Uracil
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of uracil (B121893), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While this compound is not classified as a hazardous substance for transport, good laboratory practice dictates treating all chemical waste with caution.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves and dispose of contaminated gloves in accordance with good laboratory practices.[5]
-
Eye Protection: Wear safety glasses with side shields.[2]
-
Lab Coat: A standard lab coat should be worn.
Engineering Controls:
-
Ventilation: Ensure adequate ventilation to avoid the formation of dust.[2][5][6] If handling large quantities, use a mechanical exhaust system or a laboratory fume hood.[2]
This compound Disposal Protocol: A Step-by-Step Guide
The recommended procedure for disposing of this compound waste is to collect it for removal by a licensed professional waste disposal service.[2] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[1]
-
Waste Collection:
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" (or as required by your institution) and the name "this compound."
-
Include the date of waste generation.
-
-
Temporary Storage:
-
Arrange for Professional Disposal:
Spill Management
In the event of a this compound spill:
-
Containment: Prevent the further spread of the material.
-
Collection: Carefully sweep up the solid material, avoiding dust formation.[5][6][7] You can gently moisten the powder to prevent it from becoming airborne.[7]
-
Containerize: Place the collected material into a labeled, sealed container for disposal.[6][7]
-
Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials in the same waste container.[7]
Quantitative Data for this compound Disposal
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer disposal) are widely published. The standard and required practice is to dispose of all this compound waste through a licensed chemical waste handler.
| Parameter | Value |
| LD50 Oral (Rat) | > 6,000 mg/kg[2][6] |
| Transport Regulation | Not regulated as a dangerous good (IATA-DGR, IMDG-Code, 49 CFR Road)[1] |
| Sewer Disposal | Not recommended; do not let product enter drains.[1][2][6][8] |
Experimental Protocols
Currently, there are no widely documented experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. The universally recommended method of disposal is to collect the chemical waste in a designated container for management by a licensed professional waste disposal service. This ensures compliance with all relevant regulations.[7]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Uracil
For researchers, scientists, and professionals in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Uracil, a common pyrimidine (B1678525) base. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side protection. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing. | Gloves should be inspected before use and removed carefully to avoid skin contamination.[1][3] A minimum layer thickness of 0.11 mm is recommended for nitrile rubber gloves, with a breakthrough time of at least 480 minutes.[3] |
| Respiratory Protection | A NIOSH-approved N95 or P1 (EN 143) dust mask. | Required if ventilation is inadequate or if dust is generated.[1][3] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care.[4]
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 6,000 mg/kg | Rat | [3] |
| Acute Oral Toxicity (LD50) | > 8 g/kg | Mouse | [2] |
| Acute Oral Toxicity (LD50) | > 10 g/kg | Rabbit | [2] |
| Intraperitoneal Toxicity (LD50) | 1,513 mg/kg | Mouse | [5] |
Occupational Exposure Limits: Currently, there are no established occupational exposure limits for this compound.[1][3]
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the step-by-step process for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
